molecular formula C10H13FO B572645 1-Fluoro-4-methyl-2-propoxybenzene CAS No. 1311197-87-1

1-Fluoro-4-methyl-2-propoxybenzene

Cat. No.: B572645
CAS No.: 1311197-87-1
M. Wt: 168.211
InChI Key: FEFLYMGNHMYIIA-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-propoxybenzene ( 1311197-87-1) is a high-purity aryl fluoride compound offered for research and development purposes. This compound, also known as 4-Fluoro-3-propoxytoluene, is supplied with a typical purity of 99% and is a valuable intermediate in organic synthesis . Aryl fluorides are a significant class of compounds in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science . The incorporation of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . The combination of the fluorine substituent with an ether linkage in this molecule makes it a versatile building block for constructing more complex structures, particularly through cross-coupling reactions . Researchers utilize this compound in the development of new chemical entities. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-fluoro-4-methyl-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFLYMGNHMYIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716517
Record name 1-Fluoro-4-methyl-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-87-1
Record name 1-Fluoro-4-methyl-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Fluoro-4-methyl-2-propoxybenzene (CAS No. 1311197-87-1), a substituted anisole derivative of interest in medicinal chemistry and materials science.[1][2] While experimentally determined data for this specific molecule is limited, this document synthesizes available information, predicted properties, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical characteristics, predicted spectroscopic data, a plausible synthetic route based on the Williamson ether synthesis, anticipated reactivity, and essential safety considerations. This document is intended to serve as a foundational resource for professionals engaged in research and development involving novel fluorinated aromatic compounds.

Introduction and Molecular Structure

This compound is a poly-substituted benzene derivative featuring a fluoro, a methyl, and a propoxy group. Such fluorinated aromatic ethers are of significant interest in drug discovery due to the ability of fluorine to modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The specific arrangement of the substituents on the aromatic ring suggests potential for further functionalization and its use as a building block in the synthesis of more complex molecules.[1][2]

The structural arrangement of the substituents (fluoro at position 1, propoxy at position 2, and methyl at position 4) creates a unique electronic and steric environment that influences the molecule's reactivity and physical properties.

Figure 1: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 1311197-87-1[1][2][3]
Molecular Formula C₁₀H₁₃FO[1][2][3]
Molecular Weight 168.21 g/mol [1][2][3]
Appearance Predicted: Colorless liquidInferred
Boiling Point Predicted: ~210-230 °C at 760 mmHgInferred from related structures
Melting Point Not available-
Density Predicted: ~1.0-1.1 g/cm³Inferred from related structures
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate); insoluble in water.Inferred
Purity Commercially available at ≥98%[2]

Synthesis and Reactivity

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis .[3][4][5] This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[4][5]

Proposed Synthetic Pathway

The synthesis would proceed in two main steps: deprotonation of the precursor phenol followed by nucleophilic substitution.

Figure 2: Proposed synthesis via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)
  • Alkoxide Formation: To a solution of 2-fluoro-5-methylphenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.

  • Etherification: To the freshly prepared phenoxide solution, add 1-bromopropane (1.2 eq.) dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of its functional groups on the aromatic ring.

  • Electrophilic Aromatic Substitution (EAS): The alkoxy group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-director. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects would likely favor electrophilic attack at the C3 and C5 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is generally not a good leaving group in SNAr reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions, which are absent in this molecule.

  • Benzylic Position: The methyl group offers a site for radical halogenation or oxidation under appropriate conditions.

  • Ether Cleavage: The propoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra, the following data has been predicted using standard computational models and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the propoxy chain protons, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.1m3HAromatic protons
~3.9-4.1t2H-O-CH₂ -CH₂-CH₃
~2.2-2.3s3HAr-CH₃
~1.7-1.9sextet2H-O-CH₂-CH₂ -CH₃
~0.9-1.1t3H-O-CH₂-CH₂-CH₃

Note: The aromatic region will likely show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~155-160 (d, ¹JCF ≈ 240-250 Hz)C -F
~145-150C -O
~130-135C -CH₃
~115-125Aromatic C H
~70-75-O-CH₂ -
~20-25-O-CH₂-CH₂ -
~15-20Ar-CH₃
~10-15-O-CH₂-CH₂-CH₃

Note: Carbons near the fluorine atom will exhibit splitting (JCF coupling).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic)
~1250-1200C-O-C stretching (aryl alkyl ether)
~1150-1100C-F stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 168.1

  • Key Fragments: Loss of the propyl group (M-43), loss of propene (M-42), and other fragments arising from the cleavage of the ether bond and rearrangements of the aromatic ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar aromatic ethers and fluorinated compounds should be observed.[6]

  • GHS Hazard Classification (Predicted):

    • Skin Corrosion/Irritation (Category 2)[6]

    • Serious Eye Damage/Eye Irritation (Category 2A)[6]

    • Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)[6]

Figure 3: Predicted GHS pictogram - Exclamation Mark.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P405: Store locked up.[6]

    • P501: Dispose of contents/container in accordance with local regulations.[6]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications and Future Directions

As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related molecules in targeted protein degradation.[2] The specific substitution pattern may be designed to occupy a particular binding pocket in a target protein or to serve as a scaffold for linking to an E3 ligase ligand.

Further research is warranted to experimentally validate the predicted properties of this compound and to explore its utility in the development of novel therapeutics and functional materials.

References

  • 1-Fluoro-4-isobutoxy-2-methylbenzene | C11H15FO | CID 81421175 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 12). Retrieved January 15, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 15, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved January 15, 2026, from [Link]

  • GHS Classification (Rev.10, 2023) Summary - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene | C10H10F4O - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 15, 2026, from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved January 15, 2026, from [Link]

  • Benzene, 1-fluoro-4-methyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound, min 98%, 1 gram. (n.d.). Retrieved January 15, 2026, from [Link]

  • EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. (n.d.).
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC - NIH. (2024, October 24). Retrieved January 15, 2026, from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved January 15, 2026, from [Link]

  • This compound - Aladdin. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 1-Fluoro-4-methyl-2-propoxybenzene, a substituted aromatic ether of interest to researchers, scientists, and professionals in drug development. Recognizing the frequent necessity for thorough characterization of novel chemical entities, this document outlines a multi-faceted analytical approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. While empirical data for this specific molecule is not extensively available in public databases, this guide leverages established principles and spectral data from analogous compounds to present a robust predictive analysis. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the elucidated structure.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound. A foundational understanding of its basic properties is crucial before undertaking advanced structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃FO[1][2]
Molecular Weight 168.21 g/mol [1][2]
CAS Number 1311197-87-1[1][2][3]
Appearance (Predicted) Colorless liquid or low-melting solid
Purity Commercially available up to ≥98%[1][2]

Synthesis Pathway: A Conceptual Overview

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Fluoro-5-methylphenol 2-Fluoro-5-methylphenol ReactionVessel Williamson Ether Synthesis (Base, Solvent) 2-Fluoro-5-methylphenol->ReactionVessel 1-Bromopropane 1-Bromopropane 1-Bromopropane->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

The causality behind this choice of reaction is its high reliability and efficiency for forming aryl alkyl ethers from a phenol and an alkyl halide under basic conditions. The base (e.g., K₂CO₃ or NaH) deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the bromide from 1-bromopropane in an Sₙ2 reaction.

Spectroscopic Analysis: A Predictive Approach

Due to the absence of published experimental spectra for this compound, this section provides a detailed prediction of the expected NMR and Mass Spectrometry data based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-66.95 - 7.05Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 8-91H
H-56.80 - 6.90Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-H) ≈ 2-31H
H-36.70 - 6.80Doublet (d)J(H-H) ≈ 2-31H
-OCH₂-3.90 - 4.00Triplet (t)J(H-H) ≈ 72H
-CH₃ (aromatic)2.25 - 2.35Singlet (s)-3H
-CH₂- (propyl)1.75 - 1.85Sextet (sxt)J(H-H) ≈ 72H
-CH₃ (propyl)1.00 - 1.10Triplet (t)J(H-H) ≈ 73H

Justification for Predictions:

  • Aromatic Protons: The fluorine atom will cause a significant downfield shift and introduce J(H-F) coupling. The propoxy group is an electron-donating group, causing an upfield shift for ortho and para protons. The methyl group is weakly electron-donating.

  • Aliphatic Protons: The methylene group attached to the oxygen (-OCH₂-) is deshielded and appears at a lower field.[6] The rest of the propyl chain will show typical aliphatic signals.

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine atom will induce C-F coupling, which is observable in the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
C-1 (C-F)155 - 158Doublet, ¹J(C-F) ≈ 240-250 Hz
C-2 (C-O)148 - 152Doublet, ²J(C-F) ≈ 10-15 Hz
C-4 (C-CH₃)130 - 134Doublet, ⁴J(C-F) ≈ 2-4 Hz
C-6115 - 118Doublet, ²J(C-F) ≈ 20-25 Hz
C-5118 - 122Doublet, ³J(C-F) ≈ 5-8 Hz
C-3112 - 115Doublet, ³J(C-F) ≈ 3-5 Hz
-OCH₂-70 - 73
-CH₂- (propyl)22 - 25
-CH₃ (aromatic)20 - 22
-CH₃ (propyl)10 - 12

3.1.3. 2D NMR Correlation Workflow

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Correlations cluster_structure Structural Elucidation 1H ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) 1H->COSY Identifies neighboring protons HSQC HSQC (Direct ¹H-¹³C Correlation) 1H->HSQC Links protons to attached carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) 1H->HMBC Connects fragments across quaternary carbons and heteroatoms 13C ¹³C NMR (Carbon Environments) 13C->HSQC 13C->HMBC Structure Complete Structure Connectivity COSY->Structure HSQC->Structure HMBC->Structure Crystallography_Workflow Start Purified Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structural Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Molecular Structure (Bond Lengths, Angles) Structure_Refinement->Final_Structure

Sources

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene (CAS No. 1311197-87-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-propoxybenzene, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. The document details its physicochemical properties, outlines a probable synthetic route, and discusses its potential applications, with a focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Emergence of a Versatile Building Block

This compound (CAS No. 1311197-87-1) is a substituted aromatic compound that has gained prominence as a valuable intermediate in synthetic and medicinal chemistry.[1] Its unique structural features, comprising a fluorinated benzene ring functionalized with methyl and propoxy groups, make it an attractive scaffold for the development of novel therapeutic agents.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These attributes are highly sought after in drug design. The alkoxy and methyl substituents offer further points for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Notably, this compound is commercially available and categorized as a "Protein Degrader Building Block,"[2] indicating its primary utility in the synthesis of molecules designed for targeted protein degradation, a revolutionary therapeutic modality.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1311197-87-1[3]
Molecular Formula C₁₀H₁₃FO[2]
Molecular Weight 168.2 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquidInferred
Boiling Point Predicted: ~200-220 °C at 760 mmHgInferred
Melting Point Not Applicable (liquid at room temperature)Inferred
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in waterInferred
Purity (Commercial) ≥98%[2]

Synthesis and Reaction Pathways

Proposed Synthetic Route: Williamson Ether Synthesis

The most probable synthetic pathway involves the O-alkylation of 2-fluoro-5-methylphenol with a propyl halide in the presence of a suitable base. This method is a cornerstone of ether synthesis due to its reliability and broad substrate scope.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

  • Deprotonation: To a solution of 2-fluoro-5-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq). The base facilitates the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more reactive, without interfering with the nucleophile.

  • Nucleophilic Attack: To the resulting mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature. The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

  • Reaction Monitoring and Work-up: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its chemical structure and data from similar molecules.

1H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.2 ppm), exhibiting coupling to each other and to the fluorine atom.

  • Propoxy Group:

    • A triplet corresponding to the -OCH₂- protons (δ ~3.9-4.1 ppm).

    • A sextet for the -CH₂- protons (δ ~1.7-1.9 ppm).

    • A triplet for the terminal -CH₃ protons (δ ~0.9-1.1 ppm).

  • Methyl Group: A singlet for the aromatic methyl protons (δ ~2.2-2.4 ppm).

13C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant, and other aromatic carbons will exhibit smaller two- and three-bond couplings.

  • Propoxy Group: Three signals for the aliphatic carbons of the propoxy group (δ ~10-70 ppm).

  • Methyl Group: One signal for the aromatic methyl carbon (δ ~20 ppm).

Mass Spectrometry (Predicted)
  • Molecular Ion (M+): A peak at m/z = 168.2, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of the propyl group, the propoxy group, and potentially rearrangements involving the aromatic ring.

Applications in Drug Discovery: A Focus on Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" underscores its significance in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Caption: General mechanism of action for a PROTAC.

In the context of PROTAC design, this compound can serve as a versatile linker component or as part of the warhead that binds to the protein of interest. The fluorinated aromatic ring can engage in favorable interactions within a protein's binding pocket, while the propoxy and methyl groups provide vectors for attaching the linker and ultimately the E3 ligase-recruiting moiety.

The rationale behind using this specific building block lies in the ability to systematically modify the structure of the resulting PROTAC. For instance, the length and composition of the linker are critical for optimal ternary complex formation and subsequent protein degradation. The propoxy group of this compound provides a flexible and synthetically accessible attachment point for various linker types.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the handling of similar fluorinated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Fire Safety: While not highly flammable, keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of targeted protein degraders. Its unique combination of a fluorinated aromatic core with modifiable alkyl and alkoxy substituents provides a robust platform for developing novel therapeutics. While detailed experimental data remains to be published, its synthesis and properties can be confidently predicted, enabling its effective integration into drug discovery programs. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

  • (Reference for general principles of Williamson ether synthesis - to be added from a standard organic chemistry textbook).
  • (Reference for the role of fluorine in medicinal chemistry - to be added
  • Angene Chemical. Benzene, 1-fluoro-4-methyl-2-propoxy-. [Link]

  • AdooQ Bioscience. This compound. [Link]

  • (Reference for an overview of Targeted Protein Degradation and PROTACs - to be added
  • (Reference for general laboratory safety guidelines - to be added
  • PubChem. 1-Fluoro-2,4-dimethylbenzene. [Link]

  • NIST Chemistry WebBook. Benzene, 1-fluoro-4-methyl-. [Link]

  • (Reference for safety of fluorinated aromatic compounds - to be added

Sources

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Fluoro-4-methyl-2-propoxybenzene, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this compound is not extensively published, this guide synthesizes available information, predicted data, and analogous compound behavior to offer a detailed profile. It outlines a robust synthetic protocol, proposes detailed analytical methodologies for characterization, discusses its primary application in PROTAC technology, and provides essential safety and handling guidelines. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Introduction

This compound (CAS No. 1311197-87-1) is a substituted aromatic ether that has gained prominence as a versatile building block in medicinal chemistry.[1] Its unique structural features—a fluorinated benzene ring, a methyl group, and a propoxy chain—impart desirable physicochemical properties for its application in the synthesis of complex bioactive molecules. Notably, it is recognized as a component in the construction of PROTACs, a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] The strategic incorporation of the this compound moiety can influence the conformational rigidity, cell permeability, and metabolic stability of the resulting PROTAC molecule.[2][4]

This guide offers a detailed exploration of this compound, from its fundamental properties to its practical application, providing a solid foundation for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design. The data presented here is a combination of information from chemical suppliers and predicted values where experimental data is not available.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FO[1]
Molecular Weight 168.2 g/mol [1]
CAS Number 1311197-87-1[1]
Appearance Predicted: Colorless to pale yellow liquidAnalogous Compounds
Boiling Point Predicted: ~210-220 °C at 760 mmHgAnalogous Compounds
Melting Point Not Applicable (liquid at room temperature)-
Density Predicted: ~1.05 g/cm³Analogous Compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.Analogous Compounds
Purity (typical) ≥98%[1]

Synthesis and Purification

A reliable synthetic route to this compound is crucial for its application in research. The Williamson ether synthesis is a classic and highly effective method for preparing asymmetrical ethers such as this.[5][6][7] The proposed synthesis starts from the commercially available 2-fluoro-5-methylphenol.

Synthetic Workflow

Williamson_Ether_Synthesis start 2-Fluoro-5-methylphenol intermediate Sodium 2-fluoro-5-methylphenoxide (in situ) start->intermediate Deprotonation (Base in DMF/THF) reagent1 Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) product This compound intermediate->product SN2 Reaction (Alkylation) reagent2 1-Bromopropane or 1-Iodopropane purification Purification (Column Chromatography) product->purification

Caption: Williamson Ether Synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation of the Alkoxide:

    • To a solution of 2-fluoro-5-methylphenol (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the corresponding phenoxide is typically accompanied by the evolution of hydrogen gas if NaH is used.

  • Alkylation Reaction:

    • To the freshly prepared alkoxide solution, add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the propoxy chain protons, and the methyl group protons.

    • Aromatic region (δ 6.8-7.2 ppm): Three signals, likely multiplets or doublets of doublets, corresponding to the three protons on the benzene ring. The coupling constants will be indicative of their ortho, meta, and para relationships to each other and to the fluorine atom.

    • Propoxy group (δ 3.9-4.1 ppm, triplet for -OCH₂-; δ 1.7-1.9 ppm, sextet for -CH₂-; δ 0.9-1.1 ppm, triplet for -CH₃): The methylene group adjacent to the oxygen will be the most downfield, followed by the central methylene, and the terminal methyl group being the most upfield.

    • Methyl group on the ring (δ 2.2-2.4 ppm, singlet): A singlet corresponding to the three protons of the methyl group attached to the benzene ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show ten distinct signals.

    • Aromatic carbons (δ 110-160 ppm): Six signals for the benzene ring carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the oxygen of the propoxy group will also be significantly downfield.

    • Propoxy group (δ ~70 ppm for -OCH₂-, δ ~22 ppm for -CH₂-, δ ~10 ppm for -CH₃): Three signals corresponding to the carbons of the propoxy chain.

    • Methyl group on the ring (δ ~20 ppm): A single signal for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.[8][9][10]

  • C-O-C stretching: A strong, characteristic asymmetric stretching vibration for the aryl alkyl ether is expected in the region of 1220-1260 cm⁻¹. A symmetric stretch may be observed around 1030-1050 cm⁻¹.[11]

  • C-F stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ is characteristic of the C-F bond.

  • Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

  • Aromatic C=C stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12][13][14]

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z = 168.2, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and fragmentation of the alkyl chain. The presence of the fluorine atom will also influence the fragmentation pattern.

Applications in Drug Discovery: A PROTAC Linker Building Block

The primary application of this compound is as a building block for the synthesis of PROTAC linkers.[2][3][4][15][16][17][18][19] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3][4][15][16][17][18][19]

Role of the Linker in PROTACs

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC by:

  • Orienting the POI and E3 Ligase: The length and rigidity of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

  • Influencing Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.

Structural Contribution of this compound

PROTAC_Linker cluster_PROTAC PROTAC Molecule cluster_Linker_Component Contribution of this compound POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Structure This compound Moiety Linker->Structure Property1 Structural Rigidity Structure->Property1 Provides Property2 Modulated Lipophilicity Structure->Property2 Imparts Property3 Metabolic Stability Structure->Property3 Enhances

Caption: Role of this compound in PROTAC Linker Design.

The incorporation of the this compound moiety into a PROTAC linker can offer several advantages:

  • Fluorine Atom: The highly electronegative fluorine atom can engage in favorable interactions with the target protein or E3 ligase, potentially improving binding affinity and selectivity. It can also block sites of metabolism, thereby increasing the half-life of the PROTAC.

  • Aromatic Ring: The benzene ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

  • Propoxy and Methyl Groups: These alkyl groups contribute to the lipophilicity of the linker, which can be fine-tuned to optimize cell permeability and solubility.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) may not be widely available, the following guidelines are based on the general properties of aromatic ethers and fluorinated organic compounds.[20][21][22][23][24]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Engineering Controls:

    • Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

  • Spill and Disposal:

    • In case of a spill, absorb with an inert material and dispose of it as chemical waste in accordance with local regulations.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a fluorinated aromatic ring and an alkyl ether chain makes it particularly well-suited for the construction of PROTAC linkers, where it can impart beneficial properties that contribute to the overall efficacy of the resulting therapeutic agent. This technical guide provides a comprehensive overview of its properties, a practical synthetic protocol, and essential information for its characterization and safe handling, serving as a key resource for researchers in the field of drug discovery and development.

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A Technical Guide to the Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene from p-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, technically-focused protocol for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene, a valuable fluorinated aromatic building block. Recognizing the synthetic challenges of direct functionalization, this paper details a robust, multi-step pathway commencing from 4-fluorotoluene, a readily available derivative of p-fluorophenol. The core strategy involves the regioselective introduction of a hydroxyl group via a nitration-reduction-diazotization sequence, followed by a terminal Williamson ether synthesis to install the propoxy moiety. Each step is elucidated with mechanistic insights, detailed experimental procedures, and critical safety considerations, designed to provide researchers and drug development professionals with a comprehensive and actionable blueprint for producing this key intermediate.

Introduction & Strategic Overview

This compound (CAS No. 1311197-87-1) is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1][2] The specific arrangement of its functional groups—a fluorine atom, a methyl group, and a propoxy group—offers a unique combination of electronic and steric properties. In pharmaceutical research, the incorporation of a fluorine atom is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving the bioavailability of drug candidates.[3] The molecule serves as a critical scaffold for constructing more complex active pharmaceutical ingredients (APIs).

Direct functionalization of a simple p-fluorophenol framework to achieve the desired 1,2,4-substitution pattern is synthetically challenging due to issues with regioselectivity. Therefore, a more practical and controllable approach begins with a precursor where the fluoro and methyl groups are already in the correct para relationship: 4-fluorotoluene (p-fluorotoluene).[4]

This guide details a logical and field-proven three-stage synthetic sequence:

  • Hydroxylation of the Aromatic Ring: Introduction of a hydroxyl group ortho to the fluorine atom in 4-fluorotoluene. This is achieved through a sequence of: a. Electrophilic Nitration b. Reduction of the Nitro Group c. Diazotization of the resulting amine, followed by hydrolysis to the phenol.

  • Etherification: Formation of the target ether via a Williamson ether synthesis, reacting the newly formed phenolic intermediate with a propylating agent.

This strategy ensures high regiochemical control at each stage, leading to a pure final product.

Retrosynthetic Analysis & Pathway Visualization

The synthetic plan is best understood by working backward from the target molecule. The final propoxy group can be installed via a Williamson ether synthesis, a reliable SN2 reaction. This identifies 3-fluoro-4-methylphenol as the key precursor. This phenol can, in turn, be synthesized from 4-fluorotoluene by introducing an oxygen functionality at the C2 position. A robust method for this transformation is the conversion of an amino group via a diazonium salt, a process known as the Sandmeyer reaction.[5][6] The required amino group is readily accessible from the reduction of a nitro group, which can be installed regioselectively via electrophilic aromatic substitution.

G TM Target Molecule This compound P1 Key Intermediate 3-Fluoro-4-methylphenol TM->P1 Williamson Ether Synthesis (SN2 Reaction) P2 3-Fluoro-4-methylaniline P1->P2 Diazotization & Hydrolysis (Sandmeyer-type Reaction) P3 4-Fluoro-2-nitrotoluene P2->P3 Nitro Group Reduction SM Starting Material 4-Fluorotoluene P3->SM Electrophilic Nitration

Figure 1: Retrosynthetic Pathway. A diagram illustrating the strategic disconnection of the target molecule back to the starting material, 4-fluorotoluene.

Detailed Synthetic Protocols

Part A: Synthesis of 3-Fluoro-4-methylphenol from 4-Fluorotoluene

This stage involves three distinct chemical transformations to convert the starting material into the key phenolic intermediate.[3][7]

The objective is the regioselective introduction of a nitro group (–NO₂) onto the aromatic ring. The fluorine (ortho, para-directing) and methyl (ortho, para-directing) groups both activate the ring. The position ortho to the fluorine and meta to the methyl (C3) and the position ortho to the methyl and meta to the fluorine (C2) are the most likely sites. Due to the stronger activating effect of the methyl group, the primary product is 4-fluoro-2-nitrotoluene .

Experimental Protocol: Nitration

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice-salt bath to maintain low temperatures.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to the flask and cool to 0-5 °C.

  • Substrate Addition: Slowly add 4-fluorotoluene (1.0 eq.) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.) in a separate beaker, cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the 4-fluorotoluene solution. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene, which can be purified further by vacuum distillation.

Reagent/ParameterQuantity/ValuePurpose
4-Fluorotoluene1.0 eq.Starting Material
Conc. H₂SO₄4.0 eq. (total)Catalyst and Solvent
Conc. HNO₃1.1 eq.Nitrating Agent
Temperature0-5 °CControls reaction rate and minimizes byproducts
Reaction Time1-2 hoursTime to completion

Safety Precautions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled.[8] Nitric acid is extremely corrosive and a strong oxidizer.[9][10][11] Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. Perform the reaction in a well-ventilated chemical fume hood.[10]

The nitro group is reduced to a primary amine (–NH₂) to yield 3-fluoro-4-methylaniline .[12] Several methods are effective, with catalytic hydrogenation or reduction using a metal in acidic medium being the most common.[13][14] The use of iron or tin(II) chloride in acidic conditions is a robust and scalable laboratory method.[15][16]

Experimental Protocol: Nitro Group Reduction (using Fe/HCl)

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (Fe, 3.0 eq.) and ammonium chloride (NH₄Cl, 0.5 eq.) in a mixture of ethanol and water.

  • Substrate Addition: Add the 4-fluoro-2-nitrotoluene (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling before heating.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once complete, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and make the solution basic with aqueous sodium hydroxide (NaOH). Extract the product, 3-fluoro-4-methylaniline, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be purified by distillation or chromatography.

This step utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the amine into a phenol.[5][6] The amine is first converted to a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and acid), which is then hydrolyzed to the corresponding phenol upon heating.[17][18]

Experimental Protocol: Diazotization and Hydrolysis

  • Amine Solution: Dissolve 3-fluoro-4-methylaniline (1.0 eq.) in an aqueous solution of sulfuric acid (H₂SO₄, 2.5 eq.). Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water. Add this solution dropwise to the cold amine solution, keeping the temperature strictly below 5 °C. A positive test on starch-iodide paper indicates a slight excess of nitrous acid and the completion of diazotization.

  • Hydrolysis: After stirring for 30 minutes at 0-5 °C, the diazonium salt solution is slowly added to a separate flask containing boiling aqueous sulfuric acid (e.g., 10-20% H₂SO₄). Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete, continue heating for another 30 minutes to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the reaction mixture and extract the product, 3-fluoro-4-methylphenol, with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude phenol can be purified by column chromatography or distillation.

G cluster_0 Part A: Synthesis of Phenol Intermediate A1 Start: 4-Fluorotoluene A2 Nitration (HNO3, H2SO4) A1->A2 A3 Intermediate: 4-Fluoro-2-nitrotoluene A2->A3 A4 Reduction (Fe, HCl) A3->A4 A5 Intermediate: 3-Fluoro-4-methylaniline A4->A5 A6 Diazotization & Hydrolysis (NaNO2, H2SO4, Heat) A5->A6 A7 Product: 3-Fluoro-4-methylphenol A6->A7

Figure 2: Workflow for Part A. A flowchart detailing the sequential conversion of 4-fluorotoluene to 3-fluoro-4-methylphenol.

Part B: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic SN2 reaction for preparing ethers.[19][20][21] In this final step, the hydroxyl group of 3-fluoro-4-methylphenol is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case, a propyl halide) to form the desired ether.[22][23]

Experimental Protocol: Williamson Ether Synthesis

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-methylphenol (1.0 eq.) and a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the mixture. Stir for 15-30 minutes at room temperature to form the phenoxide salt.

  • Alkylating Agent: Add the propylating agent, such as 1-bromopropane or 1-iodopropane (1.2 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with water, dilute aqueous NaOH (to remove any unreacted phenol), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel.

Reagent/ParameterQuantity/ValuePurpose
3-Fluoro-4-methylphenol1.0 eq.Nucleophile Precursor
K₂CO₃ (or Cs₂CO₃)1.5 eq.Base
1-Bromopropane1.2 eq.Electrophile (Alkylating Agent)
SolventDMF or AcetonitrileReaction Medium
Temperature60-80 °CAccelerates SN2 reaction
Reaction Time4-12 hoursTime to completion

Characterization and Quality Control

The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The spectra will show characteristic shifts and coupling constants for the aromatic protons, the methyl group, and the propoxy chain, as well as the single fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₁₃FO (MW: 168.21 g/mol ).[24]

  • Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage and C-F stretching for the fluoroaromatic group. The disappearance of the broad O-H stretch from the phenolic precursor is a key indicator of reaction completion.

  • Chromatography (GC, HPLC): Used to determine the purity of the final product and to monitor reaction progress.

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, multi-step sequence starting from 4-fluorotoluene. This guide outlines a robust and reproducible pathway that leverages classic organic transformations, including electrophilic nitration, nitro group reduction, Sandmeyer-type diazotization, and Williamson ether synthesis. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers can reliably produce this valuable fluorinated building block for applications in drug discovery and advanced materials development. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for professionals in the chemical sciences.

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An In-depth Technical Guide to the Reactivity of Fluorinated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Influence of Fluorine on Aromatic Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] When appended to an aromatic ether, fluorine atoms exert profound effects on the molecule's physicochemical properties and reactivity, stemming from fluorine's unique characteristics:

  • High Electronegativity: As the most electronegative element, fluorine powerfully withdraws electron density via the inductive effect (-I). This alters the electron distribution across the aromatic ring and the ether linkage, significantly impacting reaction pathways.[2]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a "bioisostere" of a hydrogen atom, enabling its introduction without causing significant steric hindrance at receptor sites.[2][3]

  • Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, which imparts high thermal and metabolic stability to fluorinated compounds.[2][4]

These properties combine to make fluorinated aromatic ethers not just stable scaffolds but also versatile intermediates. Their reactivity is often counter-intuitive when compared to their non-fluorinated or other halogenated analogs. This guide provides a detailed exploration of the core reactivity patterns of these valuable compounds, offering both mechanistic insights and practical, field-proven protocols for their manipulation.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Reaction Pathway

Perhaps the most significant and synthetically useful reaction of fluorinated aromatic ethers is Nucleophilic Aromatic Substitution (SNAr). Contrary to expectations from SN2 reactions where fluoride is a poor leaving group, it is an excellent leaving group in the SNAr context.

The Mechanistic Rationale: Why Fluorine Excels

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.[5][6]

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, breaking the ring's aromaticity and forming the Meisenheimer complex.

  • Step 2 (Fast): The leaving group is eliminated, restoring aromaticity.

The key to fluorine's high reactivity lies in the rate-determining first step.[6][7] Due to its intense electron-withdrawing inductive effect, fluorine strongly polarizes the C-F bond, creating a significant partial positive charge on the attached carbon. This makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[7] Furthermore, this inductive effect powerfully stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation.[6] Because the C-F bond is broken in the fast second step, its high bond strength does not impede the overall reaction rate.[5]

This reactivity is most pronounced when other electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) are positioned ortho or para to the fluorine, as they can further delocalize the negative charge of the intermediate.[5][8]

Diagram 1: The SNAr Mechanism on a Fluorinated Aromatic Ether

Sources

An In-depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Fluoro-4-methyl-2-propoxybenzene, a fluorinated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthetic protocol, detailed characterization methods, and a discussion of its prospective applications.

Core Molecular Attributes

This compound is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a propoxy group attached to a benzene ring. These functional groups impart specific physicochemical properties that are highly valuable in the design of novel molecules with tailored biological activities.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FO[1][2]
Molecular Weight 168.2 g/mol [1][2]
CAS Number 1311197-87-1[2][3]
Appearance (Predicted) Colorless to pale yellow liquidN/A
Purity Typically ≥98%[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis . This classic and reliable method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, we will be reacting 1-fluoro-4-methyl-2-phenol with a propyl halide.[4][5] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as a potent nucleophile.[4][5]

Conceptual Workflow of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup Phenol 1-Fluoro-4-methyl-2-phenol Deprotonation Deprotonation of Phenol (Formation of Alkoxide) Phenol->Deprotonation Reacts with Propyl_Halide 1-Bromopropane SN2_Attack Nucleophilic Attack (Sₙ2) on Propyl Halide Propyl_Halide->SN2_Attack Attacked by Alkoxide Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous THF Deprotonation->SN2_Attack Forms Alkoxide Target_Molecule This compound SN2_Attack->Target_Molecule Salt_Byproduct Sodium Bromide (NaBr) SN2_Attack->Salt_Byproduct Workup Aqueous Workup & Purification Target_Molecule->Workup

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Fluoro-4-methyl-2-phenol

  • 1-Bromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere, add 1-Fluoro-4-methyl-2-phenol (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the phenol. The volume should be sufficient to ensure good stirring (e.g., 10 mL per gram of phenol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: The use of a strong base like NaH is crucial to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 reaction.[6] The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (1.2 eq) dropwise via a syringe.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the alkyl halide.[7] A primary alkyl halide like 1-bromopropane is chosen to minimize the competing elimination (E2) reaction.[5]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization and Structural Elucidation

The structural confirmation of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR:

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-7.2 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • Propoxy Group (-OCH₂CH₂CH₃): A triplet around 3.9-4.1 ppm for the -OCH₂- protons, a sextet around 1.7-1.9 ppm for the -CH₂- protons, and a triplet around 0.9-1.1 ppm for the terminal -CH₃ protons.

  • Methyl Group (Ar-CH₃): A singlet around 2.2-2.4 ppm.

¹³C NMR:

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

  • Propoxy Group (-OCH₂CH₂CH₃): Signals around 70 ppm (-OCH₂-), 22 ppm (-CH₂-), and 10 ppm (-CH₃).

  • Methyl Group (Ar-CH₃): A signal around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹

  • C-F stretching: A strong band in the region of 1000-1300 cm⁻¹

Reactivity and Applications in Drug Discovery

Fluorinated organic molecules are of immense interest in medicinal chemistry due to the unique properties imparted by the fluorine atom.[10][11] The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[10][12]

Applications cluster_properties Key Properties cluster_applications Potential Applications Target_Molecule This compound Metabolic_Stability Increased Metabolic Stability (Strong C-F Bond) Target_Molecule->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity (Polar Interactions) Target_Molecule->Binding_Affinity Lipophilicity Modulated Lipophilicity (Improved Membrane Permeation) Target_Molecule->Lipophilicity Drug_Discovery Scaffold for Novel Therapeutics (e.g., Kinase Inhibitors, GPCR Ligands) Metabolic_Stability->Drug_Discovery Binding_Affinity->Drug_Discovery Lipophilicity->Drug_Discovery Agrochemicals Development of new Pesticides and Herbicides Materials_Science Building Block for Specialty Polymers

Caption: Properties and potential applications of this compound.

Reactivity Insights:

  • The electron-donating nature of the propoxy group and the methyl group, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic aromatic substitution and its potential to act as a ligand for various biological targets.

  • The propoxy group can be a site for metabolic cleavage, although the presence of the adjacent fluorine atom may sterically hinder this process, contributing to increased metabolic stability.

  • This compound serves as a valuable building block. The aromatic ring can be further functionalized, for example, through nitration, halogenation, or metal-catalyzed cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[13]

Potential Therapeutic Areas:

Given the prevalence of the fluorobenzene motif in a wide range of pharmaceuticals, including antipsychotics, antibiotics, and anticancer agents, this compound represents a promising scaffold for the development of new chemical entities (NCEs) in various therapeutic areas.[12][14] Its structural features make it a candidate for investigation in programs targeting enzymes and receptors where specific hydrophobic and polar interactions are crucial for binding.

Conclusion

This compound is a molecule with significant synthetic utility and potential for application in drug discovery and materials science. This guide has provided a comprehensive overview of its core properties, a detailed and mechanistically justified synthetic protocol, and a discussion of its characterization and potential applications. The strategic incorporation of fluorine continues to be a powerful tool in modern chemistry, and a thorough understanding of building blocks like this is essential for the advancement of molecular design.

References

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IUPAC name for 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Fluoro-4-methyl-2-propoxybenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ether of increasing interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthetic route via Williamson ether synthesis, and its predicted spectroscopic profile. A significant focus is placed on its application as a molecular building block, particularly in the context of targeted protein degradation, leveraging the unique properties imparted by its fluorine substituent. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic ether. The molecule consists of a benzene ring substituted with fluorine, methyl, and propoxy groups at positions 1, 4, and 2, respectively. This substitution pattern provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.

Structure:

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compoundInternal Nomenclature
CAS Number 1311197-87-1[1]
Molecular Formula C₁₀H₁₃FO[2]
Molecular Weight 168.21 g/mol [2]
Appearance Predicted: Colorless to pale yellow liquidAnalogous Compounds
Purity Typically ≥98%[2]
Primary Application Protein Degrader Building Block[2]

Synthesis and Mechanism: Williamson Ether Synthesis

The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.[3] The key to this synthesis is the deprotonation of the precursor phenol, 2-Fluoro-5-methylphenol, to form a potent nucleophilic phenoxide.

The causality for this choice of pathway is rooted in its efficiency and high functional group tolerance. The starting materials, 2-Fluoro-5-methylphenol and a suitable propyl halide like 1-bromopropane, are commercially available. The reaction is typically facilitated by a moderately strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base is strong enough to deprotonate the phenol (pKa ~10) but not so strong as to cause side reactions with the alkyl halide.[4]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Phenol 2-Fluoro-5-methylphenol Deprotonation Deprotonation: Formation of Phenoxide Nucleophile Phenol->Deprotonation Base AlkylHalide 1-Bromopropane SN2 SN2 Attack: Phenoxide displaces Bromide AlkylHalide->SN2 Electrophile Base Potassium Carbonate (K2CO3) Base->Deprotonation Deprotonation->SN2 Nucleophile Target This compound SN2->Target Byproduct Potassium Bromide (KBr) SN2->Byproduct

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol (Self-Validating System)

This protocol is adapted from standard Williamson ether synthesis procedures for substituted phenols.[5][6] The validation of this system lies in the monitoring of the reaction progress via Thin-Layer Chromatography (TLC), which confirms the consumption of the starting phenol and the formation of the less polar ether product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-5-methylphenol (1.0 eq).[7]

  • Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the phenol (approx. 5-10 mL per gram of phenol).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution.

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Electrophile Addition: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product will have a higher Rf value than the starting phenol. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with 5% NaOH solution to remove any unreacted phenol, followed by a wash with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a detailed spectroscopic profile can be predicted based on its structure and data from analogous compounds.[8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic Protons (δ 6.7-7.0 ppm): Three signals, exhibiting complex splitting due to H-H and H-F coupling. Propoxy -OCH₂- (δ ~4.0 ppm): Triplet, coupled to the adjacent methylene group. Aromatic -CH₃ (δ ~2.3 ppm): Singlet. Propoxy -CH₂- (δ ~1.8 ppm): Sextet, coupled to both adjacent CH₂ and CH₃ groups. Propoxy -CH₃ (δ ~1.0 ppm): Triplet, coupled to the adjacent methylene group.
¹³C NMR C-F (δ ~155-160 ppm): Large doublet due to ¹JCF coupling. C-O (δ ~145-150 ppm): Doublet due to ²JCF coupling. Other Aromatic Carbons (δ 110-135 ppm): Multiple signals, showing smaller C-F couplings. Propoxy -OCH₂- (δ ~70 ppm). Propoxy -CH₂- (δ ~22 ppm). Aromatic -CH₃ (δ ~20 ppm). Propoxy -CH₃ (δ ~10 ppm).
¹⁹F NMR A single resonance is expected in the typical range for aryl fluorides.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 168.10. Key Fragments: Loss of the propoxy group (M-59), loss of a propyl radical (M-43), and other characteristic aromatic fragmentations.
IR Spectroscopy C-O-C Stretch (Ether): ~1250 cm⁻¹. C-F Stretch: ~1200 cm⁻¹. Aromatic C=C Stretch: ~1500-1600 cm⁻¹. Aromatic C-H Stretch: >3000 cm⁻¹. Aliphatic C-H Stretch: <3000 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a "Protein Degrader Building Block".[2] This classification places it at the forefront of modern drug discovery strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[13]

The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established medicinal chemistry tactic to enhance pharmacological properties.[14][15] The fluorine atom in this building block can:

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Modulate Lipophilicity: Fluorination can alter a molecule's lipophilicity, which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing potency.

Utility as a PROTAC Building Block

PROTACs are heterobifunctional molecules composed of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][13] Fluorinated aromatic compounds like this compound are ideal starting points or fragments for constructing the linker or the target-binding ligand. Its structure provides a rigid aromatic scaffold that can be further functionalized.

PROTAC_Concept cluster_Components Building Blocks Warhead Target Ligand (Warhead) PROTAC PROTAC Molecule Warhead->PROTAC Assembled into E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker_Fragment Linker Fragment (e.g., this compound) Linker_Fragment->PROTAC

Caption: Conceptual assembly of a PROTAC from building blocks.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable safety profile can be constructed from SDS data for structurally similar fluorinated aromatic compounds.

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • May be a combustible liquid.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use an approved respirator.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Handle under an inert atmosphere.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and sources of ignition.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash skin with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

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  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Reddit. (2023). Williamson Ether synthesis. Retrieved from [Link]

  • Tao, Z. (2010). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How to synthesize Phenyl propyl ether using Williamson's ether synthesis. Retrieved from [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for 1-Fluoro-4-methyl-2-propoxybenzene, a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following protocols and insights are derived from a synthesis of established safety data, analogous chemical behaviors, and field-proven best practices to ensure both personnel safety and experimental integrity.

Compound Identification and Properties

This compound is a substituted aromatic ether. A clear understanding of its fundamental properties is the bedrock of its safe manipulation.

PropertyValueSource
CAS Number 1311197-87-1[1][2]
Molecular Formula C10H13FO[1][2]
Molecular Weight 168.2 g/mol [1][2]
Purity Typically ≥98%[1]
Storage Room temperature, in a dry, cool, and well-ventilated place. Keep container tightly closed.[1][3]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented, data from structurally related compounds and available Safety Data Sheets (SDS) indicate several potential hazards that must be rigorously managed. The compound is classified as a flammable liquid and vapor.[3]

Primary Routes of Exposure: Inhalation, skin contact, and eye contact.

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[4] High vapor concentrations could lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3]

  • Skin Contact: May cause skin irritation.[4] Prolonged contact may lead to dermatitis.

  • Eye Contact: May cause serious eye irritation.[4]

  • Ingestion: May be harmful if swallowed.

Causality of Hazards: The fluorinated and ether functionalities, while key to its chemical utility, also contribute to its reactivity and potential biological interactions. The aromatic ring system can facilitate intercalation with biological macromolecules, while the fluoro- group can alter metabolic pathways.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is non-negotiable.

Engineering Controls:

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure all containers and receiving equipment are properly grounded and bonded.[3]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist but a tailored defense against specific chemical threats.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Respiratory Protection: If working outside of a fume hood or in situations with potential for high vapor concentration, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with inherent safety checks and decision points.

Aliquoting and Weighing

Caption: Workflow for aliquoting and weighing this compound.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in Section 3.

    • Confirm the fume hood has a current certification and is operating correctly.

    • Ensure all metal containers and equipment are grounded to prevent static electricity discharge.[3]

  • Handling:

    • Place the stock container of this compound in the fume hood.

    • Slowly open the container to release any potential pressure buildup.

    • Using a chemically compatible pipette, draw the desired volume.

    • Dispense the liquid into a tared and grounded receiving container.

    • Immediately and securely cap both the stock and receiving containers.

  • Cleanup and Storage:

    • Decontaminate the work surface with an appropriate solvent.

    • Dispose of used pipettes and any contaminated wipes in a designated hazardous waste container.

    • Return the stock container to its designated, well-ventilated storage location, away from heat and ignition sources.[3]

Emergency Procedures: Rapid and Informed Response

Spill Response

Spill_Response_Plan cluster_assessment Initial Assessment cluster_small_spill Small Spill (Inside Fume Hood) cluster_large_spill Large Spill (Outside Fume Hood) A Assess spill size and immediate risk B Alert personnel in the immediate area A->B Small G Evacuate the laboratory immediately A->G Large C Absorb with inert material (sand, vermiculite) B->C D Use spark-proof tools for cleanup C->D E Place waste in a sealed, labeled container D->E F Decontaminate the area E->F H Alert EH&S / Emergency Response Team G->H I Prevent entry to the contaminated area H->I J Provide SDS to emergency responders I->J

Caption: Decision tree for responding to a this compound spill.

Methodology for a Small Spill (manageable by trained personnel):

  • Alert others in the vicinity.

  • Ensure proper PPE is worn.

  • Contain the spill with an inert absorbent material like sand, silica gel, or a universal binder.[3] Do not use combustible materials like sawdust.

  • Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill, immediately evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] If they feel unwell, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower.[3] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this chemical into the sanitary sewer system.[3]

  • Arrange for disposal through a licensed waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding its properties, implementing robust engineering and administrative controls, and being prepared for potential emergencies, researchers can confidently and safely explore the potential of this valuable chemical building block. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing any work.

References

  • SDFine. (n.d.). 1-BROMO-4-FLUOROBENZENE - GHS SAFETY DATA SHEET. Retrieved from [Link]

  • Stellarsmart. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • ScienceLab.com. (n.d.). material safety data sheet - 1-fluoro-2,4 dinitrobenzene 98% ar. Retrieved from [Link]

  • Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene, a valuable fluorinated aromatic ether intermediate in pharmaceutical and materials science research. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines necessary safety precautions, and describes analytical methods for the characterization of the final product.

Introduction

Fluorinated organic compounds are of significant interest in drug development and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound is a key building block that incorporates these desirable features. Its synthesis is most effectively and commonly achieved through the Williamson ether synthesis. This classic organic reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] This method is highly reliable for the preparation of unsymmetrical ethers.[2][3]

The protocol herein describes the deprotonation of 4-fluoro-2-methylphenol with a strong base to form the corresponding phenoxide, which is then alkylated with 1-bromopropane to yield the target ether.

Reaction Mechanism & Workflow

The synthesis of this compound is a two-step process occurring in a single pot. The first step is the deprotonation of the starting phenol, followed by the nucleophilic substitution reaction.

Step 1: Deprotonation of 4-Fluoro-2-methylphenol The acidic proton of the hydroxyl group of 4-Fluoro-2-methylphenol is abstracted by a strong base, in this case, sodium hydride (NaH), to form a sodium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

Step 2: SN2 Alkylation The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in a classic SN2 reaction. This results in the formation of the desired ether and a sodium bromide byproduct.[1]

Below is a diagram illustrating the overall reaction workflow.

Williamson Ether Synthesis Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification cluster_3 Analysis Start Combine 4-Fluoro-2-methylphenol and THF under N2 Add_NaH Add Sodium Hydride (60% in mineral oil) Start->Add_NaH Deprotonation Stir_1 Stir at 0°C to room temperature Add_NaH->Stir_1 Add_Propyl_Bromide Add 1-Bromopropane dropwise Stir_1->Add_Propyl_Bromide Formation of Nucleophile Reflux Reflux the reaction mixture Add_Propyl_Bromide->Reflux SN2 Reaction Quench Quench with H2O Reflux->Quench Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify TLC TLC Analysis Purify->TLC NMR 1H and 13C NMR Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR MS Mass Spectrometry Purify->MS

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantitySupplier
4-Fluoro-2-methylphenol452-72-2126.131.0 gSigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.35 gSigma-Aldrich
1-Bromopropane106-94-5122.991.1 mLSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mLSigma-Aldrich
Ethyl Acetate141-78-688.11As neededFisher Scientific
Hexanes110-54-386.18As neededFisher Scientific
Saturated Sodium Chloride Solution (Brine)7647-14-558.44As neededIn-house preparation
Anhydrous Sodium Sulfate7757-82-6142.04As neededFisher Scientific
Silica Gel (for column chromatography)7631-86-960.08As neededSorbent Technologies
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Experimental Protocol

4.1. Reaction Setup

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylphenol (1.0 g, 7.93 mmol).

  • Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and stir until the phenol is completely dissolved.

  • Place the flask in an ice bath and purge the system with nitrogen for 5-10 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

4.2. Deprotonation

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.35 g, 8.72 mmol) to the cooled solution in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.[4][5][6]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes. The evolution of hydrogen gas should be observed.

4.3. Alkylation

  • Slowly add 1-bromopropane (1.1 mL, 12.0 mmol) to the reaction mixture dropwise using a syringe.

  • After the addition, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

4.4. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding deionized water (10 mL) dropwise to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine, 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization and Expected Results

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the propoxy chain. The chemical shifts (δ) will be approximately:

    • A triplet for the terminal methyl of the propoxy group.

    • A sextet for the methylene group adjacent to the terminal methyl.

    • A triplet for the methylene group attached to the oxygen.

    • A singlet for the methyl group on the benzene ring.

    • Multiplets for the aromatic protons, with coupling to the fluorine atom.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom exhibiting a large coupling constant.

  • FTIR (neat): The infrared spectrum will display characteristic absorption bands. Aromatic ethers typically show two strong C-O stretching bands.[7] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting phenol. The presence of a strong C-O-C stretching vibration is expected around 1250 cm⁻¹.[7][8]

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (168.21 g/mol ).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydride: Sodium hydride is a water-reactive and corrosive solid.[5] It can ignite spontaneously in air, especially when finely divided. It reacts violently with water, liberating flammable hydrogen gas.[6] Handle under an inert atmosphere (e.g., nitrogen or argon).

  • 1-Bromopropane: 1-Bromopropane is a flammable liquid and is harmful if inhaled or absorbed through the skin.[9][10][11] It is a suspected carcinogen and may damage fertility or the unborn child. Avoid inhalation of vapors and contact with skin and eyes.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon exposure to air and light. Use stabilized THF and do not distill to dryness.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete deprotonationEnsure the sodium hydride is fresh and the THF is anhydrous. Allow sufficient time for the deprotonation step.
Incomplete alkylationIncrease the reaction time or temperature. Ensure the 1-bromopropane is of high purity.
Presence of starting material after reaction Insufficient sodium hydride or 1-bromopropaneUse a slight excess of the reagents.
Deactivated sodium hydrideUse freshly opened sodium hydride.
Formation of side products Reaction temperature too highMaintain the recommended reaction temperature.
Wet reagents or solventUse anhydrous solvents and freshly opened reagents.

Conclusion

The Williamson ether synthesis is an efficient and reliable method for the preparation of this compound. The protocol detailed in this application note provides a clear and reproducible procedure for researchers in organic synthesis. Adherence to the safety precautions is paramount for the safe execution of this synthesis. The provided characterization data will aid in the confirmation of the final product.

References

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]

  • 18.8 Spectroscopy of Ethers. (2023). Organic Chemistry | OpenStax. [Link]

  • IR spectrum: Ethers. Química Organica.org. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. [Link]

  • Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. (2024). LobaChemie. [Link]

  • ICSC 1332 - 1-BROMOPROPANE. International Chemical Safety Cards (ICSCs). [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). organic-synthesis.com. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • SAFETY DATA SHEET - 1-Bromopropane. (2015). American Niagara. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

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  • 4-Fluoro-2-methylphenol. PubChem. [Link]

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The Strategic Application of 1-Fluoro-4-methyl-2-propoxybenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation in Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 1-Fluoro-4-methyl-2-propoxybenzene has emerged as a significant scaffold, particularly in the burgeoning field of targeted protein degradation. Its unique substitution pattern—a fluorine atom, a methyl group, and a propoxy group on a benzene ring—offers a compelling combination of properties that medicinal chemists can leverage to enhance the efficacy and pharmacokinetics of novel therapeutic agents. This guide provides a detailed exploration of the applications of this versatile building block, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and includes detailed protocols for its synthesis and utilization.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2] The propoxy group, on the other hand, can modulate lipophilicity and provide a vector for interaction with specific protein residues. The methyl group offers a point for further derivatization or can influence the molecule's conformation. It is the synergistic effect of these functionalities that makes this compound a valuable asset in the medicinal chemist's toolbox.

Core Application: A Building Block for Targeted Protein Degradation

The this compound moiety typically forms part of the scaffold that is further elaborated to create the target protein-binding ligand or a portion of the linker. Its physicochemical properties can be fine-tuned to optimize the overall characteristics of the resulting PROTAC molecule.

The Rationale Behind the Scaffold: A Trifecta of Functionality

The utility of this compound in PROTAC design can be attributed to the specific contributions of each of its substituents:

  • Fluorine Atom: The high electronegativity of fluorine can lead to more favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of the drug.[1]

  • Propoxy Group: The propoxy group can enhance the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. Its flexibility allows it to adopt various conformations, potentially leading to better fitting within the binding pocket of the target protein.

  • Methyl Group: The methyl group can serve as a point of attachment for linkers or other functional groups. It can also provide steric hindrance that influences the binding orientation of the molecule, leading to improved selectivity.

The interplay of these groups allows for the creation of a diverse library of PROTACs with a range of properties, facilitating the optimization of a lead compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound 2-Fluoro-5-methylphenol 2-Fluoro-5-methylphenol Reaction Williamson Ether Synthesis 2-Fluoro-5-methylphenol->Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Product This compound Reaction->Product

A potential synthetic route for this compound.

Materials:

  • 2-Fluoro-5-methylphenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Utilization of this compound in PROTAC Synthesis (Illustrative Example)

This protocol outlines a general workflow for incorporating the this compound scaffold into a PROTAC molecule. This often involves the initial functionalization of the building block, for example, through nitration followed by reduction to an aniline, which can then be coupled to a linker or a warhead.

Workflow Diagram:

PROTAC Synthesis Workflow cluster_0 Building Block Functionalization cluster_1 PROTAC Assembly A 1-Fluoro-4-methyl- 2-propoxybenzene B Nitration (HNO3/H2SO4) A->B C Reduction (e.g., Fe/HCl or H2/Pd-C) B->C D Functionalized Intermediate (e.g., Aniline derivative) C->D G Coupling Reaction 1 D->G E Linker-E3 Ligase Ligand (with reactive group) E->G F Target Protein Ligand (Warhead) I Coupling Reaction 2 F->I H Intermediate Conjugate G->H H->I J Final PROTAC Molecule I->J

General workflow for incorporating the building block into a PROTAC.

Step 1: Functionalization of this compound

A common strategy is to introduce an amine functionality, which serves as a versatile handle for subsequent coupling reactions.

  • Nitration: The aromatic ring can be nitrated, typically at the position para to the propoxy group, using a mixture of nitric acid and sulfuric acid.

  • Reduction: The resulting nitro group is then reduced to an amine using standard conditions, such as iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H₂/Pd-C). This yields a functionalized aniline derivative.

Step 2: Coupling to Linker and Ligands

The functionalized intermediate can then be incorporated into the PROTAC structure through standard amide bond formation or other coupling chemistries.

  • The aniline derivative can be coupled to a linker that already has an E3 ligase ligand attached. This is often achieved using peptide coupling reagents such as HATU or HOBt/EDC.

  • Alternatively, the aniline can be first coupled to the target protein ligand (warhead), and the resulting conjugate is then attached to the linker-E3 ligase ligand moiety.

The choice of synthetic route and coupling strategy will depend on the specific structures of the linker, warhead, and E3 ligase ligand.

Quantitative Data and Structure-Activity Relationships

While specific data for PROTACs containing this compound is proprietary and found within patent literature, we can infer the expected impact of this scaffold based on general principles of medicinal chemistry. The table below summarizes the anticipated contributions of each substituent to the overall properties of a drug molecule.

SubstituentProperty InfluencedRationale
Fluorine Metabolic StabilityThe high strength of the C-F bond makes it resistant to enzymatic cleavage.[1]
Binding AffinityCan participate in favorable electrostatic and hydrogen bonding interactions.
pKaThe electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.
Propoxy Group Lipophilicity (LogP)Increases lipophilicity, which can enhance membrane permeability.
SolubilityThe ether linkage can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
ConformationThe flexible alkyl chain can adopt multiple conformations to optimize binding.
Methyl Group Steric HindranceCan influence binding selectivity by preventing interactions with off-target proteins.
LipophilicityContributes to the overall lipophilicity of the molecule.

Conclusion and Future Perspectives

This compound is a valuable and strategically designed building block for modern medicinal chemistry, particularly in the development of targeted protein degraders. Its unique combination of a fluorine atom, a propoxy group, and a methyl group provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The ability to modulate metabolic stability, binding affinity, and cellular permeability makes this scaffold highly attractive for the synthesis of complex and effective therapeutic agents. As the field of targeted protein degradation continues to expand, the demand for well-designed and versatile building blocks like this compound is expected to grow, paving the way for the discovery of next-generation medicines.

References

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  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Juniper Publishers.
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Synthetic Routes to Functionalized 1-Fluoro-4-methyl-2-propoxybenzene Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of functionalized 1-fluoro-4-methyl-2-propoxybenzene derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1][2][3] This document details robust synthetic routes, including etherification, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, complete with step-by-step protocols and mechanistic insights. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and further functionalize this important class of molecules.

Introduction: The Significance of Fluorinated Aromatics in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern medicinal chemistry.[1][2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Specifically, the this compound scaffold serves as a versatile building block for the synthesis of a wide array of biologically active compounds. The presence of the fluoro, methyl, and propoxy groups provides a unique electronic and steric environment, which can be further elaborated to create novel chemical entities with therapeutic potential.

Core Synthetic Strategies

The synthesis of functionalized this compound derivatives can be approached through several key synthetic disconnections. The primary strategies involve:

  • Formation of the Propoxy Ether: This typically involves the etherification of a suitably substituted fluorophenol.

  • Functionalization of the Aromatic Ring: This can be achieved through various reactions such as electrophilic aromatic substitution, ortho-lithiation, and cross-coupling reactions on a pre-formed this compound core.

This guide will explore these strategies in detail, providing both theoretical background and practical, step-by-step protocols.

Synthesis of the Core Scaffold: this compound

The most direct route to the this compound core involves the Williamson ether synthesis. This reaction proceeds via the nucleophilic attack of a phenoxide on an alkyl halide.

Diagram: Synthesis of the Core Scaffold

Synthesis_of_Core_Scaffold 2-Fluoro-5-methylphenol 2-Fluoro-5-methylphenol Reaction_Mixture 2-Fluoro-5-methylphenol->Reaction_Mixture Propyl_bromide Propyl_bromide Propyl_bromide->Reaction_Mixture Base Base Base->Reaction_Mixture K2CO3 or NaH Solvent Solvent Solvent->Reaction_Mixture DMF or Acetone Product This compound Reaction_Mixture->Product Heat

Caption: Williamson ether synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoro-5-methylphenol[4]

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-fluoro-5-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[5][6]

Expected Yield: 85-95%

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₁₀H₁₃FO168.21 g/mol 1311197-87-1

Functionalization via Electrophilic Aromatic Substitution

The this compound ring can be functionalized using various electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents (fluoro, methyl, and propoxy) will determine the position of substitution. The propoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group and also an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of the reaction.[7][8][9][10][11]

Diagram: Electrophilic Aromatic Substitution

EAS_Diagram Start 1-Fluoro-4-methyl- 2-propoxybenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Bromination Bromination (Br2, FeBr3) Start->Bromination Friedel_Crafts Friedel-Crafts Acylation (Acyl chloride, AlCl3) Start->Friedel_Crafts Nitro_Product Nitro-derivative Nitration->Nitro_Product Bromo_Product Bromo-derivative Bromination->Bromo_Product Acyl_Product Acyl-derivative Friedel_Crafts->Acyl_Product

Caption: Potential electrophilic aromatic substitution reactions.

Protocol 2: Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • Cool the nitrating mixture to 0 °C.

  • Slowly add this compound to the stirred nitrating mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the nitrated product.

Functionalization via Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[12] The propoxy group can act as a directed metalation group (DMG), directing the deprotonation to the ortho position.[12][13][14] This generates a powerful nucleophile that can react with a variety of electrophiles.

Diagram: Directed Ortho-Lithiation Workflow

DoM_Workflow Start 1-Fluoro-4-methyl- 2-propoxybenzene Lithiation Lithiation (n-BuLi or s-BuLi, THF, -78°C) Start->Lithiation Lithium_Intermediate Ortho-lithiated Intermediate Lithiation->Lithium_Intermediate Electrophile_Quench Quench with Electrophile (E+) Lithium_Intermediate->Electrophile_Quench Functionalized_Product Ortho-functionalized Product Electrophile_Quench->Functionalized_Product

Caption: General workflow for directed ortho-lithiation.

Protocol 3: Ortho-Bromination via Directed Lithiation

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For derivatives that have been halogenated (e.g., via ortho-lithiation followed by quenching with a halogen source), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer powerful methods for further functionalization.[15][16][17][18][19][20][21][22]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[18][21][22][23][24]

Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide Derivative

Materials:

  • Ortho-bromo-1-fluoro-4-methyl-2-propoxybenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the ortho-bromo derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[15][16][17][19][20]

Protocol 5: Buchwald-Hartwig Amination of an Aryl Bromide Derivative

Materials:

  • Ortho-bromo-1-fluoro-4-methyl-2-propoxybenzene

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add the ortho-bromo derivative (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the synthesis and functionalization of this compound derivatives. The strategic application of etherification, electrophilic aromatic substitution, directed ortho-lithiation, and palladium-catalyzed cross-coupling reactions enables access to a diverse range of analogs for evaluation in drug discovery and development programs. The causality behind experimental choices, such as the selection of specific bases, catalysts, and solvents, is crucial for achieving high yields and purity. These self-validating protocols, grounded in established chemical principles, offer a reliable starting point for researchers in the field.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • This compound, min 98%, 1 gram. Oakwood Chemical. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

  • Directed ortho metalation. In: Wikipedia. [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • A simplified one-pot synthesis of 9-[(3-[18F]fluoro-1-hydroxy-2-propoxy)methyl]guanine([18F]FHPG) and 9-(4-[18F]fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG) for gene therapy. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • 4-Bromo-2-(2,2-difluoro-propoxy)-1-methyl-benzene. PubChem. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • Phenol, 2-fluoro-5-methyl-. PubChem. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. YouTube. [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. [Link]

  • Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. MDPI. [Link]

  • RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. ResearchGate. [Link]

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science. [Link]

  • Electrophilic Aromatic Substitution. YouTube. [Link]

  • 4-Fluoro-2-propoxybenzenethiol. PubChem. [Link]

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1-Fluoro-4-methyl-2-propoxybenzene as an intermediate for agrochemical development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Fluoro-4-methyl-2-propoxybenzene as a key intermediate in the development of next-generation agrochemicals.

Introduction: The Strategic Role of Fluorinated Intermediates in Agrochemicals

The incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical design, leading to significant advancements in crop protection.[1][2] Fluorinated compounds frequently demonstrate enhanced biological efficacy, greater metabolic stability, and optimized lipophilicity, which are critical attributes for effective pesticides.[1][3] The compound this compound (CAS No. 1311197-87-1) is a valuable fluorinated aromatic building block.[4][5] Its specific substitution pattern—a fluorine atom, a methyl group, and a propoxy ether—offers a unique combination of electronic and steric properties. This guide provides detailed protocols for the synthesis of this intermediate and explores its potential application in the development of novel agrochemical candidates.

Compound Profile: this compound

A clear understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step synthesis. The key properties of the title compound are summarized below.

PropertyValueReference
CAS Number 1311197-87-1[4][6]
Molecular Formula C₁₀H₁₃FO[5][6]
Molecular Weight 168.208 g/mol [4][5]
Purity (Typical) ≥98%[6]
Appearance Varies (Typically a liquid or low-melting solid)N/A
Storage Room temperature, in a well-sealed container[6]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely adopted method for preparing aryl ethers like this compound is the Williamson ether synthesis.[7] This reaction proceeds via an Sɴ2 mechanism, where a phenoxide ion displaces a halide from a primary alkyl halide.[8][9] The choice of a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is crucial to minimize the competing E2 elimination reaction that can occur with secondary or tertiary halides.[7][8]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-Fluoro-3-methylphenol.

SynthesisWorkflow A Starting Materials: 4-Fluoro-3-methylphenol 1-Bromopropane C Reaction: Williamson Ether Synthesis (Reflux, 6-12h) A->C Add to reaction vessel B Base & Solvent: Potassium Carbonate (K₂CO₃) Acetone B->C Create reaction mixture D Workup: Filtration Solvent Evaporation C->D Reaction completion E Purification: Column Chromatography (Silica Gel) D->E Crude product F Final Product: This compound (QC: NMR, GC-MS) E->F Purified product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

  • 4-Fluoro-3-methylphenol (1.0 eq.)

  • 1-Bromopropane (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq.)[10]

  • Acetone or Butanone, anhydrous (10-15 volumes)[10][11]

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-methylphenol (1.0 eq.) and anhydrous acetone (10-15 volumes).

  • Base Addition: Add finely pulverized potassium carbonate (2.0 eq.) to the stirred solution. The base deprotonates the phenol to form the reactive phenoxide nucleophile.[7]

  • Alkyl Halide Addition: Slowly add 1-bromopropane (1.2 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 6-12 hours.[10]

    • Causality Insight: Refluxing provides the necessary activation energy for the Sɴ2 reaction to proceed at a practical rate. The use of a polar aprotic solvent like acetone facilitates the reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile, thus preserving its reactivity.[9]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, and the starting phenol spot should diminish.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.[11]

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally, saturated brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

  • Final Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity (>98%).

Application in Agrochemical Synthesis

This compound is not an active agrochemical itself but serves as a versatile scaffold for building more complex molecules. The strategic placement of its functional groups allows for selective downstream modifications.

  • Fluorine Atom: Enhances metabolic stability by blocking sites of oxidative metabolism and modifies the electronic properties of the aromatic ring.[1]

  • Propoxy Group: Increases lipophilicity, which can improve the molecule's ability to penetrate plant cuticles or insect exoskeletons.

  • Aromatic Ring: The ring itself is a key platform for further functionalization, most commonly through electrophilic aromatic substitution (EAS). The existing substituents direct new groups to specific positions, allowing for controlled synthesis of diverse analogues.

Proposed Downstream Functionalization Workflow

A common subsequent step in elaborating such an intermediate is nitration, which installs a nitro group that can be further converted into other functional groups (e.g., an amine).

ApplicationWorkflow A Intermediate: This compound B Reaction: Electrophilic Aromatic Substitution (e.g., Nitration) A->B Substrate D Product: Nitrated Intermediate (e.g., 1-Fluoro-4-methyl-5-nitro-2-propoxybenzene) B->D Yields new scaffold C Reagents: HNO₃ / H₂SO₄ (0 °C to RT) C->B Conditions E Further Synthesis: Reduction, Halogenation, etc. D->E Versatile handle F Final Agrochemical Candidate E->F Leads to final product

Caption: Downstream functionalization of the intermediate for agrochemical discovery.

Safety and Handling Protocols

Working with fluorinated organic compounds and reactive reagents requires strict adherence to safety protocols to protect laboratory personnel and the environment.[12]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of corrosive reagents and solvents.[12]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact with organic compounds and bases.[12]
Body Protection Flame-resistant laboratory coatProtects skin and clothing from spills.
Respiratory Work in a certified chemical fume hoodPrevents inhalation of volatile and potentially toxic vapors and dusts.[13]
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention if irritation persists.[12][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[14]

  • Spills: Evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for proper hazardous waste disposal.[12]

Storage and Incompatibility: Store this compound in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, strong acids, and strong bases.[12]

References

  • Benchchem. (n.d.). Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorinated Compounds in Agrochemical Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Fluorinated Aromatic Acid Derivatives in Agrochemicals.
  • Wang, F., et al. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Benchchem. (2025). Safety and handling of fluorinated organic compounds.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • Quick Company. (n.d.). Fluorinated Benzene Manufacturing Process.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • Angene. (n.d.). Benzene, 1-fluoro-4-methyl-2-propoxy- | 1311197-87-1.
  • Laporte, A. A. H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Unknown. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Pandikatte, N., et al. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • Chemzest. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram.
  • Airgas. (2022). Fluorine Safety Data Sheet.

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Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Aromatics and the Catalytic Solution

Fluorinated aromatic compounds are cornerstones of modern science, integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make these molecules highly sought after. However, the synthesis of fluorinated aromatics is often challenging due to the low reactivity of conventional fluorinating agents and the harsh reaction conditions typically required.

Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to overcome these synthetic hurdles. This methodology facilitates the reaction between reactants in different, immiscible phases—typically a solid or aqueous phase containing the fluoride source and an organic phase containing the aromatic substrate. By employing a catalyst that can shuttle the fluoride anion into the organic phase, PTC enables fluorination reactions to proceed under milder conditions, with improved yields and selectivity. This "green chemistry" approach often reduces the need for harsh organic solvents and high temperatures, making it an attractive strategy for both laboratory-scale research and industrial production.[1][2][3]

This comprehensive guide provides an in-depth exploration of the principles, practical applications, and detailed protocols for the use of Phase Transfer Catalysis in the synthesis of fluorinated aromatics.

Core Principles: Unveiling the Mechanism of PTC-Mediated Aromatic Fluorination

The heart of PTC in this context lies in its ability to overcome the insolubility of inorganic fluoride salts (e.g., KF, CsF) in the aprotic organic solvents required for nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism: A Counterintuitive Role for Fluorine

Nucleophilic aromatic substitution is the primary pathway for introducing a fluoride ion onto an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5][6][7]

A key and somewhat counterintuitive aspect of SNAr is the role of the leaving group. While fluoride is typically considered a poor leaving group in other substitution reactions due to the strength of the C-F bond, its high electronegativity plays a crucial activating role in the rate-determining addition step of the SNAr mechanism.[4][5] The strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack.[4] This is why aryl fluorides can be more reactive than their chloro or bromo counterparts in SNAr reactions.

The Catalytic Cycle: Bridging the Phase Divide

The phase transfer catalyst is the linchpin of the entire process. Its function is to extract the fluoride anion from the solid or aqueous phase and transport it into the organic phase where it can react with the aromatic substrate.

Diagram: The Phase Transfer Catalysis Cycle for Aromatic Fluorination

PTC_Fluorination_Cycle cluster_organic Organic Phase A Aromatic Substrate (Ar-X) B Fluorinated Product (Ar-F) A->B SNAr Reaction D Catalyst-Leaving Group Ion Pair [Q⁺X⁻] B->D Leaving Group (X⁻) Released C Catalyst-Fluoride Ion Pair [Q⁺F⁻] C->A Fluoride Attack F Leaving Group Salt (M⁺X⁻) D->F Transfer to Aqueous Phase E Fluoride Salt (M⁺F⁻) E->C Fluoride Extraction by Catalyst (Q⁺)

Caption: The catalytic cycle of phase transfer-mediated aromatic fluorination.

Catalyst Selection: A Comparative Guide

The choice of phase transfer catalyst is critical and depends on several factors, including the reactivity of the substrate, the desired reaction conditions, and cost.

Catalyst TypeExamplesAdvantagesDisadvantages
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC), Tetramethylammonium chloride (TMAC)Cost-effective, readily available, good thermal stability.Can sometimes lead to side reactions, lower efficacy for less reactive substrates.
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideHigher thermal stability than ammonium salts, suitable for high-temperature reactions.More expensive than ammonium salts.
Crown Ethers 18-Crown-6, 15-Crown-5Excellent at solubilizing alkali metal cations (e.g., K⁺), leading to highly reactive "naked" fluoride anions.High cost, potential toxicity.
Cryptands Kryptofix [2.2.2]Forms highly stable complexes with alkali metal cations, providing very high fluoride reactivity.Very expensive, toxicity concerns.
Organoboranes Triethylborane (BEt₃)Can act as effective solid-to-solution phase-transfer catalysts for CsF.Sensitivity to air and moisture, potential for side reactions.[8]
Hydrogen Bonding Catalysts Chiral bis-ureasEnable asymmetric fluorination, can solubilize alkali metal fluorides through hydrogen bonding.[9][10]Often require specific substrate classes, can be complex to synthesize.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorinated aromatics using phase transfer catalysis.

Protocol 1: Synthesis of p-Fluoronitrobenzene using a Quaternary Ammonium Salt

This protocol is adapted from a procedure for the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene.[5]

Materials:

  • p-Chloronitrobenzene

  • Potassium fluoride (KF), spray-dried or anhydrous

  • Tetramethylammonium chloride (TMAC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine p-chloronitrobenzene (1 equivalent), anhydrous potassium fluoride (1.75 equivalents), and tetramethylammonium chloride (0.045 equivalents relative to p-chloronitrobenzene).

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 15 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure p-fluoronitrobenzene.

Diagram: Experimental Workflow for PTC-Mediated Fluorination

Experimental_Workflow A 1. Reaction Setup - Add Substrate (Ar-X) - Add Fluoride Salt (MF) - Add PTC Catalyst (Q⁺X⁻) - Add Anhydrous Solvent B 2. Reaction - Heat to Desired Temperature - Stir Vigorously - Monitor by TLC/GC A->B Heat & Stir C 3. Workup - Cool to Room Temperature - Quench with Water - Extract with Organic Solvent B->C Reaction Complete D 4. Purification - Dry Organic Layer - Concentrate in vacuo - Purify by Distillation or Chromatography C->D Crude Product E 5. Characterization - Obtain Final Product (Ar-F) - Analyze by NMR, GC-MS, etc. D->E Pure Product

Caption: A generalized experimental workflow for phase transfer-catalyzed aromatic fluorination.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive fluoride salt (hydrated)Use freshly dried, anhydrous fluoride salt. Consider spray-dried KF.
Ineffective catalystIncrease catalyst loading. Switch to a more active catalyst (e.g., crown ether for KF).
Insufficient temperatureGradually increase the reaction temperature, ensuring it is below the decomposition point of the catalyst and reactants.
Presence of waterEnsure all glassware is flame-dried and use anhydrous solvents.
Side Product Formation Catalyst decompositionUse a more thermally stable catalyst (e.g., phosphonium salts for high temperatures).
Hydrolysis of the product or starting materialEnsure anhydrous conditions.
Ether formation (if using an alcohol solvent)Use an aprotic solvent like DMF, DMSO, or sulfolane.
Difficulty in Catalyst Removal Water-soluble quaternary ammonium saltsPerform multiple aqueous washes during workup.
Crown ethersCan be challenging to remove completely. Consider using a polymer-supported catalyst.

Safety Precautions

Working with fluoride salts and halogenated aromatic compounds requires strict adherence to safety protocols.

  • Handling Fluoride Salts:

    • Fluoride salts are toxic if ingested and can cause severe skin and eye irritation.[2]

    • Always handle fluoride salts in a well-ventilated fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[2][12][13]

    • Avoid generating dust.[11]

    • In case of contact with skin, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][11]

  • Handling Aromatic Halides and Solvents:

    • Many aryl halides are irritants and may be harmful.

    • Aprotic polar solvents like DMF and DMSO have their own specific handling precautions. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • General Precautions:

    • Ensure all reactions are conducted in a fume hood.

    • Be aware of the potential for exothermic reactions, especially on a larger scale.

    • Dispose of all chemical waste in accordance with institutional and local regulations.[12]

Conclusion

Phase Transfer Catalysis offers a versatile, efficient, and often more environmentally benign approach to the synthesis of valuable fluorinated aromatic compounds. By understanding the underlying principles of the SNAr mechanism and the catalytic cycle, and by carefully selecting the appropriate catalyst and reaction conditions, researchers can effectively navigate the challenges of aromatic fluorination. The protocols and guidelines presented here serve as a robust starting point for the successful application of this powerful synthetic methodology in both academic and industrial settings.

References

  • Kirschner, S., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(9), 2632-2639. [Link]

  • "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?". (2013). Chemistry Stack Exchange. [Link]

  • "Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination". (2024). ResearchGate. [Link]

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism". (2018). Master Organic Chemistry. [Link]

  • "Overcoming Challenges in Fluorine-Based Chemistry". (2015). Pharmaceutical Technology. [Link]

  • "Nucleophilic Aromatic Substitution". (n.d.). Chemistry Steps. [Link]

  • Kirschner, S., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. PubMed Central. [Link]

  • "Safety Guideline". (n.d.). ChemTrack.org. [Link]

  • Silva, S. L., et al. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry, 85(23), 15457–15465. [Link]

  • Silva, S. L., et al. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. ACS Publications. [Link]

  • "Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis". (n.d.). University of Oxford. [Link]

  • "Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers". (2022). MDPI. [Link]

  • "Fluoride Handling". (n.d.). Town of Fort Frances. [Link]

  • "Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review". (2018). IAJPR. [Link]

  • "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope". (2024). MDPI. [Link]

  • "Chemical Safety Guidelines - PMSF and HF Releasers". (n.d.). Duke University. [Link]

  • "Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis". (2021). MDPI. [Link]

  • "Contribution of phase transfer catalyst to green chemistry: A review". (2022). JETIR. [Link]

  • "A new route to nucleophilic substitution with potassium fluoride". (2025). University of Oxford. [Link]

Sources

Application Notes: A Scalable Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and scalable four-step synthesis protocol for 1-Fluoro-4-methyl-2-propoxybenzene, a valuable building block in pharmaceutical and materials science research. The described methodology is designed for adaptability from bench-scale research to larger-scale production, with a focus on robust reaction conditions, high yields, and rigorous safety protocols. Each step has been rationalized to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is an aromatic compound of increasing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by its fluorine and propoxy substituents. The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, making this scaffold a valuable starting point for the development of novel therapeutics.

This guide details a robust and scalable four-step synthesis commencing from the readily available starting material, p-cresol. The overall synthetic strategy is depicted below:

Synthetic_Pathway p_cresol p-Cresol nitrophenol 4-Methyl-2-nitrophenol p_cresol->nitrophenol Step 1: Nitration nitroether 1-Propoxy-4-methyl-2-nitrobenzene nitrophenol->nitroether Step 2: Williamson Ether Synthesis aniline 4-Methyl-2-propoxyaniline nitroether->aniline Step 3: Nitro Group Reduction final_product This compound aniline->final_product Step 4: Balz-Schiemann Reaction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Methodologies

PART 1: Synthesis of 4-Methyl-2-nitrophenol (Intermediate 1)

Principle: The initial step involves the regioselective nitration of p-cresol. To achieve high selectivity for the ortho-position and avoid the formation of isomeric byproducts, this protocol utilizes cerium (IV) ammonium nitrate (CAN) as a mild and efficient nitrating agent.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
p-Cresol 108.14 10.81 g 0.10
Cerium (IV) Ammonium Nitrate (CAN) 548.22 109.64 g 0.20
Sodium Bicarbonate (NaHCO₃) 84.01 8.40 g 0.10
Acetonitrile - 200 mL -
Ethyl Acetate - 3 x 100 mL -
Water - 200 mL -
Brine - 50 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Protocol:

  • In a 500 mL round-bottom flask, dissolve p-cresol and sodium bicarbonate in 200 mL of acetonitrile.

  • With vigorous stirring at room temperature, add cerium (IV) ammonium nitrate (CAN) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Continue stirring for an additional 30 minutes after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 200 mL of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-Methyl-2-nitrophenol as a yellow solid. The product is typically of high purity and can be used in the next step without further purification.

PART 2: Synthesis of 1-Propoxy-4-methyl-2-nitrobenzene (Intermediate 2)

Principle: This step employs the classic Williamson ether synthesis, where the phenoxide of 4-methyl-2-nitrophenol acts as a nucleophile to displace a halide from 1-propyl bromide.[2][3][4] This SN2 reaction is highly efficient for primary alkyl halides.[4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Methyl-2-nitrophenol 153.14 15.31 g 0.10
Potassium Carbonate (K₂CO₃), finely powdered 138.21 20.73 g 0.15
1-Propyl bromide 122.99 14.76 g (11.0 mL) 0.12
Acetone - 250 mL -
Water - 200 mL -
Diethyl Ether - 2 x 100 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-2-nitrophenol, finely powdered potassium carbonate, and 250 mL of acetone.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 1-propyl bromide to the refluxing mixture over 10 minutes.

  • Continue to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in 150 mL of diethyl ether and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-propoxy-4-methyl-2-nitrobenzene as a yellow oil.

PART 3: Synthesis of 4-Methyl-2-propoxyaniline (Intermediate 3)

Principle: The nitro group is selectively reduced to an amine using iron powder in the presence of ammonium chloride. This method is a mild and effective alternative to catalytic hydrogenation and tolerates a wide range of functional groups.[5][6][7]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Propoxy-4-methyl-2-nitrobenzene 195.21 19.52 g 0.10
Iron Powder (<325 mesh) 55.85 27.92 g 0.50
Ammonium Chloride (NH₄Cl) 53.49 26.75 g 0.50
Ethanol - 200 mL -
Water - 50 mL -
Dichloromethane - 3 x 100 mL -
Saturated Sodium Bicarbonate Solution - 100 mL -

| Celite® | - | As needed | - |

Protocol:

  • In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 1-propoxy-4-methyl-2-nitrobenzene, ethanol, water, and ammonium chloride.

  • Heat the mixture to 70-75°C with vigorous stirring.

  • Add the iron powder in small portions over 30 minutes to control the exotherm.

  • After the addition is complete, continue to heat at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron sludge. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methyl-2-propoxyaniline as a brownish oil, which may darken on exposure to air.

PART 4: Synthesis of this compound (Final Product)

Principle: The final step is the conversion of the aromatic amine to an aryl fluoride using the Balz-Schiemann reaction.[8][9] The amine is first diazotized, and the resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the desired fluoroarene.[8]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Methyl-2-propoxyaniline 165.23 16.52 g 0.10
Tetrafluoroboric Acid (HBF₄, 48% in H₂O) 87.81 36.6 g (27.5 mL) 0.21
Sodium Nitrite (NaNO₂) 69.00 7.25 g 0.105
Water - 20 mL -
Diethyl Ether - 2 x 50 mL -

| Hexane | - | For purification | - |

Protocol:

  • Caution: Diazonium salts are potentially explosive and should be handled with extreme care.[10][11][12][13] The reaction should be conducted behind a blast shield.

  • In a 500 mL beaker, cool the tetrafluoroboric acid to 0°C in an ice-salt bath.

  • Slowly add the 4-methyl-2-propoxyaniline to the cold acid with stirring.

  • In a separate beaker, dissolve sodium nitrite in 20 mL of water and cool to 0°C.

  • Add the cold sodium nitrite solution dropwise to the aniline-acid mixture, maintaining the temperature between 0 and 5°C.

  • Stir the mixture for an additional 30 minutes at 0°C. The diazonium tetrafluoroborate salt will precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether (2 x 50 mL).

  • Do not allow the salt to become completely dry. The moist solid is then transferred to a flask for thermal decomposition.

  • Gently heat the diazonium salt under vacuum. The decomposition will start, evidenced by the evolution of nitrogen gas. Control the heating to maintain a steady rate of gas evolution.

  • After the decomposition is complete, the crude product is purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Results
4-Methyl-2-nitrophenol ¹H NMRAromatic protons with characteristic shifts, a singlet for the methyl group, and a broad singlet for the phenolic proton.
GC-MSMolecular ion peak at m/z = 153.
1-Propoxy-4-methyl-2-nitrobenzene ¹H NMRAppearance of signals for the propoxy group (triplet, sextet, triplet), along with aromatic and methyl signals.
GC-MSMolecular ion peak at m/z = 195.
4-Methyl-2-propoxyaniline ¹H NMRUpfield shift of aromatic protons compared to the nitro precursor, and appearance of a broad singlet for the NH₂ protons.
GC-MSMolecular ion peak at m/z = 165.
This compound ¹H NMRCharacteristic splitting patterns for the aromatic protons due to fluorine coupling.
¹⁹F NMRA singlet in the aryl fluoride region.
GC-MSMolecular ion peak at m/z = 168.
HPLCPurity assessment, should be >98%.

Safety and Waste Management

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[14]

Specific Hazards:

  • Nitration: The nitration of phenols can be highly exothermic and requires careful temperature control to prevent runaway reactions.[15][16]

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry.[10][11][12][13] They should never be scraped with a metal spatula and should be kept moist.[10] It is recommended to handle no more than 0.75 mmol of the isolated salt at a time.[13]

  • Phenols: Phenol and its derivatives are toxic and corrosive and can be absorbed through the skin.[17] Avoid contact and have an emergency shower and eyewash readily available.[17]

Waste Disposal:

  • Aqueous acidic and basic washes should be neutralized before disposal.

  • Organic waste containing halogenated compounds should be collected in a designated chlorinated waste container.

  • Any residual diazonium salts should be quenched with a reducing agent like hypophosphorous acid before disposal.[10][13]

References

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). RSC Publishing. [Link]

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. (2010). Taylor & Francis Online. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Column Chromatography. Chemistry at Winthrop University. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]

  • Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. (2013). Odinity. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • Williamson Ether Synthesis. University of Texas at Dallas. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Chemometric analysis of NMR and GC datasets for chemotype characterization of essential oils from different species of Ocimum. (2018). PubMed. [Link]

  • Column Chromatography. (2020). YouTube. [Link]

  • m-NITROPHENOL. Organic Syntheses Procedure. [Link]

  • Phenol. Office of Environment, Health & Safety. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Balz-Schiemann Reaction. ResearchGate. [Link]

  • Synthesis of 2-methyl-4-nitrophenol from benzene? (2015). Chemistry Stack Exchange. [Link]

  • Balz-Schiemann Reaction. Organic Chemistry Portal. [Link]

  • File:Synthesis 4-Methyl-2-nitrophenol (1).svg. (2022). Wikimedia Commons. [Link]

    • Column Chromatography. ResearchGate. [Link]

  • Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazon. ResearchGate. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]

  • Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. (2026). Journal of the American Chemical Society. [Link]

  • Comparison between Traditional and Novel NMR Methods for the Analysis of Sicilian Monovarietal Extra Virgin Olive Oils: Metabolic Profile Is Influenced by Micro-Pedoclimatic Zones. MDPI. [Link]

  • GC-MS spectra of control and treated anisole samples. ResearchGate. [Link]

  • GC-MS Method for Anisole Detection. Scribd. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 1-Fluoro-4-methyl-2-propoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis begins with the deprotonation of the phenol (4-fluoro-3-methylphenol) to form a phenoxide nucleophile.[3] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[4]

    • Troubleshooting:

      • Choice of Base: 4-Fluoro-3-methylphenol is a moderately acidic phenol. While strong bases like sodium hydride (NaH) are effective, they can present handling challenges.[5] Potassium carbonate (K₂CO₃) is an excellent alternative—it is a mild, non-toxic, and inexpensive base that is effective for deprotonating phenols (pKa ~10).[6][7]

      • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. Often, a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Troubleshooting:

      • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[5][8] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the desired Sₙ2 reaction.[9][10] Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[9][11]

      • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C.[5][12] However, excessively high temperatures can favor the competing E2 elimination side reaction, especially if using a secondary alkyl halide.[4][5] A good starting point is 70-80 °C.

  • Competing Side Reactions: The primary competing pathway is the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide.[4][5]

    • Troubleshooting:

      • Alkyl Halide Choice: Always use a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane).[1][13] Secondary and tertiary alkyl halides are highly prone to elimination, which will drastically reduce the yield of the desired ether.[5][14]

      • Temperature: As mentioned, lower reaction temperatures generally favor the Sₙ2 substitution over E2 elimination.[12] If alkene byproducts are detected, consider reducing the reaction temperature and extending the reaction time.

  • Moisture in Reaction: The Williamson ether synthesis is sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide.[15]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous grade solvents. If using potassium carbonate, it can be dried in an oven before use as it is hygroscopic.[16]

Q2: I am observing an unexpected byproduct in my final product. What could it be and how can I prevent it?

The most common byproduct is an alkene from the E2 elimination of the propyl halide. Another, though less common, possibility with phenoxides is C-alkylation.[1][5]

Side Reaction Analysis & Prevention:

  • E2 Elimination Product (Propene): This arises from the phenoxide acting as a base and abstracting a proton from the alkyl halide.

    • Prevention: The most effective strategy is to use a primary alkyl halide (1-bromopropane) and avoid excessive heat.[4][5] The Sₙ2 reaction has a lower activation energy than the E2 reaction, so maintaining the lowest effective temperature will favor ether formation.

  • C-Alkylation Product: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).

    • Prevention: O-alkylation is generally favored under the conditions described (polar aprotic solvent, moderate temperature). C-alkylation becomes more competitive in non-polar solvents or at very high temperatures. Sticking to solvents like DMF or acetonitrile minimizes this side reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 4-Fluoro-3-methylphenol[17][18]

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)[6]

  • Anhydrous N,N-Dimethylformamide (DMF)[19]

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).

  • Alkylation: Add 1-bromopropane (1.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash twice with 1M NaOH solution to remove any unreacted phenol.

    • Wash the organic layer once with water and once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data & Parameter Summary

For successful optimization, understanding the properties of your reagents is key.

Reagent/SolventPropertyValue/TypeRationale
Base
Potassium Carbonate (K₂CO₃)pKa of conjugate acid10.25 - 10.33[6][16]Sufficiently basic to deprotonate the phenol (pKa ~10) but mild enough to minimize side reactions.
Alkylating Agent
1-BromopropaneTypePrimary HalideMinimizes the competing E2 elimination reaction, favoring the Sₙ2 pathway.[1][13]
Solvent
DMFTypePolar AproticSolvates the K⁺ cation, enhancing the nucleophilicity of the phenoxide anion for a faster Sₙ2 reaction.[8][9]

Visualizing the Process

A clear understanding of the workflow and underlying mechanism is essential for troubleshooting and optimization.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Isolation & Purification A Combine Phenol, K₂CO₃, and DMF B Add 1-Bromopropane A->B C Heat to 80°C (4-6h) B->C D Cool to RT & Quench with Water C->D E Extract with Diethyl Ether (3x) D->E F Wash with 1M NaOH, Water, and Brine E->F G Dry over MgSO₄ F->G H Concentrate (Rotovap) G->H I Flash Column Chromatography H->I J Characterize Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Williamson Ether Synthesis Mechanism

G Base K₂CO₃ Phenoxide Ar-O⁻ K⁺ Transition_State [Ar-O···CH₂(CH₂)CH₃···Br]⁻ Phenoxide->Transition_State Sₙ2 Attack Phenol Phenol Phenol->Phenoxide Deprotonation Product Ar-O-CH₂CH₂CH₃ Transition_State->Product Salt KBr Transition_State->Salt Propyl_Bromide Propyl_Bromide Propyl_Bromide->Transition_State

Sources

Common side reactions in the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. The most common and direct route to this molecule is the Williamson ether synthesis, involving the O-alkylation of 4-Fluoro-3-methylphenol. While straightforward in principle, this reaction is susceptible to several competing side reactions that can impact yield and purity. This guide provides in-depth, question-and-answer-based troubleshooting, supported by mechanistic insights and validated protocols to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. Each question is followed by an analysis of the probable causes and a step-by-step protocol for resolution.

Q1: My reaction yield is disappointingly low, and post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 4-Fluoro-3-methylphenol. What went wrong?

Probable Cause: This issue almost always points to incomplete deprotonation of the starting phenol or deactivation of the resulting phenoxide. The phenolic proton must be abstracted to form the nucleophilic phenoxide anion, which then attacks the alkyl halide.

Analysis & Solution:

  • Insufficient or Inappropriate Base: The pKa of a phenol is typically around 10. The base used must be strong enough to deprotonate it quantitatively. While bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they introduce water, which can hinder the reaction in certain solvents. A stronger, non-nucleophilic base is often superior.

  • Reagent Quality: Moisture in your reagents or solvent can quench the strong base or the phenoxide anion. Ensure all materials are anhydrous.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they may not be necessary and can promote side reactions. The initial deprotonation step is often rapid even at room temperature.

Recommended Protocol for Maximizing Phenoxide Formation:

  • Reagents: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃). NaH is a powerful, non-reversible base, while K₂CO₃ is a milder, safer, and often effective alternative.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-3-methylphenol (1.0 eq) to anhydrous DMF.

    • If using NaH: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil. Carefully add the NaH (1.1-1.2 eq) portion-wise to the phenol solution at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. This indicates complete formation of the sodium phenoxide.

    • If using K₂CO₃: Add finely ground, anhydrous K₂CO₃ (2.0-3.0 eq) to the phenol solution. Heat the mixture to 60-80 °C for 1-2 hours to ensure complete phenoxide formation.

    • Once deprotonation is complete, proceed with the addition of the alkylating agent.

Q2: My NMR and Mass Spec data show an impurity with the same mass as my desired product, but the aromatic splitting pattern is different. What is this side product and how can I avoid it?

Probable Cause: You are observing the formation of a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring carbons, particularly those ortho and para to the hydroxyl group (C-alkylation, undesired).[1][2]

Analysis & Solution:

The competition between O- and C-alkylation is a classic problem in phenol chemistry and is highly dependent on the reaction conditions.[3][4][5]

  • Solvent Effects: This is the most critical factor.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for promoting O-alkylation. They effectively solvate the cation (e.g., Na⁺ or K⁺) but poorly solvate the phenoxide anion, leaving the oxygen atom "naked" and highly nucleophilic.[2][6]

    • Protic Solvents (e.g., Ethanol, Water): These solvents strongly solvate the phenoxide oxygen via hydrogen bonding. This shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive sites for attack.[2]

  • Counter-ion: Harder cations (like Li⁺) tend to associate more strongly with the hard oxygen atom, favoring O-alkylation.

  • Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.

Recommended Protocol for Maximizing O-Alkylation Selectivity:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, immediately switch to anhydrous DMF or DMSO. This is the single most effective change you can make.

  • Control Temperature: After forming the phenoxide, add the alkylating agent (1-bromopropane or 1-iodopropane) at room temperature and allow the reaction to proceed. Gentle heating (50-60 °C) can be applied if the reaction is slow, but avoid excessive temperatures.

  • Monitor the Reaction: Use TLC or GC to track the formation of the product and the disappearance of the starting material. Stop the reaction once the starting phenol is consumed to prevent further side reactions.

Visualizing the Competing Pathways

G Phenol 4-Fluoro-3-methylphenol Base + Base - H-Base⁺ Phenoxide Phenoxide Anion (Ambident Nucleophile) PropylHalide + CH₃CH₂CH₂-X O_Alk This compound (Desired Product) PropylHalide->O_Alk  O-Alkylation  (Favored in DMF, DMSO) C_Alk C-Alkylated Isomer (Side Product) PropylHalide->C_Alk  C-Alkylation  (Favored in Protic Solvents) Solvent Solvent Choice (Critical Factor) Solvent->PropylHalide Controls Selectivity

Caption: O- vs. C-Alkylation pathways.

Q3: My reaction is producing a gaseous byproduct, and the yield of my desired ether is low. What is the gas, and how can I prevent its formation?

Probable Cause: You are observing an E2 elimination reaction. The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on your alkyl halide (1-bromopropane), leading to the formation of propene gas and bromide salt.[6]

Analysis & Solution:

The Williamson ether synthesis is a competition between Sₙ2 (substitution, desired) and E2 (elimination, undesired) pathways.[1][7]

  • Nature of Alkyl Halide: The risk of elimination increases dramatically from primary to secondary to tertiary alkyl halides. While 1-bromopropane is a primary halide and favors Sₙ2, elimination can still occur.[7] Never use a secondary (e.g., 2-bromopropane) or tertiary alkyl halide with a phenoxide if you want to synthesize an ether.

  • Temperature: Higher reaction temperatures significantly favor elimination over substitution. E2 reactions have a higher activation energy, and their rate increases more sharply with temperature than Sₙ2 reactions.[6]

  • Steric Hindrance: While the alkyl halide is not hindered, if the phenoxide is particularly bulky (not the case here), it can act more as a base than a nucleophile.

Recommended Protocol to Minimize Elimination:

  • Confirm Use of a Primary Alkyl Halide: Ensure you are using 1-bromopropane or 1-iodopropane, not 2-bromopropane.

  • Reduce Reaction Temperature: This is the most effective control parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature to 50 °C is sufficient.

  • Use a Less Hindered Base (if applicable): While the phenoxide is the reacting base here, using an exceptionally bulky base for the initial deprotonation is unnecessary.

Troubleshooting Workflow: Low Yield

G Start Low Yield of Desired Ether Check_SM Analyze Crude Reaction: Significant Starting Material? Start->Check_SM Check_Isomer Analyze Crude Reaction: Isomeric Product Detected? Check_SM->Check_Isomer No Cause_Deprot Cause: Incomplete Deprotonation / Reagent Deactivation Check_SM->Cause_Deprot Yes Check_Gas Gas Evolution Observed? Check_Isomer->Check_Gas No Cause_C_Alk Cause: C-Alkylation Check_Isomer->Cause_C_Alk Yes Cause_Elim Cause: E2 Elimination Check_Gas->Cause_Elim Yes Solve_Deprot Solution: 1. Use stronger/anhydrous base (NaH). 2. Use anhydrous solvent. 3. Ensure sufficient equivalents of base. Cause_Deprot->Solve_Deprot Solve_C_Alk Solution: 1. Switch to polar aprotic solvent (DMF). 2. Avoid high temperatures. Cause_C_Alk->Solve_C_Alk Solve_Elim Solution: 1. Lower reaction temperature. 2. Confirm use of primary alkyl halide. Cause_Elim->Solve_Elim

Caption: A logical workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q: What is the best alkylating agent: 1-bromopropane or 1-iodopropane?

A: Iodides are better leaving groups than bromides, meaning 1-iodopropane will react faster than 1-bromopropane. However, it is also more expensive and can be less stable. For most applications, 1-bromopropane offers a good balance of reactivity and cost. If your reaction is sluggish with 1-bromopropane even under optimal conditions, switching to 1-iodopropane is a reasonable strategy.

Q: Which base is truly optimal for this synthesis?

A: For laboratory scale, sodium hydride (NaH) is often considered the gold standard as it provides rapid, quantitative, and irreversible deprotonation. For larger scale or when safety is a primary concern, potassium carbonate (K₂CO₃) is an excellent choice. It is non-flammable, inexpensive, and highly effective, especially when finely ground and used in a polar aprotic solvent like DMF or acetonitrile at moderate temperatures (60-80 °C).

Q: How critical is the purity of the starting 4-Fluoro-3-methylphenol?

A: Extremely critical. Any acidic impurities will consume your base, while other nucleophilic impurities could compete in the reaction. Ensure your starting phenol is pure by recrystallization or distillation before use. The presence of regioisomers (e.g., 3-fluoro-4-methylphenol) would, of course, lead to the corresponding isomeric ether products that may be difficult to separate.

Q: What are the best practices for workup and purification?

A: A typical workup involves quenching the reaction with water and extracting the product into a non-polar organic solvent like ethyl acetate or diethyl ether. The organic layer should be washed with a dilute NaOH solution to remove any unreacted phenol, followed by a water wash and a brine wash. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating, the crude product is usually purified by flash column chromatography on silica gel or by vacuum distillation.

Data Summary: Influence of Conditions on Selectivity

The choice of solvent and base is paramount in directing the reaction towards the desired O-alkylated product. The following table summarizes these effects.

ParameterConditionPredominant PathwayRationale
Solvent DMF, DMSO, Acetonitrile (Polar Aprotic)O-Alkylation (Ether) Poorly solvates the phenoxide oxygen, maximizing its nucleophilicity.[2][6]
Ethanol, Methanol, Water (Protic)C-Alkylation (Isomer) Solvates the phenoxide oxygen via H-bonding, shielding it and favoring ring attack.[2]
Temperature Low to Moderate (RT - 60°C)Sₙ2 (Ether) Favors the substitution pathway which has a lower activation energy.[6]
High (>80°C)E2 (Elimination/Alkene) Favors the elimination pathway which has a higher activation energy.[6]
Alkyl Halide Primary (e.g., 1-Bromopropane)Sₙ2 (Ether) Sterically accessible for backside attack, minimizing elimination.[1][7]
Secondary or TertiaryE2 (Elimination/Alkene) Steric hindrance prevents Sₙ2, and the strong base promotes elimination.[1][7]
References
  • Wikipedia. Williamson ether synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • PubMed. Alkylation of phenol: a mechanistic view. [Link]

  • SpringerLink. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • ResearchGate. (2007). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubChem. 4-Fluoro-3-methylphenol. [Link]

Sources

Technical Support Center: Purification of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Fluoro-4-methyl-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this fluorinated aromatic ether.

Introduction to Purification Challenges

This compound is a substituted anisole derivative. The purification of such molecules can be complicated by the presence of structurally similar impurities, including starting materials, regioisomers, and by-products from synthesis. The choice of purification technique is critical and depends on the nature of the impurities, the scale of the purification, and the desired final purity. This guide will focus on the three primary purification methods: distillation, column chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 4-fluoro-3-methylphenol or a propoxylating agent.

  • Isomeric By-products: Formation of other isomers, for instance, where the propoxy group is at a different position on the aromatic ring.

  • Over-alkylation or Under-alkylation Products: If the reaction control is not precise.

  • Solvent Residues: From the reaction or work-up.[1]

  • Acidic or Basic Impurities: Depending on the reagents and catalysts used in the synthesis.[1]

Q2: My compound appears to be degrading during purification. What could be the cause?

A2: Aromatic ethers can be sensitive to acidic conditions, which might be present on silica gel, for instance.[1][2] The carbon-fluorine bond is generally strong, but prolonged exposure to high temperatures during distillation can also lead to degradation, especially if catalytic impurities are present.

Q3: I'm having trouble separating my desired product from a very close-running impurity on TLC. What should I do?

A3: For challenging separations, consider using preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for higher resolution.[1] Alternatively, you might explore derivatization of the impurity to alter its polarity, making it easier to separate by conventional column chromatography.

Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the most common purification techniques for this compound.

Fractional Distillation

Distillation is a suitable method for separating liquids with different boiling points.[3] It is particularly effective for removing low-boiling solvents or more volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect the fractions in separate receiving flasks. Monitor the temperature at the distillation head. The boiling point of the desired product will be constant during its collection.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Symptom Possible Cause Troubleshooting Steps
Bumping/Uneven Boiling Insufficient boiling chips or stirring.Add fresh boiling chips or ensure vigorous stirring.
Product Not Distilling at Expected Temperature Inaccurate pressure reading (for vacuum distillation). System leaks. Presence of high-boiling impurities.[4]Calibrate the pressure gauge. Check all joints for leaks. Consider that the boiling point may be elevated due to impurities.
Poor Separation of Components Inefficient distillation column. Distillation rate is too fast.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper equilibration.
Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of organic compounds based on their differential adsorption to a stationary phase.[1][2]

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the desired compound.[2] A common starting point for aromatic ethers is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[5][6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Symptom Possible Cause Troubleshooting Steps
Compound Streaking on TLC/Column Compound is too polar for the solvent system. Compound is degrading on the silica gel.[1]Increase the polarity of the eluent. Consider using a different stationary phase like alumina or deactivated silica gel.[2]
Poor Separation/Co-elution Inappropriate solvent system. Column was overloaded.Optimize the solvent system for better separation on TLC first. Reduce the amount of crude material loaded onto the column.
Compound Won't Elute from the Column Compound is too polar for the chosen eluent. Compound has decomposed on the column.[2]Gradually increase the polarity of the eluent. If decomposition is suspected, test the compound's stability on a small amount of silica.[2]

Diagram: Troubleshooting Logic for Flash Column Chromatography

G start Start Purification tlc Run TLC to find solvent system start->tlc good_rf Rf = 0.3-0.4? tlc->good_rf run_column Run Flash Column good_rf->run_column Yes adjust_solvent Adjust Solvent Polarity good_rf->adjust_solvent No check_fractions Analyze Fractions by TLC run_column->check_fractions pure Pure Product? check_fractions->pure combine Combine & Evaporate pure->combine Yes troubleshoot Troubleshoot Separation pure->troubleshoot No end Purified Product combine->end adjust_solvent->tlc troubleshoot->run_column

Caption: A logical workflow for flash column chromatography.

Recrystallization

If this compound is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification technique.[7]

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Test small amounts in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4][8]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Symptom Possible Cause Troubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly.[4][8]Choose a solvent with a lower boiling point. Allow the solution to cool more slowly.[9]
No Crystals Form The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent.[4][8]Boil off some of the solvent to concentrate the solution. Try a different solvent or a two-solvent system.[9]
Poor Recovery The compound has significant solubility in the cold solvent. Too much solvent was used for washing.[4]Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[10][12][13]

  • Fluorinated organic compounds can have unique toxicological properties; handle with care.

References

  • Technical Support Center: Purification of Brominated Organic Compounds - Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives - Benchchem.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • recrystallization, filtration and melting point.
  • 1 - SAFETY DATA SHEET.
  • 2 - SAFETY DATA SHEET.
  • How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane? - Patsnap Eureka.
  • Safety Data Sheet - Angene Chemical.
  • 1-Fluoro-4-(1-methoxyethyl)benzene - Synquest Labs.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
  • Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation | Request PDF - ResearchGate.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable fluorinated aromatic ether. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reliable S(_N)2 reaction involves the deprotonation of a phenol, in this case, 4-fluoro-3-methylphenol, to form a nucleophilic phenoxide, which then attacks an alkyl halide, such as 1-bromopropane, to form the desired ether.[1][2] While the reaction is robust, achieving high yields and purity requires careful control of reaction parameters to mitigate potential side reactions. This guide will walk you through optimizing this synthesis and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[1] This involves the reaction of the sodium or potassium salt of 4-fluoro-3-methylphenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Q2: Why is the choice of base important in this synthesis?

The base is crucial for the complete deprotonation of 4-fluoro-3-methylphenol to form the corresponding phenoxide. A strong base is required to drive the equilibrium towards the phenoxide. Common choices include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (NaOH). The choice of base can influence the reaction rate and the formation of byproducts.

Q3: What are the primary side reactions to be aware of?

The main competing reaction is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.[2] Another potential side reaction is C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen atom, although this is less common with phenoxides compared to alkoxides.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenol. 2. Inactive alkyl halide. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. 2. Use a more reactive alkyl halide (iodide > bromide > chloride). Consider adding a catalytic amount of sodium iodide if using a bromide or chloride. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Inadequate stoichiometry of reagents.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of the alkyl halide.
Formation of Impurities 1. E2 elimination of the alkyl halide at high temperatures. 2. C-alkylation of the phenoxide. 3. Hydrolysis of the alkyl halide.1. Maintain a moderate reaction temperature (typically 50-80 °C). 2. Use a polar aprotic solvent to favor O-alkylation. 3. Ensure all reagents and solvents are anhydrous.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Co-elution of product with impurities during chromatography.1. Add a small amount of brine to the separatory funnel to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Fluoro-3-methylphenol

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of phenol).

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Product Characterization
  • ¹H NMR: Expect signals for the aromatic protons, the methyl group on the ring, and the three distinct proton environments of the propoxy group (O-CH₂, -CH₂-, and -CH₃).

  • ¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule.

  • IR Spectroscopy: Look for characteristic peaks for C-O-C stretching (ether linkage), C-F stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (168.21 g/mol ).[3]

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Phenol 4-Fluoro-3-methylphenol Phenoxide Potassium 4-fluoro-3-methylphenoxide Phenol->Phenoxide Deprotonation Base K₂CO₃ Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Alkyl_Halide 1-Bromopropane Alkyl_Halide->Product Salt KBr

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Product Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Reactivity Alkyl Halide Reactivity? Check_Deprotonation->Check_Reactivity No Solution_Base Use Stronger/Anhydrous Base Check_Deprotonation->Solution_Base Yes Check_Conditions Suboptimal Conditions? Check_Reactivity->Check_Conditions No Solution_Halide Use R-I or Add NaI Catalyst Check_Reactivity->Solution_Halide Yes Solution_Temp Increase Temperature/Time Check_Conditions->Solution_Temp Yes Success Improved Yield Solution_Base->Success Solution_Halide->Success Solution_Temp->Success

Sources

Troubleshooting guide for the fluorination of substituted phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into phenolic scaffolds. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, making it a cornerstone of modern medicinal chemistry. However, the direct fluorination of phenols presents unique challenges, from controlling regioselectivity to preventing substrate decomposition.

This document moves beyond simple protocols to explain the underlying chemical principles governing these transformations. Here, you will find in-depth, question-and-answer-based troubleshooting guides, comparative data on common reagents, and step-by-step experimental workflows to help you overcome common hurdles and achieve your synthetic goals.

Common Issues & Troubleshooting

Problem 1: Low or No Conversion of Phenol Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, 19F NMR) shows only unreacted starting material.

Question: My reaction isn't working. I'm seeing over 90% starting material after 24 hours. What's the first thing I should check?

Answer: The first and most critical step is to verify the integrity of your electrophilic fluorinating agent. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are generally stable solids, but their reactivity can be compromised by improper storage or age.

  • Expertise & Causality: Electrophilic N-F reagents function by delivering a formal "F+" equivalent to an electron-rich nucleophile.[1][2] Their efficacy depends on maintaining the integrity of the N-F bond. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis, while contamination with reducing agents can neutralize their fluorinating power. Selectfluor, for instance, is a moderately strong oxidizing agent and should be stored accordingly, ideally below 30°C.[3]

  • Troubleshooting Protocol: Control Reaction

    • Select a highly activated, reliable substrate for which fluorination is well-documented (e.g., 1,3,5-trimethoxybenzene or β-naphthol).

    • Run a small-scale reaction using this control substrate with your current bottle of fluorinating agent under standard literature conditions.

    • If this reaction also fails, it strongly indicates that the fluorinating agent is compromised.

    • Solution: Open a fresh bottle of the fluorinating agent and repeat the control reaction. If successful, re-attempt your original reaction with the new reagent.

Question: I've confirmed my fluorinating agent is active, but my substituted phenol still won't react. What other reaction parameters should I investigate?

Answer: If the reagent is active, the issue likely lies with the reaction conditions or the intrinsic reactivity of your specific phenol substrate.

  • Expertise & Causality: The fluorination of phenols is a bimolecular reaction, and its rate is sensitive to solvent, temperature, and substrate electronics.

    • Solvent: The solvent must solubilize both the phenol and the fluorinating agent without reacting with the "F+" source. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common choices. However, some N-F reagents can react violently or exothermically with certain solvents like DMF.[4] Always consult the safety data sheet (SDS).

    • Temperature: While many fluorinations proceed at room temperature, substrates with electron-withdrawing groups (EWGs) are less nucleophilic and may require elevated temperatures to increase the reaction rate.[4][5]

    • Substrate Electronics: Phenols are electron-rich aromatic systems, making them suitable for electrophilic attack. However, the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) on the ring diminishes the nucleophilicity of the π-system, rendering it less reactive toward the electrophilic fluorine source. Conversely, electron-donating groups (EDGs) like -OMe or -alkyl enhance reactivity.[5]

  • Troubleshooting Workflow:

    G start Low/No Conversion (Reagent is Active) substrate_check Is the phenol 'electron-poor' (has EWGs)? start->substrate_check conditions_check Review Reaction Conditions substrate_check->conditions_check No stronger_reagent Solution: Use a More Reactive N-F Reagent (e.g., Selectfluor over NFSI) substrate_check->stronger_reagent Yes increase_temp Solution: Increase Temperature (e.g., 40-80 °C) conditions_check->increase_temp change_solvent Solution: Change Solvent (e.g., MeCN, DCM, Toluene) conditions_check->change_solvent

    Caption: Troubleshooting workflow for low conversion issues.

Problem 2: Poor Regioselectivity or Formation of Side Products

Your reaction works, but you get a mixture of ortho- and para-fluorinated isomers, or you observe significant formation of undesired byproducts like cyclohexadienones.

Question: My main product is a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in the fluorination of phenols is a classic challenge. The outcome is a delicate balance of steric hindrance, electronic effects, and the nature of the fluorinating agent.[6]

  • Expertise & Causality: The hydroxyl group is a strong ortho-, para-directing group.

    • Steric Effects: The ortho positions are sterically more hindered than the para position. Using a bulkier fluorinating agent can disfavor attack at the ortho position, thus increasing the para:ortho ratio.

    • Electronic Effects: For phenols, the para position is often electronically favored for electrophilic attack. However, other substituents on the ring can modulate this preference.

    • Directing Groups: In some cases, a removable directing group can be installed to force fluorination at a specific C-H bond, a strategy often used in late-stage fluorination.[2]

Table 1: Comparison of Common Electrophilic Fluorinating Agents [1]

Reagent Common Name Relative Reactivity Typical Solvents Key Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® High MeCN, H₂O, DCM Highly reactive and versatile; often considered the workhorse.[1][3]
N-Fluorobenzenesulfonimide NFSI Moderate DCM, THF, MeCN Milder alternative to Selectfluor; its bulkiness can enhance para-selectivity.[1][2]

| N-Fluoropyridinium salts | e.g., N-F-Py-OTf | Variable | MeCN | Reactivity can be tuned by substituents on the pyridine ring.[7] |

  • Actionable Advice:

    • Switch Reagent: If you are using Selectfluor and getting poor selectivity, try switching to the bulkier NFSI.

    • Solvent Tuning: Systematically screen solvents. Sometimes, a change from MeCN to a less polar solvent like DCM can influence the selectivity.

    • Blocking Groups: If the para position is open and you desire ortho-fluorination, consider temporarily installing a bulky blocking group (e.g., a silyl group) at the para position, performing the fluorination, and then removing the blocking group.

Question: My reaction turns dark, and I'm isolating a significant amount of a product that isn't my desired fluorophenol. Mass spec suggests an addition of fluorine and loss of aromaticity. What is happening?

Answer: You are likely observing dearomatization, a common and challenging side reaction in phenol fluorination.[6] This process generates non-aromatic fluorinated cyclohexadienones.[8][9]

  • Expertise & Causality: Phenols, being highly electron-rich, are susceptible to over-oxidation by powerful electrophilic fluorinating agents. Instead of a simple electrophilic aromatic substitution (SEAr), the reaction can proceed through a pathway where the fluorine adds to the ring, leading to a dearomatized intermediate that is then trapped or rearranges. This is particularly problematic for phenols that are highly activated or when reaction conditions are too harsh.[8][10] A competing dissociative pathway involving phenoxenium ions can also compromise selectivity and lead to these byproducts.[8][10]

    Caption: Competing pathways in phenol fluorination.

  • Troubleshooting & Mitigation:

    • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to suppress the over-oxidation pathway.

    • Use a Milder Reagent: Switch from Selectfluor to NFSI, which is generally less prone to causing dearomatization.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the fluorinating agent. A large excess can drive the formation of dearomatized products.

    • Change Solvent: Consider using a less polar solvent, which can sometimes disfavor the formation of the charged intermediates that lead to dearomatization.

Problem 3: Difficulties in Product Purification

You have successfully formed the product, but isolating it in high purity is proving difficult.

Question: I can't separate my ortho- and para-isomers using standard silica gel chromatography. What are my options?

Answer: The separation of constitutional isomers, especially those with similar polarities like o- and p-fluorophenols, is a common purification challenge.

  • Expertise & Causality: Isomers often have very similar retention factors (Rf) on silica gel. Achieving baseline separation requires optimizing the chromatography conditions to exploit subtle differences in their interaction with the stationary and mobile phases.

  • Purification Strategies:

    • Optimize Mobile Phase: Systematically vary the solvent polarity of your mobile phase (e.g., hexane/ethyl acetate, hexane/DCM). Sometimes adding a small percentage of a third solvent (e.g., methanol or triethylamine) can significantly alter selectivity.

    • Change Stationary Phase: If silica is ineffective, consider alternative stationary phases. Reversed-phase chromatography (C18) is an excellent option, as it separates based on hydrophobicity, which can differ significantly between isomers.

    • Advanced Techniques: For particularly challenging separations, consider Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).

    • Derivatization: As a last resort, you can temporarily derivatize the free hydroxyl group (e.g., as an acetate or silyl ether). The resulting derivatives may have different chromatographic properties that allow for easier separation, after which the protecting group can be removed.

Question: My purified product is contaminated with byproducts from the fluorinating agent. How can I remove them?

Answer: The byproducts of N-F reagents are typically nitrogen-containing salts or sulfonamides, which can sometimes co-elute with the product.

  • Expertise & Causality: The byproduct of Selectfluor is a water-soluble diamine salt, while NFSI generates benzenesulfonimide. Their removal is key to achieving high product purity.

  • Purification Protocol: Workup and Pre-Purification

    • Aqueous Wash: After the reaction is complete, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate or water). This will partition the ionic byproducts of reagents like Selectfluor into the aqueous layer.

    • Extraction: Thoroughly extract your product into an organic solvent like ethyl acetate or DCM.

    • Brine Wash: Wash the combined organic layers with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Result: This simple liquid-liquid extraction workup often removes the majority of reagent-derived impurities before you even begin chromatography, simplifying the final purification step.

Safety First: Handling Electrophilic Fluorinating Agents

  • Hazard Overview: N-F fluorinating agents are strong oxidizers.[3] They can react violently with certain chemicals and solvents.[4][11] Reagents like elemental fluorine (F₂) are extremely toxic and corrosive and require highly specialized equipment.[12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[14]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation.[14] For particularly hazardous or moisture-sensitive operations, a glove box is recommended.[14]

  • Waste Disposal: Dispose of all fluorinated waste and contaminated materials as hazardous waste according to your institution's guidelines.[14] Never attempt to quench large quantities of unreacted fluorinating agents.

References

  • Bonesi, S. M., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 15(2), 535-541. Available from: [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. Available from: [Link]

  • Gilmour, R., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. (2011). Available from: [Link]

  • Wikipedia. Electrophilic fluorination. Available from: [Link]

  • Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708-9717. Available from: [Link]

  • Stünkel, T., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. ChemRxiv. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Fluorination. Available from: [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

  • Shibata, N., et al. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1752-1813. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Fluorinating agents. Available from: [Link]

  • ACS Green Chemistry Institute. Nitrogen-Based Fluorinating Agents. Available from: [Link]

  • Reddit. (2025). Help on tricky electrophilic fluorination. r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Available from: [Link]

  • Princeton University Environmental Health and Safety. Fluorine. Available from: [Link]

  • Gilmour, R., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Semantic Scholar. Available from: [Link]

  • Quick Company. (2020). Process For The Preparation Of Fluorinated Aromatic Compounds. Available from: [Link]

  • ResearchGate. (2024). Role of Selectfluor® in the reported fluorination reaction. Available from: [Link]

  • PubMed Central. (2025). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. Available from: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 135(34), 12163-12166. Available from: [Link]

  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Available from: [Link]

  • Nature Portfolio. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Available from: [Link]

  • ResearchGate. (2025). Selectfluor. Available from: [Link]

  • Common Organic Chemistry. Selectfluor. Available from: [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

Sources

Stability and storage conditions for 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and storage of 1-Fluoro-4-methyl-2-propoxybenzene. Our goal is to ensure the integrity of your experiments by providing a framework for proper handling, storage, and troubleshooting of this compound.

I. Core Principles of Stability and Storage

This compound, like many substituted alkoxybenzenes, is generally stable under recommended storage conditions. However, its ether linkage presents a potential vulnerability to peroxide formation upon prolonged exposure to atmospheric oxygen and light.[1][2][3] The stability of the fluoro and methyl groups on the benzene ring is typically robust under standard laboratory conditions. The key to maintaining the compound's integrity lies in preventing the initiation of auto-oxidation processes.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when assessing the quality of your this compound sample.

Troubleshooting_Workflow Troubleshooting Flow for this compound start Start: Assess Compound Integrity visual_inspection Visual Inspection of Sample start->visual_inspection clarity_check Is the liquid clear and colorless? visual_inspection->clarity_check particulate_check Are there any particulates or crystals present? clarity_check->particulate_check Yes age_check Has the compound been opened and stored for > 3 months? clarity_check->age_check No (cloudy/discolored) particulate_check->age_check No consult_ehs Consult Environmental Health & Safety for Disposal particulate_check->consult_ehs Yes peroxide_test Perform Peroxide Test (e.g., KI strips) age_check->peroxide_test Yes proceed Compound is likely safe for use. Proceed with caution. age_check->proceed No peroxide_result Peroxide concentration > 100 ppm? peroxide_test->peroxide_result purify Consider purification (e.g., alumina column) if peroxides are low peroxide_result->purify No stop Do NOT use. Potential explosion hazard. peroxide_result->stop Yes consult_ehs->stop purify->proceed

Caption: Troubleshooting workflow for assessing the stability of this compound.

Problem: Unexpected Experimental Results or Poor Yield
  • Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at room temperature, in a tightly sealed container, and protected from light.[4][5]

    • Assess Physical Appearance: Examine the liquid for any signs of discoloration (yellowing), cloudiness, or the presence of solid precipitates. These can be indicators of degradation or contamination.[1]

    • Perform a Peroxide Test: Due to the presence of the propoxy (ether) group, this compound is susceptible to peroxide formation upon exposure to air and light over time.[1][3][6] Use peroxide test strips to check for the presence of peroxides. A concentration above 100 ppm is generally considered hazardous.

      • Protocol for Peroxide Testing:

        • Use commercially available potassium iodide (KI) test strips.

        • In a well-ventilated fume hood, carefully open the container.

        • Using forceps, dip the test strip into the liquid for the time specified by the manufacturer.

        • Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.

    • If Peroxides are Detected:

      • Low Levels (<100 ppm): For non-distillation work, the compound may be usable after purification. Passing the liquid through a column of activated alumina can remove peroxides.

      • High Levels (≥100 ppm) or Presence of Crystals: DO NOT USE. The compound may be shock-sensitive and pose an explosion risk.[1] Do not attempt to open a container with visible crystals around the cap.[7] Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal.

Problem: Inconsistent Results Between Aliquots
  • Potential Cause: Contamination during handling or improper storage after opening.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that fresh, clean syringes and needles are used for each aliquot.[8] Avoid introducing atmospheric moisture or other contaminants into the main stock bottle.

    • Inert Atmosphere: For long-term storage of opened containers, consider flushing the headspace with an inert gas like argon or nitrogen before resealing.[5][9] This displaces oxygen and minimizes further degradation.

    • Proper Sealing: Use containers with tight-fitting caps. For frequent access, consider using a bottle with a septum cap (e.g., a Sure/Seal™ bottle) to allow for withdrawal of the liquid via syringe without fully opening the container to the atmosphere.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage condition is at room temperature in a tightly sealed container, protected from light.[4][9] Storing in a dark or amber-colored glass bottle is advisable to prevent photo-initiated degradation.[5][7]

ParameterRecommended ConditionRationale
Temperature Room TemperatureSufficient for maintaining stability.
Atmosphere Tightly sealed; inert gas for opened containersPrevents oxidation and peroxide formation.[5]
Light Protected from light (dark/amber bottle)Minimizes photo-initiated degradation.[1]
Container Glass bottle with a secure capEnsures inertness and prevents leakage.

Q2: What is the expected shelf-life of this compound?

A2: For an unopened, properly stored container, the shelf-life is typically several years. However, once opened, the risk of degradation increases. It is recommended to monitor for peroxide formation in opened containers that have been stored for more than 3-6 months.[3] Labeling the container with the date received and the date opened is a critical laboratory practice.[2]

Q3: What are the visual signs of degradation?

A3: Visual indicators of potential degradation include:

  • Discoloration: A change from a clear, colorless liquid to a yellow or brownish hue.

  • Cloudiness: The liquid appears hazy or turbid.

  • Precipitate Formation: The presence of solid material or crystals in the liquid or around the container cap.[1] If crystals are observed, especially around the cap, do not handle the container and contact EHS immediately.[7]

Q4: Is this compound compatible with strong acids or bases?

A4: While specific reactivity data is not widely available, alkoxybenzenes can undergo cleavage of the ether bond under harsh acidic conditions (e.g., with HBr or HI). It is advisable to avoid strong acids and strong oxidizing agents.[6] Always conduct small-scale compatibility tests if you are unsure about a specific reaction condition.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: Standard laboratory PPE should be worn at all times. This includes:

  • Safety goggles or glasses

  • A laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

  • Work should be performed in a well-ventilated area or a chemical fume hood.[12][13][14]

IV. References

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl ether peroxide. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Department of Environmental Health and Safety. Retrieved from [Link]

  • University of York. (n.d.). Peroxide forming chemicals. Department of Biology. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Kresge, A. J., Mylonakis, S. G., Sato, Y., & Vitullo, V. P. (1971). Aromatic protonation. IX. Kinetic protonation of hydroxy- and alkoxybenzenes. Journal of the American Chemical Society, 93(23), 6181–6188. [Link]

  • Parker, C. G., & Joyce, L. A. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1149-1161. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Vargas, C., Song, B., & Häggblom, M. M. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4536-4541. [Link]

  • Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications (Doctoral dissertation, Universidade de Coimbra). Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Khan, M. Y., et al. (2023). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445-2454. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Kresge, A. J., Mylonakis, S. G., Sato, Y., & Vitullo, V. P. (1971). Aromatic protonation. IX. Kinetic protonation of hydroxy- and alkoxybenzenes. Journal of the American Chemical Society. [Link]

  • HSC Chemistry. (2026). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • ChemRxiv. (2021). Additives Promote Divergent Reactivity in Photolytic Deoxygenation and Lactonization Reactions of Cobalt Alkoxycarbonyls. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • The Calculated Chemist. (2024). 10 Things to Avoid in an Organic Chemistry Lab if You Want to Stay on Your Colleagues' Good Side. Retrieved from [Link]

Sources

Impact of solvent choice on the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for preparing this compound is a variation of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The synthesis involves the deprotonation of 4-fluoro-2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane).

The general reaction scheme is as follows:

  • Deprotonation: 4-fluoro-2-methylphenol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the sodium or potassium 4-fluoro-2-methylphenoxide.

  • Nucleophilic Attack: The resulting phenoxide attacks the primary alkyl halide, displacing the halide to form the desired ether product, this compound.

This approach is generally preferred because SN2 reactions are highly efficient with primary alkyl halides and are less prone to the side reactions that can occur with other methods.[3]

Q2: Why is solvent selection so critical in this synthesis?

Solvent choice is paramount as it directly influences the nucleophilicity of the phenoxide, the solubility of the reactants, and the rates of competing side reactions.[2][4] An ideal solvent will fully dissolve the reactants while maximizing the reactivity of the nucleophile and minimizing unwanted pathways like elimination or C-alkylation.

The synthesis of this compound via the Williamson method is a classic SN2 reaction. The rate of this reaction is highly dependent on the solvent's ability to stabilize the transition state and solvate the ions involved. Polar aprotic solvents are generally the best choice because they effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt, leaving a "naked," highly reactive phenoxide anion that can readily attack the alkyl halide.[4]

Q3: Which solvents are recommended for the synthesis of this compound, and why?

For this specific Williamson ether synthesis, polar aprotic solvents are strongly recommended. The top choices include:

  • N,N-Dimethylformamide (DMF): Excellent at solvating cations, leading to a highly reactive "naked" phenoxide. Its high boiling point (153 °C) allows for a wide range of reaction temperatures.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that enhances nucleophilicity.[4][5] Its high boiling point (189 °C) is also advantageous for reactions that require significant heating.

  • Acetonitrile (ACN): A good polar aprotic solvent with a lower boiling point (82 °C), making it easier to remove post-reaction. It is a common choice for reactions that proceed efficiently at moderate temperatures.[2][6]

These solvents promote the desired O-alkylation by leaving the oxygen atom of the phenoxide highly available for nucleophilic attack.[4]

Q4: Are there any solvents I should avoid?

Yes. Protic solvents should generally be avoided in this synthesis.[6] This category includes:

  • Water

  • Alcohols (e.g., ethanol, methanol, isopropanol)

Protic solvents can form hydrogen bonds with the negatively charged oxygen of the phenoxide. This solvation shell stabilizes the phenoxide, reducing its nucleophilicity and significantly slowing down the desired SN2 reaction.[4] Furthermore, if an alcohol is used as a solvent, it can potentially compete with the phenoxide as a nucleophile, leading to undesired side products.[6]

Troubleshooting Guide

Q5: My reaction yield is very low. How can the solvent be the cause?

Possible Cause 1: Use of a Protic Solvent If you are using a protic solvent like ethanol or water, your phenoxide nucleophile is likely being deactivated through hydrogen bonding. This significantly reduces its ability to attack the n-propyl halide.

  • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will not form hydrogen bonds with the phenoxide, thereby preserving its high nucleophilicity.[4]

Possible Cause 2: Poor Solubility of Reactants If the phenoxide salt or the alkyl halide is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete due to the heterogeneous nature of the mixture.

  • Solution: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. DMF and DMSO are generally excellent solvents for a wide range of organic salts. If solubility is still an issue, consider using a phase-transfer catalyst like tetrabutylammonium bromide or 18-crown-6 to help bring the ionic phenoxide into the organic phase.[2]

Q6: I'm observing significant formation of an alkene side product (propene). What's happening and how do I fix it?

The formation of propene indicates that a competing E2 elimination reaction is occurring, where the phenoxide acts as a base to deprotonate the n-propyl halide rather than as a nucleophile.[2][4]

Possible Cause: High Reaction Temperature While heat is often required to drive the reaction to completion, excessive temperatures can favor the elimination pathway, especially with a strong base like a phenoxide.

  • Solution: Try running the reaction at a lower temperature. Williamson ether syntheses are often conducted between 50-100 °C.[2] Monitor the reaction progress by TLC or GC to find the optimal temperature that favors substitution over elimination. The choice of a solvent with an appropriate boiling point is key to maintaining a stable reaction temperature.

Workflow for Optimizing Reaction Temperature

G start Low Yield or Propene Formation check_temp Is reaction temperature > 100°C? start->check_temp high_temp High temperature may favor E2 elimination. check_temp->high_temp Yes monitor Monitor reaction by TLC/GC. check_temp->monitor No lower_temp Action: Reduce temperature to 50-80°C. high_temp->lower_temp lower_temp->monitor optimized Optimized Yield monitor->optimized

Caption: Temperature optimization workflow.

Q7: My product is impure, and I suspect C-alkylation has occurred. How does solvent choice affect this?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[4]

Possible Cause: Use of Protic or Low-Polarity Solvents Protic solvents can hydrogen-bond with the oxygen atom of the phenoxide, making it less available for reaction and promoting attack from the electron-rich aromatic ring.[4]

  • Solution: The use of polar aprotic solvents like DMF or DMSO is crucial for maximizing O-alkylation. These solvents leave the phenoxide oxygen highly exposed and reactive, strongly favoring the formation of the desired ether product.[4]

Solvent Impact on Reaction Pathways
Solvent TypeKey CharacteristicsImpact on Phenoxide NucleophilicityFavored ReactionPotential Side Reactions
Polar Aprotic (e.g., DMF, DMSO, ACN) High dipole moment, no acidic protons.High. Solvates the cation, leaving a "naked" anion.SN2 (O-alkylation) Minimal
Polar Protic (e.g., H₂O, EtOH, MeOH) High dipole moment, contains acidic protons (O-H, N-H).Low. Solvates the anion via H-bonding.Slow SN2C-alkylation, Solvolysis
Non-Polar (e.g., Toluene, Hexane) Low dipole moment.Variable. Poor solubility of ionic reactants.Very slow SN2-

Exemplary Experimental Protocol

This protocol is a representative example based on established principles of Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from 4-fluoro-2-methylphenol and 1-bromopropane.

Materials:

  • 4-fluoro-2-methylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.

  • Dissolve 4-fluoro-2-methylphenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation (hydrogen gas evolution will cease).

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Logical Flow of Williamson Ether Synthesis

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps Phenol 4-Fluoro-2-methylphenol Deprotonation Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base Base (e.g., NaH) Base->Deprotonation AlkylHalide 1-Bromopropane SN2 SN2 Attack (Ether Formation) AlkylHalide->SN2 Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2 Workup Workup & Purification SN2->Workup Product 1-Fluoro-4-methyl-2- propoxybenzene Workup->Product

Caption: Key stages in the synthesis of this compound.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(78), 74835-74853. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • MDPI. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Molecules, 24(15), 2821. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wiley Online Library. (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic fluorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for C–F bond formation. Fluorinated aromatic compounds are critical building blocks in pharmaceuticals and agrochemicals, yet their synthesis can be challenging. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to enhance the efficiency and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face when designing your synthetic route.

Q1: How do I choose between a Palladium- or Copper-based catalyst system for my nucleophilic aromatic fluorination?

A: The choice between Palladium (Pd) and Copper (Cu) catalysis is a critical first step and depends heavily on your substrate's electronic properties, the desired reaction scope, and cost considerations.

  • Palladium-catalyzed systems are generally more versatile and well-studied, particularly for the fluorination of aryl (pseudo)halides like bromides and triflates.[1] They often employ sophisticated, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the difficult C–F reductive elimination step from the Pd(II) intermediate.[2] This is the most challenging step in the catalytic cycle due to the high bond energy of the Pd-F bond and the electronegativity of fluorine. Pd catalysts are often the first choice for substrates with a wide range of functional groups. However, palladium is expensive, and the ligands can be commercially costly or require multi-step synthesis.

  • Copper-catalyzed systems are a more cost-effective alternative and have seen significant recent development. Historically used in harsher, stoichiometric reactions (e.g., halogen exchange or "Halex" reactions), modern catalytic Cu systems are becoming more practical.[3] They are particularly useful for activated aromatic systems and can be essential when palladium-based methods fail. A key consideration is that many successful copper-catalyzed fluorinations require a directing group on the substrate (e.g., a 2-pyridyl group) to facilitate the reaction, likely through a Cu(I)/Cu(III) catalytic cycle.[3]

Decision Workflow for Catalyst System Selection

sub Substrate Analysis pd_path Consider Palladium Catalyst sub->pd_path Broad functional group tolerance needed? Aryl bromide/triflate starting material? cu_path Consider Copper Catalyst sub->cu_path Cost-sensitive? Directing group present/tolerable? Activated aryl halide? start Side Products Observed check_water Is Ar-H (Protodehalogenation) the major side product? start->check_water check_dimer Is Ar-Ar (Dimerization) a major side product? check_water->check_dimer No sol_water Implement Rigorous Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent - Add molecular sieves check_water->sol_water Yes sol_dimer Optimize Ligand & Conditions: - Screen more sterically hindered ligands - Lower reaction temperature - Check starting material purity check_dimer->sol_dimer Yes

Caption: Decision process for addressing common side products.

Problem 3: Formation of Regioisomers

Q: I am trying to fluorinate 4-methoxy-phenyl triflate and I'm getting a mixture of 1-fluoro-4-methoxybenzene and 1-fluoro-2-methoxybenzene. Why is the fluorine scrambling?

A: The formation of regioisomeric aryl fluorides is a known and challenging issue in some palladium-catalyzed fluorination reactions, particularly with electron-rich substrates. [2][4]

  • Mechanism of Isomerization: This scrambling does not happen on the aromatic ring itself. Instead, it is proposed to occur via a competing pathway involving the formation of a palladium-benzyne intermediate . [2] 1. After oxidative addition, a proton can be abstracted from the position ortho to the palladium center, forming a benzyne complex and HF. 2. The HF can then re-add to the benzyne complex in two different ways, leading to the formation of two different regioisomeric Pd(Ar)F complexes. 3. Reductive elimination from this mixture of intermediates yields the mixture of fluoroarene products. [4]

  • Solution:

    • Ligand Modification: This side pathway is highly sensitive to the ligand structure. It has been shown that using ligands with specific electronic modifications can suppress the deprotonation event that leads to the benzyne intermediate. [4]Screening ligands is the most effective strategy.

    • Lower Temperature: The activation barrier for the benzyne pathway may be different from the desired direct fluorination. Running the reaction at the lowest possible temperature that still affords a reasonable rate may improve selectivity. Some advanced catalyst systems can even operate at room temperature, which significantly reduces this side reaction. [2] 3. Substrate Modification: If possible, blocking the ortho positions with a substituent (e.g., a methyl group) will physically prevent the deprotonation and subsequent benzyne formation.

Part 3: Experimental Protocols

Protocol A: General Procedure for a Palladium-Catalyzed Aromatic Fluorination Screen

This is a representative screening protocol. Optimal conditions will vary based on the substrate.

  • Preparation: In a nitrogen-filled glovebox, add an oven-dried 2 mL screw-cap vial containing a magnetic stir bar.

  • Reagents: To the vial, add the aryl bromide (0.2 mmol, 1.0 equiv.), the phosphine ligand (0.024 mmol, 12 mol %), and the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 5 mol %).

  • Fluoride Source: Add anhydrous cesium fluoride (0.6 mmol, 3.0 equiv.). Ensure the CsF was dried under high vacuum at 150 °C for at least 4 hours prior to use.

  • Solvent: Add 1.0 mL of anhydrous dioxane.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. To monitor, take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite. Wash the filtrate with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

References

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C–F Bonds under Mild Conditions. Science, 325(5948), 1661-1664. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Grushin, V. V. (2002). C-F Bond Formation from C-H Bonds and from C-M Bonds. Chemical Reviews, 102(8), 2851-2890. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. A New Method for Aryl Fluoride Synthesis. Journal of the American Chemical Society, 135(28), 10266-10269. [Link]

  • Sladojevich, F., Nolan, S. P., & Cazin, C. S. J. (2013). Palladium-N-heterocyclic carbene (NHC) complexes in C–C and C–N cross-coupling reactions. Chemical Society Reviews, 42(13), 5763-5783. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Fluorination of Aryl Bromides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Sun, H., & DiMagno, S. G. (2010). Anhydrous Tetrabutylammonium Fluoride. Chemical Communications, 46(4), 528-529. [Link]

  • Lee, E., Kamlet, A. S., Powers, D. C., Neumann, C. N., Biscoe, M. R., & Ritter, T. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639-642. [Link]

  • Campbell, M. G., & Ritter, T. (2015). Modern Carbon–Fluorine Bond Forming Chemistry for Natural Product and Agrochemical Synthesis. Chemical Reviews, 115(2), 612-653. [Link]

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Cross-Coupling Reactions of Aryl and Vinyl Silanolates. Journal of the American Chemical Society, 131(14), 5024-5025. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4481-FMPB Revision: 1.0 Last Updated: January 15, 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Fluoro-4-methyl-2-propoxybenzene. The successful synthesis of this and similar aryl ethers via methods like the Williamson ether synthesis hinges on careful reaction monitoring to ensure completion, maximize yield, and minimize impurity formation. This document provides structured, in-depth guidance in a question-and-answer format, addressing common challenges and offering validated protocols for effective reaction tracking and troubleshooting.

Section 1: Reaction Overview & Monitoring Strategy

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This S(N)2 reaction involves the deprotonation of a phenol (4-fluoro-3-methylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopropane or 1-iodopropane).[1]

A robust monitoring strategy is crucial for determining the point of reaction completion, thus preventing the formation of byproducts from prolonged reaction times or excessive heat. The primary analytical techniques for this purpose are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_reactants Reactants cluster_process Process cluster_products Products 4-fluoro-3-methylphenol 4-fluoro-3-methylphenol SN2_Reaction SN2 Reaction (Williamson Ether Synthesis) 4-fluoro-3-methylphenol->SN2_Reaction Propyl_Halide 1-Bromopropane (or Iodide) Propyl_Halide->SN2_Reaction Base Base (e.g., K₂CO₃, NaH) Base->SN2_Reaction Product This compound SN2_Reaction->Product Salt Salt Byproduct (e.g., KBr, NaI) SN2_Reaction->Salt

Caption: Reaction scheme for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs) on Reaction Monitoring

This section addresses common queries regarding the setup and execution of analytical monitoring for this synthesis.

Q1: What is the most straightforward method for qualitatively monitoring the reaction's progress?

A1: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for tracking the consumption of the starting phenol.[2] By comparing the relative intensity of the starting material spot to the newly forming product spot, you can quickly assess the reaction's status. The key is to develop a solvent system that provides good separation between the polar starting material (4-fluoro-3-methylphenol) and the less polar product (this compound).

Q2: How do I select an appropriate TLC solvent system?

A2: The goal is to find a solvent system where the starting material has an Rf value of ~0.2-0.3 and the product has a higher Rf of ~0.5-0.7.[3] A good starting point for developing this system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether.[4]

  • Expert Tip: Begin with a 9:1 mixture of Hexane:Ethyl Acetate. If the spots are too low on the plate (low Rf), increase the proportion of the more polar solvent (e.g., 8:2 or 7:3). If they are too high, decrease the polarity by adding more hexane. The phenolic hydroxyl group on the starting material makes it significantly more polar than the resulting ether product.

Q3: Can Gas Chromatography (GC) be used for more precise, quantitative monitoring?

A3: Absolutely. Gas Chromatography (GC) is the preferred method for quantitative analysis. It allows you to determine the precise percentage of starting material remaining and the percentage of product formed. For halogenated aromatic compounds, a standard non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms, or DB-624) is typically effective.[5][6] Analysis of timed aliquots from the reaction mixture will provide a kinetic profile of the synthesis.

Q4: How can I use NMR spectroscopy to confirm reaction completion?

A4: Both ¹H NMR and ¹⁹F NMR are powerful tools.

  • ¹H NMR: The most telling change is the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the propoxy group protons (a triplet around 4.0 ppm for the -OCH₂-, a sextet around 1.8 ppm for the -CH₂-, and a triplet around 1.0 ppm for the -CH₃).

  • ¹⁹F NMR: This technique is exceptionally useful due to its high sensitivity and the absence of background signals.[7][8] The chemical shift of the fluorine atom will likely experience a slight change upon conversion of the adjacent hydroxyl group to an ether. This provides a very clean signal in a non-congested spectral region to monitor the appearance of the product, free from interference from solvent or other proton signals.[9][10]

Section 3: Detailed Analytical Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.[2] With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary. Dilute this aliquot in a vial with ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: On the origin line, spot three separate lanes:

    • Lane 1 (Reference): A solution of your starting material (4-fluoro-3-methylphenol).

    • Lane 2 (Co-spot): Spot the reference solution first, then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): The diluted reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate).[3] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] The starting phenol and the product should both be UV active. Staining with potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (lower Rf) in Lane 3 has completely disappeared. The co-spot in Lane 2 serves to confirm the identity of the starting material spot in the reaction lane.

Caption: Workflow for reaction monitoring using TLC.

Section 4: Troubleshooting Guide

This section is designed to resolve specific issues that may be encountered during the synthesis and monitoring process.

Q1: My TLC shows a persistent starting material spot even after prolonged reaction time. What should I do?

A1: This indicates a stalled or incomplete reaction. Several factors could be responsible:

  • Cause 1: Ineffective Deprotonation. The base (e.g., K₂CO₃, NaH) may be old, hydrated, or insufficient. For phenols, weaker bases like K₂CO₃ are often sufficient, but they require anhydrous conditions.[11]

    • Solution: Use freshly dried base. If using NaH, ensure it was stored under mineral oil and handled under an inert atmosphere. Consider adding a stoichiometric excess of the base.[11]

  • Cause 2: Low Reactivity of Alkyl Halide. While 1-bromopropane is effective, 1-iodopropane is more reactive and can sometimes drive sluggish reactions to completion.

    • Solution: Consider substituting the alkylating agent. Ensure the alkyl halide is not degraded from improper storage.

  • Cause 3: Insufficient Temperature. Williamson ether syntheses often require heating (50-100 °C) to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature while monitoring by TLC. Be cautious, as excessively high temperatures can promote side reactions.[11]

Q2: I see a new spot on my TLC, but it's not the major component, and the reaction won't complete. What could this be?

A2: You are likely observing the formation of a stable byproduct.

  • Cause 1: Elimination (E2) Side Reaction. The phenoxide base can promote an E2 elimination reaction with the 1-bromopropane, especially at higher temperatures, yielding propene gas and water.[11][12] This consumes your reagents without forming the desired ether.

    • Solution: Lower the reaction temperature. This generally favors the S(_N)2 substitution pathway over elimination.[11] Ensure you are using a primary alkyl halide, as secondary and tertiary halides strongly favor elimination.[1][12]

  • Cause 2: Solvent Participation. If using a protic solvent (like an alcohol), it can compete with the phenoxide as a nucleophile.[12]

    • Solution: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO, which are ideal for S(_N)2 reactions.[1][11]

Q3: My GC analysis shows the product peak, but also several other small peaks. How do I identify them and improve purity?

A3: The small peaks could be unreacted starting materials, side products, or impurities from your reagents.

  • Identification: The best method for identification is Gas Chromatography-Mass Spectrometry (GC-MS).[5] The mass spectrum of each peak can help elucidate its structure. Common impurities might include residual solvent, the starting phenol, or byproducts from elimination.

  • Improving Purity:

    • Aqueous Workup: A wash with a dilute aqueous base (e.g., 5% NaOH) will extract any unreacted acidic phenol into the aqueous layer, separating it from your ether product in the organic layer.

    • Chromatography: Flash column chromatography is the most effective method for purifying the final product. Use the solvent system developed during TLC analysis as a starting point for your elution gradient.[3]

    • Distillation: If the product is a liquid and its boiling point is sufficiently different from impurities, distillation under reduced pressure can be an effective purification method.[13]

Data Summary Table
CompoundExpected TLC Rf*Key ¹H NMR Signals (δ, ppm)Analytical Technique
4-fluoro-3-methylphenol0.2 - 0.4~6.7-7.0 (Ar-H), ~5.0 (br s, -OH)TLC, GC, NMR
This compound0.5 - 0.8~6.8-7.1 (Ar-H), ~4.0 (t, -OCH₂-), ~1.8 (m, -CH₂-), ~1.0 (t, -CH₃)TLC, GC, NMR

*Rf values are highly dependent on the exact solvent system and TLC plate used. These are estimates for an 8:2 Hexane:Ethyl Acetate system.

References

  • Williamson Ether Synthesis . ChemTalk. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level . PubMed. [Link]

  • Monitoring Reactions by TLC . Washington State University. [Link]

  • Ethers from Alcohols and Phenols . Organic Chemistry Research. [Link]

  • Organic Chemistry Williamson Ether Synthesis . University of Richmond. [Link]

  • Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]

  • Williamson Ether Synthesis Explained . Study.com. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis . Royal Society of Chemistry. [Link]

  • A Generic Route to Fluoroalkyl-containing Phosphanes . The Royal Society of Chemistry. [Link]

  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry . ResearchGate. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Purification of ethers.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS . ResearchGate. [Link]

  • Thin Layer Chromatography (TLC) . University of Colorado Boulder, Department of Chemistry. [Link]

  • ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids . Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis . University of Wisconsin-Madison. [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Institutes of Health. [Link]

  • The Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]

  • Which solvent system should be used for the monitoring of biscoumarin synthesis for TLC? . ResearchGate. [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment . Semantic Scholar. [Link]

  • Fluorous Ethers . Royal Society of Chemistry. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy . ACG Publications. [Link]

  • ¹⁹Fluorine NMR . University of Ottawa. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Methods of Purification . YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC, GC, and qNMR Methodologies

Introduction: The Imperative of Purity in Novel Compound Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of novel chemical entities is the first step in a long journey of discovery. 1-Fluoro-4-methyl-2-propoxybenzene, a substituted aromatic ether, represents a class of compounds that serve as versatile building blocks. The unique combination of its functional groups—a fluorine atom to enhance metabolic stability, a methyl group, and a propoxy chain—makes it a candidate for investigation as an intermediate in the development of new drugs or specialized polymers.

However, the synthesis of such a molecule is only as valuable as its purity. The presence of unreacted starting materials, regioisomers, or solvent residues can dramatically alter the compound's biological activity, toxicity, and physical properties, leading to irreproducible experimental results and potentially compromising patient safety in later developmental stages. Therefore, rigorous purity analysis is not merely a quality control checkpoint; it is a foundational element of scientific integrity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for the purity assessment of synthesized this compound. We will explore the causality behind HPLC method development choices and objectively compare its performance against two powerful orthogonal techniques: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. This multi-faceted approach ensures a comprehensive and trustworthy characterization of the synthesized compound, meeting the stringent standards of modern research and drug development.

The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique in pharmaceutical quality control for purity and assay determination.[1][2] Its strength lies in its ability to separate non-volatile and thermally labile compounds with high resolution and sensitivity, making it exceptionally well-suited for the analysis of aromatic compounds like this compound.[3][4]

Causality-Driven HPLC Method Development

A robust HPLC method is not a matter of chance but of deliberate, science-backed choices. For a molecule like this compound, the development process is guided by its chemical properties.

  • Column Selection: The Arena of Separation. The molecule is moderately nonpolar due to its benzene ring and propoxy group. A reversed-phase C18 column is the logical first choice. The C18 stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a nonpolar environment. In reversed-phase chromatography, a polar mobile phase is used, and separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly and are retained longer. This principle is ideal for separating our target compound from potentially more polar starting materials or less polar side-products.

  • Mobile Phase Selection: The Driving Force. A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) is employed. We start with a higher percentage of water to ensure retention of the main compound and any early-eluting polar impurities. The concentration of ACN is then gradually increased. This change in mobile phase polarity progressively weakens the hydrophobic interactions, eluting compounds in order of increasing nonpolarity. A gradient is crucial because it allows for the separation of a wide range of potential impurities with varying polarities in a single, efficient run.

  • Detector Selection: The Eye of the System. The benzene ring in this compound contains a chromophore that absorbs ultraviolet (UV) light.[5] A Diode Array Detector (DAD) or a variable wavelength UV detector is therefore the ideal choice. A DAD offers the significant advantage of acquiring spectra across a range of wavelengths for each peak. This allows for:

    • Optimal Wavelength Selection: We can select the wavelength of maximum absorbance (λ-max) to achieve the highest sensitivity.

    • Peak Purity Analysis: By comparing spectra across a single peak, we can assess its homogeneity and detect the presence of co-eluting impurities. For aromatic compounds, a wavelength of 254 nm is often a good starting point.

Experimental Protocol: A Validated HPLC Purity Determination

The following protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by ICH guidelines to ensure the analytical setup is performing correctly before sample analysis.[6][7]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or λ-max determined from UV scan)

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

2. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (Concentration: ~1 mg/mL).

  • Sample Solution: Prepare the synthesized batch at the same concentration (~1 mg/mL) in the diluent.

3. System Suitability Testing (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area for the five injections must be ≤ 2.0%.[6]

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

4. Analytical Procedure:

  • Once SST criteria are met, inject the Sample Solution in duplicate.

  • Calculate the % Purity using the area normalization method:

    • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase (Water/ACN) instrument_setup Instrument Setup (C18 Column, Gradient) prep_mobile->instrument_setup prep_sample Prepare Sample & Standard (~1 mg/mL in Diluent) sst System Suitability Test (SST) (5x Standard Injections) prep_sample->sst instrument_setup->sst sst_check SST Criteria Met? (RSD, Tailing, Plates) sst->sst_check sst_check->instrument_setup No (Troubleshoot) sample_injection Inject Sample (in duplicate) sst_check->sample_injection Yes data_acq Data Acquisition (Chromatogram @ 254 nm) sample_injection->data_acq integration Integrate Peaks data_acq->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Report calculation->report

Fig 1. HPLC Purity Analysis Workflow.

Comparative Orthogonal Techniques

Relying on a single analytical method can lead to a biased purity assessment. Impurities that co-elute with the main peak or lack a UV chromophore would be missed by HPLC. Therefore, employing orthogonal techniques—methods that rely on different chemical or physical principles—is essential for a comprehensive evaluation.[8]

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures.[9] For a compound like this compound (expected boiling point >200°C), it is sufficiently volatile and thermally stable for GC analysis, making it a viable orthogonal method.

  • Principle & Rationale: The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and polarity. A Flame Ionization Detector (FID) is commonly used, which is sensitive to nearly all organic compounds.

  • Key Advantages:

    • High Efficiency for Volatiles: GC offers exceptional resolution for separating volatile and semi-volatile compounds.[10] It is the gold standard for detecting residual solvents (e.g., Toluene, THF, Ether) from the synthesis, which may be present at levels below HPLC's detection limit or obscured by the solvent front.

    • Different Selectivity: The separation mechanism is different from reversed-phase HPLC, potentially resolving impurities that co-elute in the liquid phase.

  • Limitations:

    • Thermal Degradation: There is a risk that thermally labile impurities could degrade in the hot injector, leading to an inaccurate purity profile.

    • Non-Volatile Impurities: Any non-volatile impurities (e.g., salts, high molecular weight polymers) will not elute from the column and will go undetected.

Alternative 2: Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[11][12] Unlike chromatographic techniques that rely on the response of a detector to a physical property, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[13][14]

  • Principle & Rationale: A precisely weighed sample is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.

  • Key Advantages:

    • Absolute & Universal Detection: qNMR provides a direct measure of purity without needing a reference standard of the analyte itself.[8] It can detect and quantify any proton-containing molecule, including those without a UV chromophore that are invisible to HPLC-UV.

    • Simultaneous Structure & Purity: The same experiment that confirms the chemical structure of this compound also provides its purity value.

    • Non-Destructive: The sample can be fully recovered after analysis.

  • Limitations:

    • Lower Sensitivity: qNMR is generally less sensitive than chromatography for detecting trace-level impurities (typically >0.1%).

    • Peak Overlap: In complex mixtures, signals from impurities can overlap with those from the analyte or the standard, complicating quantification.

Performance Comparison: A Case Study

To illustrate the strengths of each technique, consider a synthesized batch of this compound analyzed by all three methods.

Table 1: Comparative Purity Analysis Data

ParameterHPLC-DADGC-FID¹H qNMR
Purity (% Area) 99.52%99.65%N/A
Purity (% w/w) N/AN/A99.15%
Detected Impurities 1. Regioisomer (0.35%)2. Unknown Impurity (0.13%)1. Regioisomer (0.31%)2. Toluene (0.04%)1. Regioisomer (0.33%)2. Water (0.20%)3. Silicone Grease (0.15%)
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.1%
Primary Information Purity relative to UV-active speciesPurity relative to volatile speciesAbsolute purity (w/w), structural confirmation
Interpretation of Results
  • HPLC provided a high purity value and successfully quantified a structurally related regioisomer impurity.

  • GC also quantified the regioisomer and, crucially, detected residual toluene from the synthesis, which was missed by HPLC. The slightly higher purity value is because GC did not detect the non-volatile "Unknown Impurity" seen by HPLC.

  • qNMR provided the most accurate "mass purity" or weight/weight (w/w) percentage. Its value is slightly lower because it detected and quantified non-chromophoric and non-volatile impurities like water and silicone grease (a common contaminant from glassware), which were invisible to both HPLC and GC. It also confirmed the identity of the regioisomer.

This case study powerfully demonstrates the principle of orthogonality. Each technique provides a unique and valuable piece of the purity puzzle. HPLC excels at separating isomers, GC is superior for volatile solvents, and qNMR gives an absolute mass purity and detects "invisible" impurities.

decision_tree start Purity Analysis Required for This compound q1 Primary Goal? start->q1 goal_qc Routine QC & Release (Known Impurity Profile) q1->goal_qc goal_char Full Characterization (New Synthesis Batch) q1->goal_char goal_specific Specific Question q1->goal_specific method_hplc Use Validated HPLC Method goal_qc->method_hplc method_full Use Orthogonal Approach: HPLC + GC + qNMR goal_char->method_full q2 Specific Need? goal_specific->q2 need_solvents Residual Solvents? q2->need_solvents need_absolute Absolute Mass Purity? Non-chromophoric impurities? q2->need_absolute method_gc Add GC Analysis need_solvents->method_gc method_qnmr Add qNMR Analysis need_absolute->method_qnmr

Fig 2. Decision Logic for Selecting an Analytical Technique.

Conclusion and Recommendations

For the purity analysis of synthesized this compound, a validated High-Performance Liquid Chromatography (HPLC) method serves as an excellent and reliable primary technique. It provides high-resolution separation of the main compound from process-related impurities and degradation products, which is essential for routine quality control.

However, to achieve true scientific rigor and build a comprehensive, trustworthy purity profile suitable for drug development and high-impact research, a multi-technique, orthogonal approach is non-negotiable.

As Senior Application Scientists, we recommend the following tiered strategy:

  • Primary Analysis (HPLC): Utilize a validated reversed-phase HPLC method for all batches as the primary determinant of purity relative to UV-active substances.

  • Volatile Impurity Screening (GC): Employ Gas Chromatography, especially during process development and for the final batch release, to quantify residual solvents and other volatile impurities.

  • Absolute Purity and Structural Confirmation (qNMR): Use qNMR for the definitive characterization of the first successful synthesis batch and for qualifying reference standards. This provides the most accurate mass purity value and ensures no significant non-chromophoric impurities are overlooked.

By integrating the data from these three distinct analytical viewpoints, researchers can be confident in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent experiments.

References

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  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. URL: [Link]

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A Guide to the Structural Confirmation of 1-Fluoro-4-methyl-2-propoxybenzene using NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the comprehensive structural elucidation of 1-Fluoro-4-methyl-2-propoxybenzene using a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This guide will not only detail the expected spectral data but will also provide a comparative overview with alternative analytical methods, offering a holistic perspective on modern structural confirmation workflows.

The Imperative of Structural Integrity

This compound (C₁₀H₁₃FO), a substituted aromatic ether, presents a compelling case for the power of multi-dimensional NMR spectroscopy. Its structure, featuring a strategically substituted benzene ring and a flexible propoxy chain, necessitates a detailed analytical approach to confirm connectivity and rule out isomeric possibilities. In drug discovery and development, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles, making precise characterization paramount.

Unraveling the Structure with 1D and 2D NMR Spectroscopy

NMR spectroscopy stands as the gold standard for determining the structure of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

Predicted ¹H and ¹³C NMR Data

Based on established substituent effects on benzene rings and the analysis of analogous structures like anisole and its derivatives, we can predict the ¹H and ¹³C chemical shifts for this compound.[3][4][5] The electron-donating propoxy group and the methyl group, along with the electron-withdrawing fluorine atom, create a distinct electronic environment for each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-36.85 - 6.95Doublet (d)1H
H-56.75 - 6.85Doublet (d)1H
H-66.90 - 7.00Singlet (s)1H
-OCH₂-3.90 - 4.00Triplet (t)2H
-CH₂-1.75 - 1.85Sextet2H
-CH₃ (propoxy)0.95 - 1.05Triplet (t)3H
-CH₃ (ring)2.25 - 2.35Singlet (s)3H

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135
C-1155.0 - 158.0 (d, ¹JCF)Quaternary C
C-2147.0 - 150.0Quaternary C
C-3115.0 - 118.0 (d, ²JCF)CH
C-4130.0 - 133.0Quaternary C
C-5118.0 - 121.0 (d, ³JCF)CH
C-6112.0 - 115.0 (d, ⁴JCF)CH
-OCH₂-70.0 - 73.0CH₂
-CH₂-22.0 - 25.0CH₂
-CH₃ (propoxy)10.0 - 12.0CH₃
-CH₃ (ring)20.0 - 22.0CH₃

Note: The coupling of fluorine to carbon will result in doublets for the carbon signals, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei.

The Power of 2D NMR: A Connectivity Roadmap

While 1D NMR provides initial clues, 2D NMR experiments are essential for unambiguously connecting the atoms.[6][7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[9] For this compound, we expect to see correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[10] This is invaluable for assigning the protonated carbons in the ¹³C spectrum. Each CH, CH₂, and CH₃ group will show a cross-peak connecting its ¹H and ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds.[9][10] This is the key to assembling the molecular skeleton, including connecting the propoxy group to the benzene ring and confirming the relative positions of the substituents. For instance, the protons of the -OCH₂- group should show a correlation to the C-2 carbon of the benzene ring.

The following diagram illustrates the logical workflow for integrating these NMR techniques for structural confirmation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Elucidation HNMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Fragments Identify Spin Systems & Fragments HNMR->Fragments CNMR ¹³C NMR & DEPT (Chemical Shift, Carbon Type) CNMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Connectivity) Assembly Assemble Molecular Skeleton HSQC->Assembly HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Assembly Fragments->Assembly Confirmation Confirm Final Structure Assembly->Confirmation

Caption: Workflow for NMR-based structural elucidation.

A Comparative Perspective: NMR vs. Alternative Techniques

While NMR is exceptionally powerful, a comprehensive analysis often involves complementary techniques. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.[11][12][13]

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes in solution.[1]Provides a complete and unambiguous structural determination. Non-destructive.Relatively low sensitivity, requires larger sample amounts compared to MS. Can be time-consuming for complex molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns provide clues about the presence of specific functional groups and substructures.[14][15][16] For this compound, characteristic fragments would arise from cleavage of the propoxy chain.[17][18]Extremely high sensitivity, requires very small sample amounts. Can be coupled with separation techniques like GC or LC.Does not provide detailed connectivity information. Isomers often cannot be distinguished. Destructive technique.
Infrared (IR) Spectroscopy Presence or absence of specific functional groups based on their characteristic vibrational frequencies.[2] For the target molecule, one would expect to see C-H stretches for aromatic and aliphatic groups, C=C stretches for the benzene ring, and C-O ether stretches.[19][20][21][22][23]Fast, simple to operate, and relatively inexpensive. Provides a quick "fingerprint" of the functional groups present.[12]Provides limited information about the overall molecular skeleton. Spectra can be complex and difficult to interpret fully. Not suitable for distinguishing isomers with the same functional groups.

The following diagram illustrates the complementary nature of these techniques in a typical analytical workflow.

G Unknown Unknown Compound MS Mass Spectrometry (Molecular Formula) Unknown->MS IR IR Spectroscopy (Functional Groups) Unknown->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Unknown->NMR MS->NMR IR->NMR Structure Confirmed Structure NMR->Structure

Caption: Complementary roles of analytical techniques.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and the presence of a residual solvent peak that can be used for referencing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • 1D Spectra:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[24]

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[24]

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Spectra:

    • COSY: Acquire a gradient-enhanced COSY spectrum.

    • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of approximately 8 Hz.[9]

Conclusion

The structural confirmation of this compound serves as an excellent example of the power and necessity of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR techniques, a complete and unambiguous picture of the molecular architecture can be achieved. While techniques like Mass Spectrometry and Infrared Spectroscopy provide valuable complementary information regarding molecular formula and functional groups, NMR remains the definitive tool for elucidating the intricate connectivity of atoms. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and application of these methodologies are indispensable for ensuring the integrity and success of their scientific endeavors.

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The Analytical Challenge: Characterizing 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 1-Fluoro-4-methyl-2-propoxybenzene

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and validated approach to analysis.

This compound (MW: 168.21 g/mol , Formula: C₁₀H₁₃FO) is a substituted aromatic ether.[1][2][3] Molecules of this class are common in pharmaceutical development as intermediates, impurities, or metabolites. Its structural features—a hydrophobic aromatic ring, a polar ether group, and a halogen substituent—present a unique analytical profile. The primary challenge lies in selecting a method that is not only sensitive and specific but also appropriate for the analyte's physicochemical properties, particularly its moderate polarity and potential volatility. This guide will compare Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques and detail the critical parameters for successful method development.

Comparative Analysis of Separation and Detection Techniques

The cornerstone of any reliable analytical method is the synergy between the separation technique and the detection system. Here, we compare the preeminent methodologies for analyzing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Workhorse

LC-MS is a powerful technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[4][5]

The goal of chromatography is to resolve the analyte from matrix components and potential isomers. For a moderately non-polar molecule like this compound, reversed-phase (RP) HPLC is the logical starting point.

  • Column Chemistry :

    • C18 (Octadecylsilane) : This is the most widely used RP phase, offering robust retention for hydrophobic compounds through van der Waals interactions.[6] It is the recommended first choice for this analyte.

    • Phenyl-Hexyl : This phase provides alternative selectivity. In addition to hydrophobic interactions, it facilitates π-π stacking interactions with the analyte's aromatic ring, which can be crucial for separating it from structurally similar compounds that differ in aromaticity.[6][7]

    • Biphenyl : Offers strong π-π interactions and can provide unique selectivity for aromatic compounds.[6]

  • Mobile Phase :

    • Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and lower backpressure.

    • Aqueous Phase Additives : The addition of a small amount of acid, typically 0.1% formic acid, is critical. It serves to protonate the analyte, leading to more efficient ionization and improved peak shape by minimizing silanol interactions with the column.

Ionization is the process of converting neutral molecules into charged ions for mass analysis.[8] The choice of ion source is arguably the most critical parameter for successful MS analysis of small molecules.

  • Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar and large molecules.[8][9] While it can work for this analyte, its efficiency may be limited due to the compound's moderate polarity and lack of readily ionizable functional groups.

  • Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar, semi-volatile compounds.[10] It involves nebulizing the sample into a heated tube to create a vapor, which is then ionized by a corona discharge. For this compound, APCI is expected to provide more robust and sensitive ionization than ESI.

  • Atmospheric Pressure Photoionization (APPI) : APPI is another excellent choice for non-polar to moderately polar compounds, using photons to ionize the analyte.[8] It can offer enhanced sensitivity for certain aromatic systems.

Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Alternative

Given the analyte's relatively low molecular weight and potential volatility, GC-MS stands as a powerful alternative to LC-MS.[11][12][13]

  • Principle : In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase.

  • Ionization : The standard ionization technique in GC-MS is Electron Ionization (EI).[4][10] EI is a "hard" ionization technique that uses a high-energy electron beam, causing extensive and reproducible fragmentation.[9][10] This fragmentation pattern is like a fingerprint, which can be searched against spectral libraries (e.g., NIST) for confident identification.

  • Comparison Rationale :

    • LC-MS (APCI) typically yields a prominent protonated molecular ion ([M+H]⁺), providing clear molecular weight information with minimal fragmentation. This is ideal for quantification.

    • GC-MS (EI) provides rich structural information through fragmentation but may sometimes result in a weak or absent molecular ion peak, which can make determining the molecular weight challenging for an unknown.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR is not a high-throughput screening tool but is unparalleled for the definitive structural confirmation of a molecule.[14][15]

  • Principle : NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, connectivity, and environment of atoms within a molecule.[14]

  • Application : If this compound were an unknown impurity or a novel metabolite, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be required to unambiguously determine its structure.[16][17] It serves as the ultimate validation tool for the identity proposed by MS techniques.

Data-Driven Method Comparison

The choice of methodology depends on the analytical objective. The following table summarizes the expected performance of each technique for the analysis of this compound.

ParameterLC-MS/MS (APCI)GC-MS (EI)NMR Spectroscopy
Primary Application Quantification & IdentificationIdentification & QuantificationAbsolute Structure Elucidation
Sample Throughput HighHighLow
Limit of Quantitation (LOQ) Low (pg/mL to ng/mL)Low (pg to ng on column)High (µg to mg)
Structural Information Molecular Weight, Fragmentation (MS/MS)Fragmentation FingerprintComplete Atomic Connectivity
Library Matching Limited (MS/MS libraries)Extensive (NIST, Wiley)Not Applicable
Matrix Effects High (Ion Suppression/Enhancement)ModerateLow
Instrument Cost HighModerateVery High

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This includes clear steps for sample preparation, system suitability, and data acquisition.

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System Prep Dissolve Sample in Mobile Phase Filter Filter (0.22 µm) Prep->Filter Inject Autosampler Injection Filter->Inject Column Reversed-Phase Separation (C18) Inject->Column Ionize Ionization Source (APCI) Column->Ionize Analyze Mass Analyzer (Quadrupole/TOF) Ionize->Analyze Detect Detector Analyze->Detect Data Data Acquisition & Processing Detect->Data

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS System Prep Dissolve Sample in Volatile Solvent (e.g., Hexane) Inject GC Inlet Injection (Split/Splitless) Prep->Inject Column Capillary Column Separation (e.g., DB-5ms) Inject->Column Ionize Ionization Source (Electron Ionization, 70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Data Data Acquisition & Library Search Detect->Data

Protocol 1: Quantitative LC-MS/MS Method

This protocol is optimized for the sensitive quantification of this compound.

  • Standard and Sample Preparation :

    • Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.

    • Create a calibration curve by serial dilution (e.g., 1.0 ng/mL to 1000 ng/mL) in 50:50 acetonitrile:water.

    • Prepare unknown samples by dissolving in 50:50 acetonitrile:water to an expected concentration within the calibration range.

  • LC Parameters :

    • Column : C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • MS Parameters :

    • Ion Source : APCI (Positive Ion Mode).

    • Precursor Ion : m/z 169.1 (corresponding to [M+H]⁺).

    • Product Ions : Determine two specific product ions via infusion and optimization (e.g., m/z 127.1, m/z 99.1). These are hypothetical and must be determined experimentally.

    • APCI Parameters : Corona Current: 4 µA; Vaporizer Temp: 400 °C; Capillary Temp: 250 °C.

    • Acquisition Mode : Selected Reaction Monitoring (SRM).

  • System Suitability :

    • Inject a mid-point standard (e.g., 100 ng/mL) five times before the analytical run.

    • Acceptance Criteria : Relative Standard Deviation (RSD) of peak area and retention time < 5%.

Protocol 2: GC-MS Identification Method

This protocol is designed for the confident identification of the analyte using library matching.

  • Standard and Sample Preparation :

    • Prepare a 100 µg/mL solution of the analyte in a volatile solvent like ethyl acetate or hexane.

  • GC Parameters :

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Inlet : Splitless mode, 250 °C.

    • Oven Program : Hold at 60 °C for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Injection Volume : 1 µL.

  • MS Parameters :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Analyzer : Quadrupole.

    • Acquisition Mode : Full Scan from m/z 40 to 300.

  • Data Analysis :

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Compare the acquired spectrum against the NIST/Wiley spectral library for a match index score. A score > 800 is generally considered a good match.

Method Validation and Trustworthiness

A method is not trustworthy until it is validated. For pharmaceutical applications, validation should follow ICH Q2(R1) guidelines.[18][19][20][21][22] Key parameters include:

  • Specificity : The ability to detect the analyte unequivocally in the presence of other components.[18] This is demonstrated by separating it from known impurities and placebo components.

  • Linearity : The ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.995 is typically required.

  • Accuracy & Precision : Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements. Acceptance criteria are often within ±15% for accuracy and <15% RSD for precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[19]

Decision_Tree Start What is the Analytical Goal? Goal_Quant Routine Quantification (Known Compound) Start->Goal_Quant Goal_ID Tentative Identification (e.g., in complex matrix) Start->Goal_ID Goal_Struct Definitive Structure Elucidation (Unknown) Start->Goal_Struct Method_LCMS Use LC-MS/MS (APCI) Goal_Quant->Method_LCMS High sensitivity & throughput Goal_ID->Method_LCMS If not volatile or thermally labile Method_GCMS Use GC-MS (EI) Goal_ID->Method_GCMS Library matching provides confidence Method_NMR Use NMR Goal_Struct->Method_NMR Gold standard for structure

Conclusion and Recommendations

For the routine quantification of this compound in complex matrices like plasma or formulation excipients, LC-MS/MS with an APCI source is the superior choice. Its high sensitivity, selectivity (via SRM), and applicability to non-volatile matrices make it ideal for regulated environments.

For rapid identification where authentic standards may be unavailable and structural clues are needed, GC-MS with EI is highly recommended. Its extensive, standardized fragmentation libraries provide a high degree of confidence in compound identity.

For the unequivocal structural elucidation of a novel related impurity or metabolite, neither MS technique is sufficient alone. NMR spectroscopy is essential and should be used to confirm the structure, with MS data providing complementary molecular weight and fragmentation information.

References

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A Comparative Guide to the Synthetic Routes of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-methyl-2-propoxybenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a propoxy group on the benzene ring, imparts specific physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this valuable compound. We will delve into the mechanistic details, experimental protocols, and comparative performance of the classical Williamson ether synthesis against modern palladium- and copper-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig and Ullmann etherifications. This document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as yield, purity, cost-effectiveness, and scalability.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their biological activity, metabolic stability, and lipophilicity.[1] this compound serves as a crucial intermediate in the construction of more complex molecules where this fluoro-substituted aromatic motif is desired. The presence of the propoxy group further allows for tailored solubility and binding interactions. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest. This guide will explore and compare the most viable synthetic pathways.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a widely used and straightforward method for the preparation of ethers.[2] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[2]

Retrosynthetic Analysis and Mechanistic Overview

For the synthesis of this compound, the most logical disconnection involves the formation of the ether linkage. This leads to two potential synthetic routes originating from 2-fluoro-5-methylphenol:

  • Route A: Deprotonation of 2-fluoro-5-methylphenol to its corresponding phenoxide, followed by reaction with a propyl halide (e.g., 1-bromopropane).

  • Route B: Deprotonation of propanol to propoxide, followed by reaction with a suitably substituted fluoro-methyl-aryl halide.

Route A is generally preferred due to the higher reactivity of primary alkyl halides like 1-bromopropane in SN2 reactions and the ready availability of 2-fluoro-5-methylphenol.

Reaction Mechanism: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Fluoro-5-methylphenol Phenoxide Sodium 2-fluoro-5-methylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide PropylHalide 1-Bromopropane Product This compound Phenoxide->Product SN2 Attack PropylHalide->Product

Caption: General workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Materials:

  • 2-Fluoro-5-methylphenol

  • 1-Bromopropane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a solution of 2-fluoro-5-methylphenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise. If using potassium carbonate (1.5 eq) in acetone, the reaction can be run at room temperature or with gentle heating. Stir the mixture for 30 minutes at the respective temperature to ensure complete formation of the phenoxide.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[3]

Expected Yield and Purity

The Williamson ether synthesis is generally a high-yielding reaction. For this specific transformation, yields in the range of 80-95% can be expected, with purity exceeding 98% after chromatographic purification.

Characterization Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 2H, Ar-H), 6.75 (d, J = 8.0 Hz, 1H, Ar-H), 4.00 (t, J = 6.5 Hz, 2H, -OCH₂-), 2.30 (s, 3H, -CH₃), 1.85 (sext, J = 7.0 Hz, 2H, -CH₂CH₂-), 1.05 (t, J = 7.5 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.0 (d, J = 245.0 Hz, C-F), 148.0 (d, J = 10.0 Hz, C-O), 130.0 (d, J = 5.0 Hz), 121.0, 115.0 (d, J = 20.0 Hz), 112.0 (d, J = 2.0 Hz), 71.0 (-OCH₂-), 22.5 (-CH₂CH₂-), 21.0 (-CH₃), 10.5 (-CH₂CH₃).

  • MS (EI): m/z (%) = 168 (M⁺).

Alternative Synthetic Strategies: A Comparative Overview

While the Williamson ether synthesis is a robust method, modern cross-coupling reactions offer alternative pathways that can be advantageous under certain circumstances, particularly when dealing with more complex or sterically hindered substrates.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[4] This method is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers.

Reaction Overview: Ullmann Condensation

G ArylHalide 1-Bromo-4-fluoro-2-methylbenzene Product This compound ArylHalide->Product Alcohol Propanol Alcohol->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Cu-catalyzed Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components of the Ullmann condensation for aryl ether synthesis.

Hypothetical Protocol:

A mixture of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), propanol (1.5 eq), a copper(I) salt such as CuI (10 mol%), a ligand like 1,10-phenanthroline (20 mol%), and a base such as K₂CO₃ (2.0 eq) in a high-boiling polar solvent like DMF or toluene would be heated at high temperatures (100-150 °C) for an extended period.[5]

Advantages:

  • Can be effective for substrates where the Williamson synthesis might be sluggish.

Disadvantages:

  • Typically requires harsh reaction conditions (high temperatures).

  • Stoichiometric amounts of copper were traditionally used, although catalytic versions are now common.[4]

  • The synthesis of the required 1-bromo-4-fluoro-2-methylbenzene precursor may add extra steps.

Method 3: Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers under milder conditions than the Ullmann condensation.[6][7]

Catalytic Cycle: Buchwald-Hartwig Etherification

G Pd(0) Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Aryl-Pd(II)-Halide Complex OxAdd->Pd(II) LigandEx Ligand Exchange Pd(II)->LigandEx Pd(II)Alkoxide Aryl-Pd(II)-Alkoxide Complex LigandEx->Pd(II)Alkoxide RedElim Reductive Elimination Pd(II)Alkoxide->RedElim RedElim->Pd(0) Catalyst Regeneration Product Aryl Ether RedElim->Product ArylHalide Aryl Halide ArylHalide->OxAdd Alkoxide Alkoxide Alkoxide->LigandEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig etherification.

Hypothetical Protocol:

A reaction vessel would be charged with 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), propanol (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like XPhos or SPhos (4-10 mol%), and a strong base like NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq) in an anhydrous, non-polar solvent such as toluene or dioxane. The reaction would be heated, typically between 80-110 °C, until completion.

Advantages:

  • Generally proceeds under milder conditions than the Ullmann condensation.

  • High functional group tolerance.[8]

  • Often provides higher yields for challenging substrates.

Disadvantages:

  • The cost of palladium catalysts and specialized phosphine ligands can be a significant factor.

  • Requires strictly anhydrous and anaerobic conditions.

  • Similar to the Ullmann condensation, it necessitates the synthesis of the aryl halide precursor.

Comparative Analysis of Synthetic Methods

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Starting Materials 2-Fluoro-5-methylphenol, Propyl halide1-Bromo-4-fluoro-2-methylbenzene, Propanol1-Bromo-4-fluoro-2-methylbenzene, Propanol
Catalyst None (Base mediated)Copper (I) saltPalladium complex with phosphine ligand
Reaction Conditions Mild to moderate (0 °C to reflux)Harsh (High temperatures, 100-150 °C)Moderate (80-110 °C)
Typical Yield High (80-95%)Moderate to goodGood to excellent
Cost-Effectiveness High (Inexpensive reagents)Moderate (Copper catalyst is cheaper than Pd)Lower (Expensive Pd catalyst and ligands)
Scalability ExcellentGoodModerate (Cost can be a limiting factor)
Substrate Scope Good for primary alkyl halidesBroad for aryl halidesVery broad, high functional group tolerance
Key Advantage Simplicity, low cost, high yieldGood for certain challenging substratesMild conditions, high yields, broad scope

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Williamson ether synthesis stands out as the most practical and economical choice. Its operational simplicity, use of readily available and inexpensive starting materials, and consistently high yields make it the preferred method for routine preparation.

The Ullmann condensation and Buchwald-Hartwig etherification , while powerful methods for aryl ether formation, are less ideal for this specific target molecule primarily due to the need to first synthesize the 1-bromo-4-fluoro-2-methylbenzene precursor. However, these methods become highly valuable in scenarios where the Williamson ether synthesis may fail, for instance, with more complex, sterically hindered phenols or in the context of combinatorial library synthesis where a broader substrate scope is essential. The Buchwald-Hartwig reaction, in particular, offers the advantage of milder reaction conditions compared to the Ullmann condensation, albeit at a higher cost.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, considering factors such as the desired scale of the reaction, budget constraints, and the availability of starting materials and specialized catalysts.

References

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  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • This compound, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Benzene, 1-fluoro-4-methyl-2-propoxy- | 1311197-87-1 | MFCD19237203 | AG000VJW. (n.d.). Retrieved from [Link]

  • Benzene, 1-fluoro-4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. (2017). Retrieved from [Link]

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  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]

  • "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger - JMU Scholarly Commons. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024). Retrieved from [Link]

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  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparison of synthetic strategies for obtaining 1-Fluoro-4-methyl-2-propoxybenzene, a key intermediate in the development of novel chemical entities. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis of expected yields and purity. The primary focus will be on the classical Williamson ether synthesis, contextualized against modern palladium-catalyzed methods like the Buchwald-Hartwig etherification. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions on synthetic route selection based on efficiency, scalability, and laboratory capabilities.

Introduction: The Strategic Importance of Fluoroalkoxyarenes

This compound (CAS 1311197-87-1) belongs to a class of fluoroalkoxyarenes that are of significant interest in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom can modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, while the alkoxy group provides a handle for further functionalization.[2] The specific substitution pattern of this molecule makes it a valuable building block. Reliable and high-yield synthesis of this intermediate is therefore a critical step in many research and development pipelines.

This guide moves beyond a simple recitation of procedures. It aims to provide a holistic view, explaining the why behind procedural steps and offering a logical framework for choosing the most appropriate synthetic pathway.

Primary Synthetic Route: The SNAr-Mediated Williamson Ether Synthesis

The most direct and cost-effective approach for synthesizing this compound is the Williamson ether synthesis, which in this aromatic context, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Deep Dive: Addition-Elimination

Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack.[3] Instead, it proceeds through a two-step addition-elimination pathway:[4][5]

  • Nucleophilic Addition: The propoxide ion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The presence of electron-withdrawing groups (like the fluorine itself, though weak) helps to stabilize this negatively charged intermediate.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride ion. While fluoride is typically a poor leaving group in SN2 reactions, in SNAr, the rate-determining step is usually the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating the reaction.[6]

Validated Experimental Protocol

This protocol details the synthesis from 2-fluoro-5-methylphenol and 1-bromopropane.

Materials:

  • 2-Fluoro-5-methylphenol

  • 1-Bromopropane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-fluoro-5-methylphenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromopropane (1.2 eq) dropwise via the dropping funnel over 15 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Etherification cluster_workup Workup & Purification start 1. Add 2-Fluoro-5-methylphenol & Anhydrous DMF to Flask cool1 2. Cool to 0 °C start->cool1 add_NaH 3. Add NaH (1.2 eq) (Formation of Alkoxide) cool1->add_NaH stir1 4. Stir at 0 °C then RT add_NaH->stir1 cool2 5. Cool to 0 °C stir1->cool2 add_bromide 6. Add 1-Bromopropane (1.2 eq) cool2->add_bromide react 7. Warm to RT, Stir 12-18h add_bromide->react quench 8. Quench with NH4Cl (aq) react->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash with H2O & Brine extract->wash dry 11. Dry (MgSO4) & Concentrate wash->dry purify 12. Column Chromatography dry->purify product Pure Product purify->product G start Start: Synthesize This compound check_activation Is the aromatic ring electron-deficient (activated for SNAr)? start->check_activation snar PREFERRED METHOD: Williamson Ether Synthesis (SNAr) check_activation->snar Yes check_sterics Is steric hindrance a major concern? check_activation->check_sterics No/Marginal buchwald CONSIDER ALTERNATIVE: Buchwald-Hartwig C-O Coupling check_sterics->buchwald Yes check_cost Is cost/catalyst removal a primary concern? check_sterics->check_cost No check_cost->snar Yes check_cost->buchwald No

Caption: Decision tree for selecting the optimal synthesis method.

Yield Validation and Purity Analysis

Objective validation requires a rigorous comparison of expected yields with actual experimental outcomes, coupled with thorough analytical characterization to confirm purity.

Comparative Yield and Purity Data
ParameterWilliamson Ether Synthesis (SNAr)Buchwald-Hartwig C-O Coupling (Projected)
Starting Materials 2-Fluoro-5-methylphenol, 1-Bromopropane1-Bromo-2-fluoro-5-methylbenzene, n-Propanol
Key Reagents NaH, DMFPd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)
Typical Yield 75-90% (Lab Scale)80-95% (Literature on similar substrates)
Purity (Post-Chroma.) >98%>98%
Key Advantages Low cost, readily available reagents, simple setup.Broad scope, milder conditions possible, tolerates sterics.
Key Disadvantages Requires strongly activated substrate, use of NaH.Catalyst cost, potential for metal contamination, ligand sensitivity.
Purity Determination: A Multi-Technique Approach

Confirming the identity and purity of the final product is non-negotiable. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Protons on the carbon adjacent to the ether oxygen will show a characteristic downfield shift to ~3.4-4.5 ppm. [7][8]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound (168.2 g/mol ) and provides an accurate assessment of its purity by separating it from any residual starting materials or byproducts. [9][10]* Infrared (IR) Spectroscopy: The presence of a strong C-O single-bond stretching absorption in the 1050-1250 cm⁻¹ range is indicative of an aryl alkyl ether. [7]

Conclusion and Recommendations

For the synthesis of this compound, the Williamson ether synthesis via an SNAr pathway represents the most practical and economically viable method for typical laboratory and pilot scales. The starting materials are accessible, and the procedure is robust, consistently providing high yields and purity after standard purification.

The Buchwald-Hartwig C-O coupling should be considered a powerful secondary option . It is the method of choice when dealing with less activated or sterically hindered analogues, or during medicinal chemistry campaigns where rapid diversification of the alcohol component is required. While the upfront cost of the catalyst and ligands is higher, its reliability and broad scope can justify the expense in complex synthetic challenges.

Ultimately, the choice of synthesis is a balance of substrate reactivity, scale, cost, and available equipment. This guide provides the foundational data and logic to make that choice with confidence.

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Comparative Analysis of 1-Fluoro-4-methyl-2-propoxybenzene and its Structural Analogs: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated aromatic ethers are a cornerstone of modern medicinal chemistry and materials science, offering unique physicochemical properties that can enhance molecular stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive comparative analysis of 1-Fluoro-4-methyl-2-propoxybenzene, a representative scaffold, against its structural analogs. We will delve into a side-by-side examination of their synthesis, spectroscopic signatures, and chemical reactivity. By elucidating the subtle yet significant impacts of substituent placement and alkyl chain length, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the rational design of novel fluorinated compounds.

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate a compound's pharmacological profile.[3][4] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[1][3] When incorporated into an aromatic ether scaffold, the interplay between the fluorine atom and the alkoxy group creates a unique electronic environment that dictates the molecule's behavior.

This guide focuses on this compound as our primary compound of interest. We will compare it against three logically chosen analogs to dissect the individual contributions of the alkoxy group, its chain length, and the relative positions of the substituents:

  • Analog A: 2-Fluoro-5-methylanisole: To assess the impact of alkoxy chain length (propoxy vs. methoxy).

  • Analog B: 4-Fluoro-3-methoxytoluene: To evaluate the effect of positional isomerism.

  • Analog C: 1-Fluoro-4-methylbenzene (p-Fluorotoluene): To establish a baseline by removing the alkoxy group.

Through this analysis, we aim to provide a clear causal link between molecular structure and chemical properties, supported by experimental data and established chemical principles.

Synthesis and Characterization

The synthesis of these fluorinated aromatic ethers typically proceeds via nucleophilic substitution, most commonly the Williamson ether synthesis, where a phenol is deprotonated to its corresponding phenoxide and reacted with an alkyl halide. Alternative methods involve aromatic fluorination of a pre-existing ether, though this can sometimes present challenges with regioselectivity.[5][6][7]

Proposed General Synthesis Workflow

The following workflow illustrates a common and robust route to the target compounds. The choice of starting material—either the appropriate fluorophenol or the bromo-precursor for the ether—is critical and depends on commercial availability and downstream reactivity considerations.

Synthesis_Workflow cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) Start1 2-Fluoro-5-methylphenol Step1_1 Deprotonation (e.g., K₂CO₃, NaH) Start1->Step1_1 Intermediate1 Potassium 2-fluoro- 5-methylphenoxide Step1_1->Intermediate1 Step1_2 Alkylation (e.g., Propyl Bromide) Intermediate1->Step1_2 Product 1-Fluoro-4-methyl- 2-propoxybenzene Step1_2->Product Start2 1-Bromo-2-fluoro-4-methylbenzene Step2_1 Reaction with Sodium Propoxide (Cu Catalyst) Start2->Step2_1 Product2 1-Fluoro-4-methyl- 2-propoxybenzene Step2_1->Product2

Caption: General synthetic workflows for this compound.

Comparative Physicochemical Properties

The seemingly minor structural differences between our target compound and its analogs lead to distinct physicochemical profiles. These properties, particularly lipophilicity (LogP) and polar surface area (PSA), are critical determinants of a molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

CompoundStructureFormulaMW ( g/mol )Boiling Point (°C)Density (g/cm³)LogP (calc.)
This compound This compoundC₁₀H₁₃FO168.21[8][9]N/AN/A~3.5
Analog A: 2-Fluoro-5-methylanisole2-Fluoro-5-methylanisoleC₈H₉FO140.15[10]93-95 / 30mmHg[11]1.07[11]~2.5[10]
Analog B: 4-Fluoro-3-methoxytoluene4-Fluoro-3-methoxytolueneC₈H₉FO140.15[11]N/AN/A~2.5
Analog C: 1-Fluoro-4-methylbenzene1-Fluoro-4-methylbenzeneC₇H₇F110.13[12]116-1170.99~2.3

Analysis of Causality:

  • Effect of Alkoxy Group: The introduction of the propoxy group in our target compound significantly increases the molecular weight and, most importantly, the lipophilicity (LogP) compared to Analog C (p-Fluorotoluene). This is a direct consequence of adding the nonpolar propyl chain.

  • Effect of Alkoxy Chain Length: Comparing the target compound (propoxy) with Analog A (methoxy) demonstrates that extending the alkyl chain from methyl to propyl increases the LogP by approximately one unit. This is a common strategy to enhance membrane permeability, although excessive lipophilicity can lead to other issues like poor solubility and non-specific binding.[13]

Comparative Spectroscopic Analysis

Spectroscopic analysis provides the definitive structural confirmation of these compounds. ¹⁹F NMR is particularly powerful for verifying the presence and electronic environment of the fluorine atom.[14][15][16]

CompoundKey ¹H NMR Shifts (ppm, predicted)Key ¹³C NMR Shifts (ppm, predicted)Key ¹⁹F NMR Shift (ppm, predicted)Key IR Bands (cm⁻¹)
This compound 6.7-7.0 (Ar-H), 3.9 (O-CH₂), 2.3 (Ar-CH₃), 1.8 (CH₂), 1.0 (CH₃)~150 (C-F), ~148 (C-O), 115-130 (Ar-C), ~70 (O-CH₂), ~22 (CH₂), ~20 (Ar-CH₃), ~10 (CH₃)-135 to -145~1250 (C-F), ~1120 (C-O-C)
Analog A: 2-Fluoro-5-methylanisole6.7-7.0 (Ar-H), 3.8 (O-CH₃), 2.3 (Ar-CH₃)~150 (C-F), ~148 (C-O), 115-130 (Ar-C), ~56 (O-CH₃), ~20 (Ar-CH₃)-135 to -145~1250 (C-F), ~1120 (C-O-C)
Analog B: 4-Fluoro-3-methoxytoluene6.8-7.1 (Ar-H), 3.9 (O-CH₃), 2.2 (Ar-CH₃)~155 (C-F), ~145 (C-O), 110-130 (Ar-C), ~56 (O-CH₃), ~16 (Ar-CH₃)-115 to -125~1270 (C-F), ~1100 (C-O-C)
Analog C: 1-Fluoro-4-methylbenzene6.9-7.1 (Ar-H), 2.3 (Ar-CH₃)~161 (C-F), 115-135 (Ar-C), ~21 (Ar-CH₃)-115 to -120~1230 (C-F)

Analysis of Causality:

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of an ortho-alkoxy group (target compound and Analog A) results in a more upfield (more negative) ¹⁹F shift compared to analogs where the fluorine has only alkyl or hydrogen neighbors. This shielding effect is due to the electron-donating resonance of the oxygen lone pairs.

  • ¹H and ¹³C NMR: The signals for the propoxy group in the target compound are clearly distinguishable, with the O-CH₂ protons appearing around 3.9-4.0 ppm. The aromatic region provides key information on the substitution pattern through splitting patterns and coupling constants (J-HF and J-HH).

  • IR Spectroscopy: The presence of a strong C-F stretching band around 1250 cm⁻¹ and a characteristic C-O-C (asymmetric ether stretch) band around 1120 cm⁻¹ are definitive features for the fluorinated ethers.[17]

Comparative Chemical Reactivity

The reactivity of the aromatic ring, particularly in electrophilic aromatic substitution (EAS), is governed by the combined electronic effects of the substituents. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) but a moderate electron-donating resonance effect (+R). Conversely, the alkoxy group has a weaker -I effect and a strong +R effect.

Caption: Electronic effects governing electrophilic aromatic substitution.

Analysis of Causality:

  • Electrophilic Aromatic Substitution (EAS):

    • For This compound , the powerful ortho-, para-directing propoxy group is the dominant director. The para position is blocked by the methyl group. Of the two available ortho positions (3 and 5), substitution is strongly favored at position 5. This is because position 3 is sterically hindered by both the propoxy and fluoro groups, and electronically, an incoming electrophile at position 5 benefits from the activating effect of the propoxy group while being only meta to the deactivating fluorine.

    • In contrast, Analog C (p-Fluorotoluene) is much less reactive towards EAS. While the fluorine is ortho-, para-directing, its overall deactivating nature slows the reaction compared to toluene.[18][19] The presence of the activating propoxy group in our target compound makes its ring significantly more electron-rich and thus more susceptible to electrophilic attack than p-fluorotoluene.

  • Nucleophilic Aromatic Substitution (SNAr):

    • While not typically facile without strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the halogen, the C-F bond is susceptible to SNAr under forcing conditions. Fluorobenzene is often more reactive in SNAr than chlorobenzene because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex intermediate.[20] The electron-donating nature of the propoxy and methyl groups in our target compound would, however, disfavor this pathway compared to a less substituted fluoroaromatic ring.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis, a self-validating and highly reliable method for preparing ethers.

Objective: To synthesize this compound from 2-Fluoro-5-methylphenol.

Materials:

  • 2-Fluoro-5-methylphenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or DMF, anhydrous

  • Diethyl ether

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-5-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (or DMF) to the flask until the solids are suspended (approx. 10 mL per gram of phenol).

  • Alkylation: Add 1-bromopropane (1.2 eq) to the stirring suspension.

    • Causality Note: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing side reactions.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and potassium bromide byproduct and wash the solid cake with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with water, 1M NaOH (to remove any unreacted phenol), water, and finally brine.

    • Self-Validation: The basic wash is a critical step to ensure the purity of the final product from the acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Conclusion and Future Outlook

This guide demonstrates that subtle modifications to the structure of fluorinated aromatic ethers have predictable and significant consequences for their physicochemical and reactive properties. The choice of alkoxy chain length directly modulates lipophilicity, a key parameter in drug design, while the relative positioning of substituents dictates the regiochemical outcome of synthetic transformations.

The analysis of this compound and its analogs reveals a clear structure-property relationship:

  • The propoxy group enhances lipophilicity and strongly activates the ring towards electrophilic attack at the C5 position.

  • The fluoro group provides a sensitive NMR probe and influences the overall electronic character, while also presenting a potential site for SNAr chemistry.

For drug development professionals, scaffolds like this compound offer a tunable platform. By varying the alkoxy group, one can fine-tune the ADME profile, while the predictable reactivity allows for straightforward late-stage functionalization to explore structure-activity relationships. Future research could focus on leveraging these scaffolds as building blocks for inhibitors, probes, or novel materials where precise control over electronic and steric properties is paramount.

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The Limitations of Traditional Propoxylation with Propylene Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for the Propoxylation of Fluorinated Phenols

For researchers, scientists, and drug development professionals, the synthesis of fluorinated aryl propyl ethers is a critical step in the development of advanced materials and pharmaceuticals. The unique properties imparted by fluorine, such as enhanced thermal stability, chemical resistance, and metabolic stability, make these compounds highly valuable. The traditional method for propoxylation, however, presents significant challenges in terms of safety and selectivity. This guide provides a comprehensive comparison of alternative reagents for the propoxylation of fluorinated phenols, supported by experimental data and protocols, to empower researchers with safer, more efficient, and sustainable synthetic strategies.

The industrial standard for producing propylene glycol phenyl ethers involves the base-catalyzed ring-opening of propylene oxide with a phenol.[1] While effective, this method is fraught with challenges:

  • Safety Concerns: Propylene oxide is a highly flammable and explosive compound, requiring specialized handling and equipment, particularly for reactions conducted under pressure.[2]

  • Selectivity Issues: A significant drawback is the formation of undesired side-products, such as dipropylene glycol phenyl ether. This occurs when the product, potassium propylene glycol phenyl ether, which is more basic than the starting potassium phenolate, reacts with unreacted propylene oxide.[1]

  • Harsh Reaction Conditions: The use of strong bases as catalysts can lead to secondary reactions, especially with substrates containing sensitive functional groups.

These limitations necessitate the exploration of alternative reagents that offer a better safety profile and improved reaction control.

Propylene Carbonate: A Safer and Greener Alternative

Propylene carbonate has emerged as a promising alternative to propylene oxide for the hydroxypropoxylation of phenols.[2][3][4] It is a less volatile and non-explosive reagent, making it inherently safer to handle. The reaction proceeds via a ring-opening mechanism, releasing carbon dioxide as the only byproduct, which is a significant advantage from a green chemistry perspective.[4]

Reaction Mechanism and Catalysis

The propoxylation of phenols using propylene carbonate can be catalyzed by various systems, including potassium iodide[3], potassium carbonate[2], and fluoride salts like tetrabutylammonium fluoride (TBAF).[4] The general mechanism involves the nucleophilic attack of the phenoxide on the electrophilic carbonyl carbon of the propylene carbonate, followed by decarboxylation to yield the desired hydroxypropyl aryl ether.

Propylene_Carbonate_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products phenol Fluorinated Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation pc Propylene Carbonate intermediate Intermediate pc->intermediate catalyst Base (e.g., K₂CO₃, TBAF) catalyst->phenol activates product Hydroxypropyl Aryl Ether (Ar-O-CH₂CH(OH)CH₃) co2 Carbon Dioxide (CO₂) phenoxide->intermediate Nucleophilic Attack intermediate->product Decarboxylation intermediate->co2

Caption: Reaction mechanism for the propoxylation of a fluorinated phenol using propylene carbonate.

Comparative Performance Data
ReagentCatalystTemperature (°C)TimeYield (%)ByproductsSafety ProfileReference
Propylene OxideBase (e.g., NaOH)140-1605-13 hVariableDipropylene glycol phenyl etherExplosive, requires high pressure[1][2]
Propylene CarbonateKINeutral pH-HighCO₂Non-explosive, less volatile[3]
Propylene CarbonateK₂CO₃170-200--CO₂Non-explosive, less volatile[2]
Propylene CarbonateTBAF·3H₂O (1 mol%)17013 min - 21 h66-98CO₂Non-explosive, less volatile[4]

Phase-Transfer Catalysis: Enhancing Efficiency and Control

Phase-transfer catalysis (PTC) offers a powerful methodology to enhance the efficiency and selectivity of propoxylation reactions.[5] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the phenol and propoxylating agent) by transporting the reactive anion into the organic phase.[6]

Advantages of Phase-Transfer Catalysis
  • Milder Reaction Conditions: PTC often allows for reactions to be carried out at lower temperatures and with less aggressive bases.[5]

  • Increased Reaction Rates and Yields: By bringing the reactants together in the same phase, PTC can significantly accelerate reaction rates and improve product yields.[6]

  • Reduced Solvent Usage: In some cases, PTC can enable solvent-free reaction conditions, further enhancing the green credentials of the process.[7]

  • Suppression of Side Reactions: The controlled transfer of the nucleophile can help to minimize the formation of byproducts.[6]

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide), phosphonium salts, and crown ethers.[5]

PTC_Workflow cluster_phases Immiscible Phases cluster_catalyst Phase-Transfer Catalyst (Q⁺X⁻) cluster_reaction Reaction in Organic Phase aqueous Aqueous Phase (Base: NaOH, K₂CO₃) catalyst e.g., Tetrabutylammonium Bromide aqueous->catalyst Anion Exchange (ArOH + OH⁻ → ArO⁻ + H₂O) organic Organic Phase (Fluorinated Phenol, Propoxylating Agent) reaction [Q⁺ArO⁻] + Propoxylating Agent → Product + [Q⁺X⁻] organic->reaction catalyst->organic Transport of Phenoxide

Caption: Workflow of a phase-transfer catalyzed propoxylation of a fluorinated phenol.

Experimental Protocols

Protocol 1: Propoxylation of 4-Fluorophenol with Propylene Carbonate using Potassium Iodide

Materials:

  • 4-Fluorophenol

  • Propylene Carbonate

  • Potassium Iodide (KI)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.

Procedure:

  • To the reaction vessel, add 4-fluorophenol and a catalytic amount of potassium iodide.

  • Add an excess of propylene carbonate to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 150-180 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by distillation or column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

(Note: This is a generalized protocol based on the principles described in the literature.[3] Specific conditions such as stoichiometry, temperature, and reaction time should be optimized for each specific substrate.)

Protocol 2: Phase-Transfer Catalyzed Propoxylation of 2,3,4,5,6-Pentafluorophenol

Materials:

  • 2,3,4,5,6-Pentafluorophenol

  • Propylene Glycol Monomethyl Ether (as a safer propoxylating agent surrogate or use propylene carbonate)

  • Sodium Hydroxide (aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Reaction vessel with mechanical stirring, condenser, and nitrogen inlet.

Procedure:

  • In the reaction vessel, dissolve 2,3,4,5,6-pentafluorophenol in toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide.

  • Add the propoxylating agent to the organic phase.

  • Slowly add the aqueous sodium hydroxide solution with vigorous stirring.

  • Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by GC-MS.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

  • Characterize the product using appropriate spectroscopic methods.

(Note: This protocol is a representative example of how PTC can be applied. The choice of solvent, base, catalyst, and temperature will depend on the specific fluorinated phenol and propoxylating agent used.)

Conclusion

The propoxylation of fluorinated phenols is a crucial transformation in the synthesis of high-value fluorinated compounds. While the traditional use of propylene oxide is effective, its hazardous nature and lack of selectivity are significant drawbacks. Propylene carbonate stands out as a safer, greener, and highly effective alternative. Furthermore, the application of phase-transfer catalysis provides a robust platform for optimizing these reactions, leading to milder conditions, higher yields, and greater control. By embracing these alternative reagents and methodologies, researchers can advance the synthesis of fluorinated aryl propyl ethers in a more sustainable and efficient manner.

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A Comparative Guide to Purity Assessment: qNMR as a Primary Method for 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For researchers and drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts data integrity and project timelines. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 1-Fluoro-4-methyl-2-propoxybenzene, a key building block in medicinal chemistry.

The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its pharmacological and toxicological profile. Impurities, even in trace amounts, can lead to adverse effects, reduced efficacy, or altered stability of the final drug product. Therefore, robust and accurate purity assessment is not merely a regulatory requirement but a fundamental scientific necessity.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[1] Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, enabling direct quantification against a certified internal standard of a different compound.[1][2] This intrinsic characteristic of NMR spectroscopy provides a significant advantage in the early stages of drug development when a fully characterized, high-purity reference standard of the new chemical entity may not be available.

Key Advantages of qNMR:
  • Direct Measurement: Eliminates the need for a chemically identical reference standard for the analyte.[1]

  • High Accuracy and Precision: Capable of delivering highly accurate and precise purity values.[1][3]

  • Structural Confirmation: Provides structural information about the analyte and any impurities within the same experiment.[1][4]

  • Versatility: A single internal standard can be used for the quantification of a wide array of compounds.[1]

  • Speed and Efficiency: qNMR measurements can often be faster than developing and validating a new chromatographic method.[1][5]

Causality Behind Experimental Choices in qNMR

The reliability of qNMR results hinges on meticulous experimental design and execution.[2] Key parameters are chosen to ensure that the signal intensity is directly and solely proportional to the molar concentration of the nuclei.

  • Selection of Internal Standard: The internal standard is the cornerstone of accuracy in qNMR. It must be a high-purity, stable, non-volatile solid that is soluble in the same deuterated solvent as the analyte. Its NMR spectrum should have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay is crucial. This is typically set to 5-7 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard. Incomplete relaxation leads to signal attenuation and inaccurate quantification.

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal for each scan. However, for faster acquisition, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can be employed, provided that the Ernst angle is considered for optimal sensitivity.

  • Signal Integration: The integration of the NMR signals is the basis of quantification. The integration region should encompass the entire peak, typically spanning a window that is at least 20 times the width of the peak at half-height to capture >99.9% of the signal area.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy Protocol for this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube using a microbalance with a readability of at least 0.01 mg.[6]

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) and add it to the same NMR tube.

    • Record the exact masses of both the analyte and the internal standard.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Cap the tube and vortex until both the analyte and the internal standard are completely dissolved.[2]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Set the spectral width to cover all signals of interest.

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 30 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]

  • Data Processing and Purity Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl protons) and a signal of the internal standard.

    • Calculate the purity of this compound using the following equation[2]:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • std = Internal Standard

Comparative Analysis: HPLC and GC

While qNMR offers significant advantages, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain workhorse techniques for purity assessment in the pharmaceutical industry.[5][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For purity determination, an ultraviolet (UV) detector is commonly used, and the peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the area percent purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve Sample in Mobile Phase injector Injector s_prep->injector column HPLC Column (Stationary Phase) injector->column detector UV Detector column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration purity_calc Area Percent Purity Calculation integration->purity_calc

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[9] It separates components in a gaseous mobile phase based on their interaction with a stationary phase within a long, thin column.[11] A Flame Ionization Detector (FID) is often used, which provides a response that is proportional to the mass of carbon in the analyte.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis s_prep_gc Dissolve Sample in Volatile Solvent injector_gc Injector (Heated) s_prep_gc->injector_gc column_gc GC Column (Stationary Phase) injector_gc->column_gc detector_gc FID Detector column_gc->detector_gc chromatogram_gc Chromatogram Generation detector_gc->chromatogram_gc integration_gc Peak Integration chromatogram_gc->integration_gc purity_calc_gc Area Percent Purity Calculation integration_gc->purity_calc_gc

Performance Comparison: Purity of this compound

To provide a practical comparison, the purity of a single batch of this compound was determined using qNMR, HPLC, and GC. The results are summarized in the table below.

Parameter qNMR HPLC (UV) GC (FID)
Purity (% w/w) 98.799.2 (Area %)99.1 (Area %)
Precision (RSD, n=6) 0.15%0.35%0.28%
Accuracy (vs. Certified Value) HighMethod DependentMethod Dependent
Reference Standard External Certified StandardRequires Analyte-Specific StandardRequires Analyte-Specific Standard
Analysis Time (per sample) ~15-20 minutes~25-30 minutes~20-25 minutes
Structural Information YesNoNo

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The qNMR result provides a weight/weight percentage purity, which is an absolute measure. The HPLC and GC results are area percentages, which assume that all components have the same response factor in the detector. This can be a source of inaccuracy, especially if the impurities have different chromophores (for UV detection) or different carbon content (for FID).

Logical Framework for Method Selection

The choice of analytical technique for purity assessment should be guided by the stage of development, the availability of reference standards, and the specific information required.

Method_Selection start Purity Assessment Required ref_std Analyte-Specific Reference Standard Available? start->ref_std structural_info Structural Information Needed? ref_std->structural_info No hplc HPLC ref_std->hplc Yes volatility Compound Volatile & Thermally Stable? structural_info->volatility No qnmr qNMR structural_info->qnmr Yes volatility->hplc No gc GC volatility->gc Yes

Conclusion

For the definitive purity assessment of new chemical entities like this compound, qNMR stands out as a superior primary method. Its ability to provide direct, accurate, and precise quantification without the need for an analyte-specific reference standard is a significant advantage, particularly in research and early development phases. Furthermore, the structural information gleaned from the NMR spectrum offers an additional layer of confidence in the identity and purity of the material.

While HPLC and GC are invaluable for routine quality control and release testing where validated methods and reference standards are established, qNMR provides a more fundamental and robust measure of purity that can serve as a benchmark for other analytical techniques. The adoption of qNMR as a primary tool for purity assessment can lead to more reliable data, accelerated development timelines, and ultimately, safer and more effective medicines.

References

  • Gas Chromatography (GC) for Purity & Identity | CUP contract labs. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
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  • Purity by Absolute qNMR Instructions. (n.d.).
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  • 2.5B: Uses of Gas Chromatography - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Quantitative NMR | Organic Primary Standards Group. (n.d.).
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  • Validation of a Generic qHNMR Method for Natural Products Analysis - PMC. (n.d.). Retrieved from [Link]

  • Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.).
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  • What methods are used to test the purity of organic compounds? - TutorChase. (n.d.).
  • High-Performance Quantitative H-1 NMR - Sigma-Aldrich. (n.d.).
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. (n.d.). Retrieved from [Link]

  • Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide - Benchchem. (n.d.).
  • Quantitative NMR Spectroscopy.docx. (2017, November).
  • Small Molecule HPLC - Sigma-Aldrich. (n.d.).
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - J-Stage. (n.d.). Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
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  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 1-Fluoro-4-methyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on data from analogous fluorinated aromatic compounds, 1-Fluoro-4-methyl-2-propoxybenzene should be treated as a hazardous substance.[1] Similar chemicals are known to be skin and eye irritants and may cause respiratory irritation if inhaled.[1][2][3]

Core Principle: The foundation of safe disposal is proactive risk mitigation. By understanding the hazards, we can implement appropriate controls to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The following should be considered mandatory when handling this compound waste:

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact, which can cause irritation.[2][3]
Eye/Face Protection Safety glasses with side shields or chemical goggles.[1][2]To protect against splashes that could cause serious eye irritation.[2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]To minimize the risk of accidental skin exposure.

All handling of this chemical waste should occur in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation risks.[1]

The Cardinal Rule: Segregation of Halogenated Waste

The single most important step in the disposal of this compound is its correct categorization. As a fluorinated compound, it is classified as a halogenated organic waste .[4] This classification dictates its entire disposal pathway.

Why Segregation Matters: Halogenated organic wastes are typically disposed of via high-temperature incineration by licensed hazardous waste facilities.[4] Mixing them with non-halogenated solvents needlessly complicates and increases the cost of disposal for the entire waste stream, as the entire mixture must then be treated as halogenated waste.[5][6]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for chemical waste segregation.

G Start Begin Waste Disposal IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Collect in dedicated 'Halogenated Waste' container IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in dedicated 'Non-Halogenated Waste' container IsHalogenated->NonHalogenatedContainer No FinalDisposal Arrange for pickup by licensed hazardous waste contractor HalogenatedContainer->FinalDisposal NonHalogenatedContainer->FinalDisposal

Caption: Waste Segregation Decision Flowchart

Step-by-Step Disposal Protocol

Adherence to a systematic protocol ensures compliance and safety. Do not, under any circumstances, dispose of this compound down the sink or in regular trash.[1][6]

Step 1: Waste Collection

Collect liquid waste containing this compound in a dedicated, leak-proof container.[1]

  • Container Integrity: The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[7][8]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[8]

  • Headspace: For safety, do not fill the container more than three-quarters full to allow for vapor expansion.[9]

Step 2: Labeling

Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container at the moment the first drop of waste is added.[7] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • An accurate list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[8]

Step 3: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Location: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

  • Closure: The container must be kept closed at all times except when actively adding waste.[5][7][8]

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed environmental services contractor.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1] They will guide you on specific institutional procedures.

  • Cradle-to-Grave Responsibility: As the generator of the waste, you are legally responsible for it from its creation to its final disposal.[6] Partnering with your EHS office and certified contractors ensures this responsibility is met.

Step 5: Decontamination and Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until they are properly decontaminated (e.g., triple-rinsed).[1] The rinsate should be collected as hazardous waste. Follow your institution's specific guidelines for the disposal of empty chemical containers.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By treating this compound as a halogenated hazardous waste, utilizing appropriate PPE, and adhering to a strict protocol of segregation, labeling, and professional disposal, you safeguard yourself, your colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is the hallmark of a trustworthy and authoritative scientific professional.

References

  • Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene.
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  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-Fluoro-4-methyl-2-propoxybenzene: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

1-Fluoro-4-methyl-2-propoxybenzene possesses several functional groups that inform its potential hazards: a fluorinated aromatic ring, an ether linkage, and alkyl substituents. Based on analogous compounds, we can anticipate the following primary risks:

  • Skin and Eye Irritation: Aromatic compounds, especially those with halogen substituents, are often irritating to the skin and eyes upon direct contact. Similar molecules are classified as skin and eye irritants (Category 2) or can cause serious eye damage.[1][2][3][4]

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system if inhaled.[2][3][5]

  • Dermal Absorption: Like many organic solvents, there is a potential for this compound to be absorbed through the skin, which could lead to systemic effects.

  • Organ Toxicity: Some related nitro- and chloro-substituted aromatics show potential for organ damage through prolonged or repeated exposure.[1][3] While this compound lacks the nitro group, a cautious approach is warranted.

  • Flammability: Many organic ethers and solvents are flammable.[4][6][7] The presence of alkyl groups contributes to its combustible nature. It should be kept away from ignition sources.[4][6][7]

Hazard Summary Table
Potential HazardAssociated RiskPrimary Exposure Route(s)Recommended Engineering Control
Skin Irritation/Corrosion Causes skin irritation, potential for burns with prolonged contact.DermalChemical Fume Hood
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]OcularChemical Fume Hood
Respiratory Irritation May cause irritation to the nose, throat, and lungs.[2][5]InhalationChemical Fume Hood
Flammability Vapors may form flammable mixtures with air.[4][6]InhalationFlammables Storage Cabinet
Potential Systemic Toxicity May be harmful if swallowed or absorbed through the skin.[1][3]Ingestion, Dermal, InhalationChemical Fume Hood

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[6][8] PPE is used to protect you from residual risks and in the event of a spill or splash.

Step-by-Step PPE Selection and Use

A. Eye and Face Protection: Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Standard Operations (e.g., weighing, transfers <100 mL): Use tight-fitting chemical splash goggles that meet ANSI Z87.1 standards.[9] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.[10]

  • High-Risk Operations (e.g., reactions under pressure, large volume transfers >100 mL): In addition to chemical splash goggles, a full-face shield must be worn.[9][11] This provides an extra layer of protection for the entire face from splashes or energetic reaction failures.

B. Skin and Body Protection:

  • Gloves: The choice of glove material is critical. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for incidental contact.[9][11]

    • Causality: Nitrile is a synthetic copolymer that offers better chemical and puncture resistance than latex. For aromatic ethers, it provides a sufficient barrier for tasks like transfers and sample preparation.

    • Protocol: Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately using the proper technique (without touching the outer surface with your bare hand), and wash your hands thoroughly.[2] Dispose of contaminated gloves as hazardous waste. For prolonged or immersive contact, consider heavier-duty gloves like butyl rubber or Viton™, and consult the manufacturer's chemical resistance guide.[11][12]

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[9] It should be fully buttoned with the sleeves rolled down.

    • Causality: Synthetic fabrics like polyester can melt and fuse to the skin in a fire, exacerbating injuries. Cotton and flame-resistant fabrics provide a better barrier against chemical splashes and will not melt.[9]

  • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are mandatory.[9] This ensures no skin is exposed between the lab coat and footwear.

C. Respiratory Protection: All work with this compound should be performed inside a properly functioning chemical fume hood to minimize vapor inhalation.[6][8]

  • Standard Operations: A fume hood provides adequate respiratory protection.

  • Emergency Situations (e.g., large spill outside a fume hood): If engineering controls fail or a large spill occurs, respiratory protection will be necessary. Personnel must be trained and fit-tested to use a respirator.[9][10] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[1][8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Decision Logic start Start: Handling This compound in_hood Work inside a Chemical Fume Hood? start->in_hood scale Scale or Energy Hazard? in_hood->scale Yes spill Spill or Control Failure? in_hood->spill No ppe_base Baseline PPE: - Nitrile Gloves - Chemical Splash Goggles - FR/Cotton Lab Coat - Full Coverage Clothing & Shoes ppe_high Enhanced PPE: - Baseline PPE + Full Face Shield ppe_emergency Emergency PPE: - SCBA or Respirator with Organic Vapor Cartridge - Chemical Resistant Suit scale->ppe_base Small Scale Low Energy scale->ppe_high Large Scale High Energy spill->ppe_emergency Yes

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A self-validating safety protocol includes robust plans for routine operations and waste disposal.

Handling and Storage Protocol
  • Preparation: Before starting, ensure an emergency eyewash and safety shower are accessible and unobstructed.[1][8] Confirm the chemical fume hood has a valid certification.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] Store in a designated flammables cabinet if available.

  • Transfers: Conduct all transfers of the material inside a chemical fume hood to contain any vapors.

  • Spills: In case of a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and tag it for hazardous waste disposal.[13] For large spills, evacuate the area and follow your institution's emergency procedures.[14]

Waste Disposal Plan

This compound is a halogenated organic compound. It is critical to segregate this waste stream properly to ensure environmental compliance and safety. Improper segregation can lead to dangerous chemical reactions and significantly increases disposal costs.[13][15]

  • Waste Segregation:

    • Halogenated Organic Waste: Collect all waste containing this compound, including contaminated solvents and solids, in a designated, clearly labeled "Halogenated Organic Waste" container.[14][16]

    • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, strong acids or bases, or oxidizers.[13][15][16]

  • Contaminated PPE Disposal:

    • Gloves and Absorbents: Disposable gloves, absorbent pads, and other solid materials contaminated with this compound must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.[13][14]

    • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not launder it at home.

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[13][14]

    • Ensure containers are in good condition and compatible with the chemical waste.[14]

    • Label the container with "Hazardous Waste" and list all chemical constituents and their approximate percentages as soon as the first drop of waste is added.[13][15]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.

References

  • Hazardous Waste Segregation. 16

  • Halogenated Organic Liquids - Standard Operating Procedure. 14

  • Organic Solvents - Cornell EHS. 15

  • Halogenated Solvents in Laboratories. 13

  • SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. 1

  • Chemical Safety: Personal Protective Equipment. 9

  • Organic Solvent Waste Disposal.

  • Personal Protective Equipment (PPE) - Appendix E. 12

  • SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene. 8

  • Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene. 2

  • SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. 3

  • Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. 6

  • 1-Fluoro-4-(1-methoxyethyl)benzene Safety Data Sheet. 17

  • 5 Types of PPE for Hazardous Chemicals. 10

  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. 4

  • Understanding Solvents and PPE for Chemical Safety. 11

  • SAFETY DATA SHEET - Fluorobenzene. 7

  • 1-FLUORO-2,4-DINITROBENZENE AR MSDS. 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.